Methacryloyl-CoA
描述
属性
CAS 编号 |
6008-91-9 |
|---|---|
分子式 |
C25H40N7O17P3S |
分子量 |
835.6 g/mol |
IUPAC 名称 |
S-[2-[3-[[4-[[[(5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylprop-2-enethioate |
InChI |
InChI=1S/C25H40N7O17P3S/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-12,14,17-19,23,34-35H,1,5-10H2,2-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14?,17?,18?,19?,23-/m1/s1 |
InChI 键 |
NPALUEYCDZWBOV-MBLKPAGUSA-N |
手性 SMILES |
CC(=C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
规范 SMILES |
CC(=C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
其他CAS编号 |
6008-91-9 |
物理描述 |
Solid |
同义词 |
S-(2-Methyl-2-propenoate) Coenzyme A; S-Methacrylate Coenzyme A; Methacrylyl Coenzyme A; Methacryloyl-CoA; |
产品来源 |
United States |
Foundational & Exploratory
The Pivotal Role of Methacryloyl-CoA in Valine Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The catabolism of the branched-chain amino acid valine is a critical metabolic pathway with implications for cellular energy homeostasis and the pathophysiology of several metabolic disorders. A key, yet often overlooked, intermediate in this pathway is Methacryloyl-CoA. This highly reactive thioester stands at a crucial metabolic crossroads, and its efficient processing is vital to prevent cellular toxicity. This technical guide provides an in-depth exploration of the role of this compound in valine catabolism, detailing the enzymatic reactions governing its formation and degradation, summarizing key quantitative data, and providing detailed experimental protocols for the investigation of this pathway. The intricate regulation of this compound metabolism underscores its importance as a potential target for therapeutic intervention in related metabolic diseases.
Introduction to Valine Catabolism and the Emergence of this compound
Valine, an essential branched-chain amino acid (BCAA), is a vital substrate for protein synthesis and a source of energy, particularly in muscle, adipose tissue, kidney, and brain. The breakdown of valine occurs through a multi-step enzymatic pathway primarily within the mitochondria. The initial steps, shared with other BCAAs, involve transamination to α-ketoisovalerate, followed by oxidative decarboxylation to form isobutyryl-CoA.
It is at this stage that the unique aspects of valine catabolism begin, with the introduction of a reactive intermediate: this compound. This α,β-unsaturated thioester is formed from isobutyryl-CoA and is considered a potentially cytotoxic compound due to its high reactivity with cellular nucleophiles.[1] The efficient and coordinated action of subsequent enzymes is therefore critical to channel this metabolite towards the production of propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle as succinyl-CoA.
The Metabolic Fate of this compound
The central role of this compound in valine catabolism is defined by the enzymes that catalyze its formation and subsequent conversion.
Formation of this compound: Isobutyryl-CoA Dehydrogenase
The formation of this compound is catalyzed by the mitochondrial enzyme isobutyryl-CoA dehydrogenase (IBDH) , encoded by the ACAD8 gene.[2][3][4][5][6] This flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme facilitates the α,β-dehydrogenation of isobutyryl-CoA, introducing a double bond to yield this compound.
Deficiencies in IBDH, though rare, lead to an inborn error of metabolism known as isobutyryl-CoA dehydrogenase deficiency (IBDD).[2][4][6] This condition is often identified through newborn screening by elevated levels of C4-acylcarnitine.[7] While many individuals with IBDD are asymptomatic, some may present with symptoms such as hypotonia, developmental delay, and anemia.[4]
Hydration of this compound: Enoyl-CoA Hydratase (Crotonase)
The detoxification and further metabolism of this compound begins with its hydration to (S)-3-hydroxyisobutyryl-CoA. This reaction is catalyzed by enoyl-CoA hydratase (ECH) , also known as crotonase.[8] This enzyme belongs to a large superfamily of hydratases that act on a variety of enoyl-CoA thioesters.[9][10] The mitochondrial short-chain enoyl-CoA hydratase (ECHS1) is the primary enzyme responsible for this step in valine catabolism.[8]
The activity of ECHS1 is crucial for preventing the accumulation of the reactive this compound.[1] Inborn errors of metabolism caused by mutations in the ECHS1 gene lead to a severe neurodegenerative disorder, often presenting as Leigh syndrome, highlighting the critical role of this enzyme in cellular metabolism.
Liberation of the Acyl Group: 3-Hydroxyisobutyryl-CoA Hydrolase
In a unique step within the valine catabolic pathway, the CoA thioester is hydrolyzed before further oxidation. The enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) catalyzes the hydrolysis of (S)-3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate (B1249102) and free coenzyme A (CoA-SH).[11][12][13] This reaction is unusual as most β-oxidation pathways retain the CoA ester throughout the process.
The high turnover rate and widespread tissue activity of HIBCH suggest that the rapid removal of (S)-3-hydroxyisobutyryl-CoA is physiologically important.[11] This is likely a mechanism to pull the equilibrium of the crotonase reaction forward, further minimizing the concentration of the toxic this compound.[11] Deficiency in HIBCH is another rare inborn error of metabolism that can lead to severe neurological symptoms and metabolic acidosis.[14][15]
The subsequent steps involve the oxidation of 3-hydroxyisobutyrate to methylmalonate semialdehyde, which is then converted to propionyl-CoA.
Quantitative Analysis of Key Enzymes
The efficiency of this compound metabolism is dictated by the kinetic properties of the enzymes involved. While comprehensive data for all enzymes with their specific substrates in the valine pathway is not always available, the following table summarizes key reported kinetic parameters.
| Enzyme | Gene | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Organism/Tissue | Reference |
| Isobutyryl-CoA Dehydrogenase (IBDH) | ACAD8 | Isobutyryl-CoA | - | - | 0.8 | Human (recombinant) | [16] |
| (S)-2-Methylbutyryl-CoA | - | - | 0.23 | Human (recombinant) | [16] | ||
| n-Propionyl-CoA | - | - | 0.04 | Human (recombinant) | [16] | ||
| 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | HIBCH | (S)-3-Hydroxyisobutyryl-CoA | 6 | 270 | 45 | Rat Liver | [11] |
| 3-Hydroxypropionyl-CoA | 25 | - | - | Rat Liver | [11] |
Signaling Pathways and Logical Relationships
The valine catabolic pathway is a linear sequence of enzymatic reactions. The following diagrams illustrate this pathway and a typical experimental workflow for studying enzyme activity.
References
- 1. Amino acid profiling for the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. providers2.genedx.com [providers2.genedx.com]
- 5. Isobutyryl-CoA dehydrogenase deficiency – newbornscreening.info [newbornscreening.info]
- 6. Isobutyryl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 7. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 9. Crotonase family - Wikipedia [en.wikipedia.org]
- 10. The crotonase superfamily: divergently related enzymes that catalyze different reactions involving acyl coenzyme a thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and partial characterization of 3-hydroxyisobutyryl-coenzyme A hydrolase of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The valine catabolic pathway in human liver: effect of cirrhosis on enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-hydroxyisobutyryl-CoA hydrolase - Wikipedia [en.wikipedia.org]
- 14. Clinical and biochemical characterization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency that causes Leigh-like disease and ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exploring Valine Metabolism in Astrocytic and Liver Cells: Lesson from Clinical Observation in TBI Patients for Nutritional Intervention - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymes Regulating Methacryloyl-CoA Metabolism
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the enzymatic landscape governing the metabolism of methacryloyl-CoA, a critical intermediate in the catabolism of the amino acid valine. Emphasis is placed on the regulatory roles of these enzymes, their kinetic properties, and the methodologies used for their study.
Executive Summary
This compound is a reactive and potentially toxic thioester intermediate formed during the mitochondrial degradation of the branched-chain amino acid valine.[1][2] Its metabolic fate is tightly controlled by a series of enzymes that ensure its rapid conversion to less harmful metabolites, ultimately leading to the production of propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle as succinyl-CoA. Dysregulation or deficiency in these enzymes can lead to severe metabolic disorders. This guide details the core enzymes, their kinetics, the metabolic pathway, and standard experimental protocols for their analysis.
The Valine Catabolic Pathway and the Role of this compound
The breakdown of valine occurs in the mitochondria and involves a multi-step pathway. This compound is a central, yet transient, molecule in this process. Its high reactivity is attributed to its α,β-unsaturated thioester structure, which can readily react with cellular nucleophiles, including thiol groups in proteins, leading to cytotoxicity.[3][4] The efficient and coordinated action of the subsequent enzymes is therefore crucial for cellular health.
The metabolic pathway is as follows:
-
Valine is first transaminated to α-ketoisovalerate.
-
α-Ketoisovalerate is oxidatively decarboxylated to Isobutyryl-CoA .
-
Isobutyryl-CoA is dehydrogenated by Isobutyryl-CoA dehydrogenase (IBD) to form This compound .[5][6]
-
This compound is rapidly hydrated by Methacrylyl-CoA hydratase (Crotonase) to form 3-hydroxyisobutyryl-CoA.[1][7]
-
3-Hydroxyisobutyryl-CoA is hydrolyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to 3-hydroxyisobutyrate (B1249102) and free Coenzyme A (CoA).[1][8]
-
3-Hydroxyisobutyrate is oxidized to methylmalonate semialdehyde.
-
Methylmalonate semialdehyde is converted to Propionyl-CoA .
-
Propionyl-CoA is carboxylated by Propionyl-CoA carboxylase (PCC) to (S)-methylmalonyl-CoA.[9]
-
(S)-methylmalonyl-CoA is epimerized by Methylmalonyl-CoA epimerase (MCEE) to (R)-methylmalonyl-CoA.
-
(R)-methylmalonyl-CoA is isomerized by the vitamin B12-dependent Methylmalonyl-CoA mutase (MUT) to Succinyl-CoA , which then enters the TCA cycle.[10]
Core Regulatory Enzymes
The concentration and flux of this compound are primarily regulated by the enzymes that produce and consume it.
Isobutyryl-CoA Dehydrogenase (IBD)
-
Gene: ACAD8
-
Function: Catalyzes the α,β-dehydrogenation of isobutyryl-CoA to form this compound, the committed step for its entry into this specific catabolic route.[5][6]
-
Regulation & Clinical Significance: IBD deficiency is a rare autosomal recessive disorder.[11] While many individuals identified through newborn screening are asymptomatic, symptoms can include hypotonia, developmental delay, and anemia.[6][12] The clinical phenotype is often mild, suggesting the existence of alternative metabolic pathways or less toxicity from isobutyryl-CoA accumulation compared to other acyl-CoA intermediates.
Methacrylyl-CoA Hydratase (Enoyl-CoA Hydratase, ECHS1, Crotonase)
-
Gene: ECHS1
-
Function: A member of the hydratase/isomerase superfamily, this enzyme catalyzes the hydration of the double bond in this compound to form 3-hydroxyisobutyryl-CoA.[2][13] This is the primary detoxification step, converting the highly reactive α,β-unsaturated thioester into a more stable β-hydroxy thioester.
-
Regulation & Clinical Significance: ECHS1 has broad substrate specificity but shows moderate activity towards this compound.[14] Its activity is crucial for preventing this compound accumulation. Inborn errors in ECHS1 are associated with severe neurological disease. Furthermore, the activities of both methacrylyl-CoA hydratase and HIBCH were found to be significantly lower (by 36% to 46%) in human livers with cirrhosis or hepatocellular carcinoma compared to normal livers, indicating a compromised ability to detoxify this compound in liver disease states.[4][15]
3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH)
-
Gene: HIBCH
-
Function: This enzyme catalyzes the hydrolysis of 3-hydroxyisobutyryl-CoA, releasing the acyl group from Coenzyme A to form 3-hydroxyisobutyrate.[8][16] This step is unique to valine metabolism and serves two purposes: it regenerates free CoA, and it produces a small, diffusible molecule (3-hydroxyisobutyrate) that can be further metabolized.[7]
-
Regulation & Clinical Significance: HIBCH deficiency is a rare autosomal recessive disorder that leads to the accumulation of toxic upstream intermediates.[8] It often presents with Leigh-like syndrome, ketoacidosis, and neurodegeneration. Disease severity has been correlated with the level of residual HIBCH enzyme activity.[8]
Quantitative Enzyme Data
The following tables summarize key quantitative data for the core enzymes involved in this compound metabolism.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Organism/Source | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (µM⁻¹s⁻¹) | Reference(s) |
|---|---|---|---|---|---|---|
| Isobutyryl-CoA Dehydrogenase (IBD) | Isobutyryl-CoA | Human (recombinant) | - | - | 0.8 | [5] |
| (S)-2-Methylbutyryl-CoA | Human (recombinant) | - | - | 0.23 | [5] | |
| n-Propionyl-CoA | Human (recombinant) | - | - | 0.04 | [5] | |
| 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | Methacrylyl-CoA | Human (lymphoblastoid cells) | 3.7 ± 0.7 | - | - | [8] |
| Methacrylyl-CoA (p.A96D mutant) | Human (patient lymphoblastoid cells) | 20.1 ± 6.6 | - | - | [8] | |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | Human (liver) | 290 | - | - | [9] |
| Bicarbonate (HCO₃⁻) | Human (liver) | 3000 | - | - | [9] | |
| ATP | Human (liver) | 80 | - | - | [9] |
| Enoyl-CoA Hydratase (ECHS1/Crotonase) | Crotonyl-CoA | Rat (peroxisomal MFE1) | 82 | 113 | 1.38 |[10] |
Table 2: Enzyme Activity in Health and Disease
| Enzyme | Condition | Tissue/Cell Type | Activity | % of Control | Reference(s) |
|---|---|---|---|---|---|
| HIBCH | Control | Human Fibroblasts | 5.3–10.5 nmol/(min·mg protein) | 100% | |
| HIBCH Deficiency (p.Arg66Trp) | Human Fibroblasts | 1.1–1.7 nmol/(min·mg protein) | ~10-32% | ||
| Methacrylyl-CoA Hydratase | Liver Cirrhosis | Human Liver | - | 54-64% | [15] |
| HIBCH | Liver Cirrhosis | Human Liver | - | 54-64% |[15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme function.
Protocol: Spectrophotometric Assay for HIBCH Activity
This is a coupled enzyme assay that measures the formation of 3-hydroxyisobutyryl-CoA from methacrylyl-CoA by crotonase, which is then hydrolyzed by HIBCH, releasing free CoA. The released CoA-SH reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.[8]
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% (w/v) Triton X-100.
-
DTNB solution: 10 mM in Assay Buffer.
-
Methacrylyl-CoA solution: 2 mM in water.
-
Crotonase (Enoyl-CoA Hydratase): 100 units/mL.
-
Sample: Cell or tissue lysate prepared in a suitable lysis buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA, 0.5% Triton X-100 with protease inhibitors).
Procedure:
-
Prepare the assay cocktail in a 1 mL cuvette. For a 1 mL final volume, add:
-
850 µL of Assay Buffer.
-
10 µL of 10 mM DTNB (final concentration: 0.1 mM).
-
10 µL of Crotonase (final concentration: 1 unit/mL).
-
50-100 µL of sample lysate (containing HIBCH).
-
-
Incubate the cuvette at 30°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 100 µL of 2 mM methacrylyl-CoA (final concentration: 0.2 mM).
-
Immediately mix by inversion and place the cuvette in a spectrophotometer.
-
Monitor the increase in absorbance at 412 nm over time (e.g., for 5-10 minutes).
-
Calculate the rate of reaction using the molar extinction coefficient of the DTNB product (14,150 M⁻¹cm⁻¹).
Protocol: General Assay for Acyl-CoA Dehydrogenase (IBD) Activity
This assay measures the reduction of an artificial electron acceptor, ferrocenium (B1229745) hexafluorophosphate (B91526), which accompanies the oxidation of the acyl-CoA substrate. The reduction is monitored as a decrease in absorbance at 300 nm.
Materials:
-
Assay Buffer: 100 mM HEPES, pH 7.6, containing 1 mM EDTA.
-
Substrate: Isobutyryl-CoA solution (e.g., 10 mM stock).
-
Electron Acceptor: Ferrocenium hexafluorophosphate solution (e.g., 20 mM stock in acetonitrile, handle with care).
-
Sample: Purified or partially purified IBD enzyme.
Procedure:
-
Set up a 1 mL quartz cuvette with 950 µL of Assay Buffer.
-
Add the IBD enzyme sample to the cuvette.
-
Add ferrocenium solution to a final concentration of 100-200 µM.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the isobutyryl-CoA substrate to the desired final concentration (e.g., 100 µM).
-
Immediately mix and monitor the decrease in absorbance at 300 nm.
-
Calculate the activity based on the molar extinction coefficient of ferrocenium.
Protocol: Direct Assay for Methacrylyl-CoA Hydratase (ECHS1) Activity
This assay directly measures the hydration of the α,β-double bond of methacrylyl-CoA, which results in a decrease in absorbance at a wavelength where the enoyl-CoA thioester absorbs, typically around 263 nm.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Substrate: Methacrylyl-CoA solution (e.g., 1 mM stock).
-
Sample: Purified or partially purified ECHS1 enzyme.
Procedure:
-
Set up a 1 mL quartz cuvette with Assay Buffer.
-
Add the ECHS1 enzyme sample.
-
Equilibrate to the desired temperature.
-
Initiate the reaction by adding methacrylyl-CoA to a final concentration of 50-100 µM.
-
Immediately mix and monitor the decrease in absorbance at ~263 nm.
-
Calculate the rate using the change in the extinction coefficient between methacrylyl-CoA and 3-hydroxyisobutyryl-CoA.
Conclusion and Future Directions
The enzymes regulating this compound metabolism are critical for the safe catabolism of valine and the prevention of cellular toxicity. The core enzymes—IBD, ECHS1, and HIBCH—represent key control points whose dysfunction leads to significant pathology. For drug development professionals, these enzymes, particularly HIBCH and ECHS1, could be investigated as potential targets in contexts where valine metabolism is aberrantly high, such as in certain cancers. Furthermore, understanding the post-transcriptional regulation that leads to decreased enzyme activity in liver disease could open new therapeutic avenues to mitigate metabolite toxicity in patients with cirrhosis.[15] Continued research into the specific kinetic parameters and regulatory mechanisms of these enzymes will be vital for developing targeted therapies for related metabolic disorders.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Human liver disease decreases methacrylyl-CoA hydratase and beta-hydroxyisobutyryl-CoA hydrolase activities in valine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isobutyryl-CoA Dehydrogenase Deficiency (ACAD8 Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]
- 6. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical and biochemical characterization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency that causes Leigh-like disease and ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isobutyryl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 11. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enoyl-CoA hydratase, mitochondrial - Olink Explore Cardiometabolic II — Olink® [olink.com]
- 13. Frontiers | Cinical, Metabolic, and Genetic Analysis and Follow-Up of Eight Patients With HIBCH Mutations Presenting With Leigh/Leigh-Like Syndrome [frontiersin.org]
- 14. genecards.org [genecards.org]
- 15. Clinical and biochemical characterization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency that causes Leigh-like disease and ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Methacryloyl-CoA: A Potential Biomarker Poised to Revolutionize Diagnosis and Therapeutic Monitoring in Metabolic Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate web of metabolic pathways is fundamental to human health, and disruptions within this network can lead to a cascade of debilitating diseases. In the quest for early and accurate diagnosis, as well as for monitoring therapeutic efficacy, the identification of reliable biomarkers is paramount. Emerging evidence points to methacryloyl-coenzyme A (methacryloyl-CoA) as a highly promising, yet under-investigated, biomarker for a class of inherited metabolic disorders related to the catabolism of the branched-chain amino acid, valine. This technical guide provides a comprehensive overview of the core science surrounding this compound, its association with metabolic diseases, and the experimental frameworks necessary for its validation and clinical implementation.
The Central Role of this compound in Valine Catabolism
This compound is a key intermediate in the mitochondrial catabolism of valine.[1][2] The breakdown of valine is a multi-step process that ultimately yields propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. A critical enzyme in this pathway is 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), which is responsible for the conversion of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate.[3][4]
A deficiency in HIBCH leads to the accumulation of upstream metabolites, including 3-hydroxyisobutyryl-CoA. Due to the reversible nature of the preceding enzymatic step catalyzed by enoyl-CoA hydratase, this accumulation drives a backward reaction, resulting in a significant increase in the concentration of this compound.[5][6] This accumulation is believed to be a key driver of the pathophysiology observed in HIBCH deficiency.[7]
This compound as a Pathogenic Molecule
The toxicity of this compound stems from its high reactivity.[5] As an α,β-unsaturated thioester, it is a potent Michael acceptor, readily forming covalent adducts with nucleophilic groups in cellular macromolecules such as proteins and DNA.[8] This reactivity is believed to underpin the cellular damage and mitochondrial dysfunction seen in HIBCH deficiency.[9]
Protein Adduct Formation
The thiol groups of cysteine residues in proteins are particularly susceptible to adduction by this compound.[9] The formation of these adducts can lead to enzyme inhibition, disruption of protein structure and function, and the induction of cellular stress responses. The identification and quantification of specific this compound-protein adducts could serve as a more stable and specific biomarker of this compound exposure than the transient metabolite itself.
DNA Damage
The potential for this compound and its derivatives to cause DNA damage is a significant concern. Studies on related methacrylate (B99206) compounds have shown that they can induce oxidative DNA damage and DNA double-strand breaks.[10][11][12] The proposed mechanisms involve the generation of reactive oxygen species (ROS) and direct adduction to DNA bases.[10][11] This genotoxicity could contribute to the neurodegenerative features observed in severe metabolic diseases.
Mitochondrial Dysfunction
Mitochondria are the primary site of valine catabolism and, consequently, the location of this compound accumulation in HIBCH deficiency.[3] The accumulation of this toxic metabolite can have profound effects on mitochondrial function. It has been suggested that this compound can inhibit key mitochondrial enzymes and disrupt the electron transport chain, leading to impaired energy production and increased oxidative stress.[9][13][14][15][16][17]
This compound in the Landscape of Metabolic Biomarkers
Currently, the diagnosis of organic acidemias like propionic acidemia and methylmalonic acidemia relies on the detection of primary and secondary metabolites such as methylcitric acid, propionylcarnitine (B99956) (C3), and methylmalonic acid.[18] While these are established biomarkers, there is an unmet need for markers that can provide a more direct indication of pathway flux and cellular toxicity.
| Biomarker Category | Examples | Relevance to this compound |
| Primary Metabolites | Propionic acid, Methylmalonic acid, Methylcitric acid | This compound is a primary metabolite in the valine catabolism pathway. |
| Secondary Metabolites | Propionylcarnitine (C3), 3-Hydroxypropionic acid, Acylglycines | The accumulation of this compound can lead to the formation of secondary metabolites, such as cysteine conjugates.[5][19] |
| Mitochondrial Dysfunction Markers | Fibroblast growth factor 21 (FGF21), Lactate | This compound-induced mitochondrial damage can lead to an increase in these markers. |
| Oxidative Stress Markers | 8-isoprostaglandin F2α, Protein carbonyls, Malondialdehyde | The reactivity of this compound can induce oxidative stress, leading to elevated levels of these markers.[13][20][21][22] |
Table 1: Comparison of Biomarker Categories in Related Metabolic Diseases.
Experimental Protocols for the Investigation of this compound
The validation of this compound as a clinical biomarker requires robust and standardized experimental protocols.
Quantification of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoA species in biological samples.[1]
Sample Preparation:
-
Tissue Homogenization: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. For analysis, tissues are homogenized in a cold extraction solution (e.g., 10% trichloroacetic acid or a methanol/water mixture).
-
Internal Standard Spiking: A stable isotope-labeled internal standard of this compound should be added to the homogenate to correct for extraction inefficiency and matrix effects.
-
Protein Precipitation and Extraction: After homogenization, proteins are precipitated, and the supernatant containing the acyl-CoAs is collected. Solid-phase extraction (SPE) can be used for further purification and concentration of the analytes.[1]
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase liquid chromatography is typically used to separate this compound from other acyl-CoAs and interfering substances.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity for quantification. The transitions for native and isotope-labeled this compound need to be optimized.
Detection of this compound Adducts
The analysis of protein and DNA adducts also relies heavily on mass spectrometry-based proteomics and metabolomics approaches.
Protein Adduct Analysis:
-
Protein Extraction and Digestion: Proteins are extracted from tissues or cells, and may be enriched for specific subcellular fractions (e.g., mitochondria). The proteins are then digested into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by high-resolution mass spectrometry. Adducted peptides will have a characteristic mass shift corresponding to the addition of a methacryloyl group.
-
Data Analysis: Specialized software is used to identify the adducted peptides and pinpoint the specific amino acid residues that are modified.
DNA Adduct Analysis:
-
DNA Extraction and Hydrolysis: DNA is extracted and purified from tissues or cells. The DNA is then enzymatically or chemically hydrolyzed to individual nucleosides.
-
LC-MS/MS Analysis: The nucleoside mixture is analyzed by LC-MS/MS to detect and quantify any methacryloyl-adducted nucleosides.
Cellular and Animal Models
Cell Culture Models:
-
HIBCH-deficient cell lines: CRISPR-Cas9 technology can be used to create HIBCH knockout or knock-in cell lines (e.g., in HEK293 or patient-derived fibroblasts) to study the cellular consequences of this compound accumulation in a controlled environment.[23][24][25][26][27]
Animal Models:
-
Hibch knockout mice: The generation of a conditional or tissue-specific Hibch knockout mouse model would be invaluable for studying the in vivo pathogenesis of HIBCH deficiency and for testing potential therapeutic interventions.[18][28][29][30]
Future Perspectives and Conclusion
This compound holds significant promise as a biomarker for metabolic diseases stemming from impaired valine catabolism. Its direct involvement in the pathophysiology of these disorders, coupled with its high reactivity, suggests that it could serve as a sensitive and specific indicator of disease presence and severity. Further research is needed to:
-
Establish quantitative reference ranges: Determine the normal and pathological concentrations of this compound in various biological matrices.
-
Develop standardized clinical assays: Create robust and reproducible LC-MS/MS-based assays for routine clinical use.
-
Investigate its role in other diseases: Explore the potential involvement of this compound accumulation in other metabolic and neurodegenerative conditions.
-
Explore therapeutic interventions: The development of strategies to mitigate the toxicity of this compound, such as trapping agents or enhancers of its downstream metabolism, could offer new therapeutic avenues.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical and biochemical characterization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency that causes Leigh-like disease and ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite studies in HIBCH and ECHS1 defects: Implications for screening: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Medical nutrition therapy in patients with HIBCH and ECHS1 defects: Clinical and biochemical response to low valine diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometric approaches for the identification and quantification of reactive carbonyl species protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Successful diagnosis of HIBCH deficiency from exome sequencing and positive retrospective analysis of newborn screening cards in two siblings presenting with Leigh’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIBCH mutations can cause Leigh-like disease with combined deficiency of multiple mitochondrial respiratory chain enzymes and pyruvate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dental methacrylates may exert genotoxic effects via the oxidative induction of DNA double strand breaks and the inhibition of their repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methacryloxylethyl Cetyl Ammonium Chloride Induces DNA Damage and Apoptosis in Human Dental Pulp Cells via Generation of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methacryloxylethyl Cetyl Ammonium Chloride Induces DNA Damage and Apoptosis in Human Dental Pulp Cells via Generation of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biomarkers of Oxidative Stress in Metabolic Syndrome and Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial Respiratory Chain Supercomplexes: From Structure to Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mitochondrial Respiratory Chain Supercomplexes: From Structure to Function | MDPI [mdpi.com]
- 16. The functional significance of mitochondrial respiratory chain supercomplexes | EMBO Reports [link.springer.com]
- 17. Mitochondrial Respiratory Chain Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Generation and validation of a conditional knockout mouse model for the study of the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BioKB - Publication [biokb.lcsb.uni.lu]
- 20. mdpi.com [mdpi.com]
- 21. Systemic markers of oxidative stress in relation to metabolic syndrome components - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
- 24. Researcher creates cell lines to help treat mitochondrial diseases in children | EurekAlert! [eurekalert.org]
- 25. Production of CRISPR-Cas9 Transgenic Cell Lines for Knocksideways Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Developing CRISPR/Cas9-Mediated Fluorescent Reporter Human Pluripotent Stem-Cell Lines for High-Content Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Overview: generation of gene knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. cyagen.com [cyagen.com]
The chemical structure and properties of Methacryloyl-CoA
Methacryloyl-coenzyme A (Methacryloyl-CoA) is a pivotal intermediate in the catabolism of the branched-chain amino acid valine.[1][2] Its significance extends to various metabolic and disease pathways, making it a molecule of considerable interest to researchers in biochemistry, metabolism, and drug development. This guide provides an in-depth overview of its chemical structure, properties, metabolic role, and relevant experimental methodologies.
Chemical Structure and Physicochemical Properties
This compound is an acyl-CoA derivative formed by the condensation of methacrylic acid and coenzyme A.[3] This structure imparts specific chemical reactivity, particularly its high reactivity with free thiol compounds.[1][4]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Chemical Formula | C25H40N7O17P3S[1][4] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylprop-2-enethioate[3] |
| InChI Key | NPALUEYCDZWBOV-NDZSKPAWSA-N[4] |
| SMILES | CC(=C)C(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--C(C)(C)COP(O)(=O)OP(O)(=O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(O)(O)=O">C@HN1C=NC2=C1N=CN=C2N[4] |
| CAS Number | 6008-91-9[1][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Average Molecular Weight | 835.608 g/mol | [1][4] |
| Monoisotopic Molecular Weight | 835.141423115 g/mol | [1][4] |
| Physical State | Solid | [3] |
| Water Solubility (Predicted) | 4.11 g/L | [5] |
| logP (Predicted) | -4.5 | [5][6] |
| pKa (Strongest Acidic, Predicted) | 0.82 | [5][6] |
| pKa (Strongest Basic, Predicted) | 4.01 | [5][6] |
Metabolic Significance
This compound is a key intermediate in the degradation pathway of valine, and also features in leucine (B10760876) and isoleucine metabolism.[1][4] It is formed from isobutyryl-CoA and is subsequently hydrated to 3-hydroxyisobutyryl-CoA. The enzymes responsible for its metabolism are critical for preventing the accumulation of this potentially toxic compound.[7]
Key Metabolic Reactions:
-
Formation: Isobutyryl-CoA is dehydrogenated by isobutyryl-CoA dehydrogenase to form this compound.
-
Hydration: this compound is converted to 3-hydroxyisobutyryl-CoA by the enzyme enoyl-CoA hydratase (also known as methacrylyl-CoA hydratase).[7]
-
Hydrolysis: The subsequent intermediate, 3-hydroxyisobutyryl-CoA, is acted upon by 3-hydroxyisobutyryl-CoA hydrolase.[7]
Dysfunction in these enzymes can lead to an accumulation of this compound and related metabolites, which is associated with several metabolic disorders, including 3-hydroxyisobutyric aciduria and methylmalonate semialdehyde dehydrogenase deficiency.[4] In liver diseases such as cirrhosis and hepatocellular carcinoma, the activities of methacrylyl-CoA hydratase and 3-hydroxyisobutyryl-CoA hydrolase are significantly reduced, impairing the detoxification of this compound.[7]
Experimental Protocols & Methodologies
The study and application of this compound often require its synthesis and subsequent analysis. Both enzymatic and chemical synthesis routes have been explored.
A common method for producing this compound is through the enzymatic conversion of 3-hydroxyisobutyryl-CoA.[8][9]
-
Principle: This method utilizes an enzyme with dehydratase activity to remove a water molecule from 3-hydroxyisobutyryl-CoA, yielding this compound.[9]
-
Enzyme Source: Dehydratases derived from microorganisms such as Pseudomonas or Rhodococcus have been shown to be effective.[8][9]
-
Reaction Conditions:
-
Substrate: 3-hydroxyisobutyryl-CoA solution prepared in an aqueous medium (e.g., buffer).[9]
-
pH: The reaction is typically carried out in a pH range of 4.0 to 10.0.[8][9]
-
Temperature: The optimal temperature range is between 5°C and 80°C.[8][9]
-
Duration: Reaction times can vary from 1 minute to 1 week, depending on the desired conversion rate.[8][9]
-
-
Yield: This method can achieve a conversion rate of 50% or higher.[8][9]
While less detailed in the provided context, chemical synthesis of this compound is also possible. One publication outlines a method involving acrylates and Coenzyme A.[10] The general principle involves activating methacrylic acid, for instance by converting it to methacryloyl chloride, and then reacting it with the thiol group of coenzyme A.[11]
The characterization and quantification of this compound typically involve standard analytical chemistry techniques:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is used for the separation and purification of this compound from reaction mixtures.[10]
-
Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is employed for accurate mass determination and structural confirmation.[10]
-
Spectroscopy: Magnetic Resonance Spectroscopy (NMR) provides detailed structural elucidation.[10]
References
- 1. P. aeruginosa Metabolome Database: Methacrylyl-CoA (PAMDB000225) [pseudomonas.umaryland.edu]
- 2. Methacrylyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Methacrylyl-coa | C25H40N7O17P3S | CID 165390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Methacrylyl-CoA (HMDB0001011) [hmdb.ca]
- 5. Showing Compound methylacrylyl-CoA (FDB030999) - FooDB [foodb.ca]
- 6. Showing Compound Methacrylyl-CoA (FDB022369) - FooDB [foodb.ca]
- 7. Human liver disease decreases methacrylyl-CoA hydratase and beta-hydroxyisobutyryl-CoA hydrolase activities in valine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2015015784A1 - METHOD FOR PRODUCING METHACRYLYL-CoA - Google Patents [patents.google.com]
- 9. EP3029145A1 - METHOD FOR PRODUCING METHACRYLYL-CoA - Google Patents [patents.google.com]
- 10. Synthesis of methacrylyl-CoA and (R)- and (S)-3-hydroxyisobutyryl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Intracellular Localization of Methacryloyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methacryloyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid valine. The efficiency and regulation of its metabolism are critically dependent on the precise subcellular localization of the involved enzymes. This technical guide provides a comprehensive overview of the intracellular compartmentalization of this compound metabolism, with a primary focus on its mitochondrial localization. We present quantitative data on key enzymes, detailed experimental protocols for determining subcellular localization, and visual diagrams of the metabolic pathway and experimental workflows to facilitate a deeper understanding of this crucial metabolic process.
Introduction
The breakdown of the essential amino acid valine converges on the formation of this compound, a reactive thioester. The subsequent metabolic fate of this compound is intrinsically linked to mitochondrial function, as the enzymatic machinery responsible for its conversion to succinyl-CoA, an intermediate of the citric acid cycle, is predominantly housed within this organelle.[1][2] Understanding the precise intracellular geography of this pathway is paramount for elucidating the pathophysiology of related metabolic disorders and for the development of targeted therapeutic interventions. This guide serves as a technical resource for professionals engaged in research and drug development related to branched-chain amino acid metabolism.
The Mitochondrial Hub of this compound Metabolism
The catabolism of this compound is a multi-step process involving a series of enzymes primarily located within the mitochondrial matrix. This compartmentalization ensures the efficient channeling of intermediates and the coupling of their oxidation to cellular energy production.
Key Enzymes and Their Subcellular Localization
The core pathway for this compound metabolism involves the following key enzymes, all of which have been demonstrated to be localized within the mitochondria:
-
Isobutyryl-CoA Dehydrogenase (IBD/ACAD8): This enzyme catalyzes the oxidation of isobutyryl-CoA to this compound, the first committed step in this specific part of the valine degradation pathway.[3][4] Studies have confirmed its mitochondrial localization.[3][5]
-
Enoyl-CoA Hydratase (Crotonase): This enzyme hydrates this compound to form 3-hydroxyisobutyryl-CoA. While multiple isoforms of enoyl-CoA hydratase exist, the one involved in valine catabolism is mitochondrial.
-
3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH): This enzyme cleaves the CoA thioester from 3-hydroxyisobutyryl-CoA to yield 3-hydroxyisobutyrate (B1249102). Disruptions in this mitochondrial enzyme have been shown to affect seed development in Arabidopsis thaliana, highlighting its importance.[1]
-
3-Hydroxyisobutyrate Dehydrogenase: This enzyme oxidizes 3-hydroxyisobutyrate to methylmalonate semialdehyde.
-
Methylmalonate-Semialdehyde Dehydrogenase (MMSDH): This enzyme converts methylmalonate semialdehyde to propionyl-CoA.[1]
-
Propionyl-CoA Carboxylase (PCC): A biotin-dependent mitochondrial enzyme that carboxylates propionyl-CoA to form (S)-methylmalonyl-CoA.[6][7][8] It is composed of alpha and beta subunits, encoded by the PCCA and PCCB genes, respectively.
-
Methylmalonyl-CoA Epimerase (MCEE): This enzyme catalyzes the conversion of (S)-methylmalonyl-CoA to its (R)-stereoisomer.[5]
-
Methylmalonyl-CoA Mutase (MUT): A vitamin B12-dependent enzyme that isomerizes (R)-methylmalonyl-CoA to succinyl-CoA, which then enters the citric acid cycle.[9][10][11]
Quantitative Data on Key Mitochondrial Enzymes
The following tables summarize available quantitative data for the key enzymes involved in this compound metabolism. These values are essential for kinetic modeling and for understanding the metabolic flux through the pathway.
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |
| Isobutyryl-CoA Dehydrogenase (ACAD8) | 2-methylpropanoyl-CoA | 2.6 | 2.0 | [12] |
| (2S)-2-methylbutanoyl-CoA | 18 | 4.1 | [12] | |
| n-propionyl-CoA | 24 | 0.83 | [12] | |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 290 | - | [6] |
| ATP | 80 | - | [6] | |
| Bicarbonate | 3000 | - | [6] | |
| Methylmalonyl-CoA Mutase (MUT) | Adenosylcobalamin | Increased 40- to 900-fold in mutants | 0.2% to nearly 100% of wild-type | [9] |
Table 2: Specific Activity of Key Enzymes
| Enzyme | Source | Specific Activity | Conditions | Source |
| Propionyl-CoA Carboxylase | Bovine liver mitochondria | 992 µmol/h/mg protein | - | [13] |
| Methylmalonyl-CoA Mutase | Recombinant human MUT in E. coli | 0.2-0.3 U/mg protein in cell-free extract | 12°C post-induction | [9][11] |
| Methylmalonyl-CoA Mutase | Rat liver | - | Expressed as nmol/h/mg protein | [10] |
Experimental Protocols for Determining Intracellular Localization
The mitochondrial localization of the enzymes involved in this compound metabolism can be determined and verified using a combination of established experimental techniques.
Subcellular Fractionation by Differential Centrifugation
This is a classical biochemical technique to isolate different organelles.
Protocol:
-
Homogenization:
-
Harvest cultured cells or finely mince fresh tissue.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an ice-cold hypotonic buffer (e.g., 10 mM HEPES-KOH, pH 7.5, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).
-
Allow cells to swell on ice for 10-15 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) or a needle and syringe (25-27 gauge, 10-20 passages). Monitor cell lysis under a microscope.
-
-
Centrifugation Steps (perform all steps at 4°C):
-
Nuclear Pellet: Centrifuge the homogenate at 1,000 x g for 10 minutes. The pellet contains nuclei. Collect the supernatant (post-nuclear supernatant).
-
Mitochondrial Pellet: Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes. The resulting pellet is the crude mitochondrial fraction. The supernatant is the cytosolic and microsomal fraction.
-
Washing: Resuspend the crude mitochondrial pellet in the homogenization buffer and centrifuge again at 10,000 x g for 20 minutes to wash the mitochondria.
-
Cytosolic Fraction: The supernatant from the mitochondrial pelleting step can be further centrifuged at 100,000 x g for 1 hour to pellet microsomes, leaving the supernatant as the cytosolic fraction.
-
-
Analysis:
-
Determine the protein concentration of each fraction using a Bradford or BCA assay.
-
Analyze the fractions by Western blotting using antibodies specific for the enzyme of interest and for organelle-specific markers (e.g., TOM20 for mitochondria, Lamin B1 for nucleus, and GAPDH for cytosol) to assess the purity of the fractions.
-
Immunofluorescence Microscopy
This technique allows for the visualization of the subcellular localization of a specific protein in intact cells.
Protocol:
-
Cell Culture and Fixation:
-
Grow cells on glass coverslips to 60-70% confluency.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody specific to the enzyme of interest (e.g., anti-ACAD8) diluted in the blocking buffer overnight at 4°C.
-
To co-localize with mitochondria, a primary antibody against a known mitochondrial marker (e.g., anti-TOM20 or anti-HSP60) can be included.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a fluorescence or confocal microscope. Co-localization of the signals from the enzyme-specific antibody and the mitochondrial marker will confirm mitochondrial localization.
-
Mass Spectrometry-Based Proteomics
This powerful, high-throughput approach can identify and quantify the protein composition of isolated organelles.
Protocol:
-
Mitochondrial Isolation:
-
Isolate highly purified mitochondria using subcellular fractionation as described above, potentially including a density gradient centrifugation step (e.g., using a Percoll or sucrose (B13894) gradient) for higher purity.
-
-
Protein Extraction and Digestion:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the resulting peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer. The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides and measure the masses of the fragments (MS2 scan).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database to identify the proteins present in the mitochondrial fraction.
-
Quantitative proteomics techniques, such as label-free quantification or isobaric labeling (e.g., TMT or iTRAQ), can be used to determine the relative abundance of proteins in the mitochondrial fraction compared to other cellular compartments.[16][17]
-
Visualizing the Landscape of this compound Metabolism
Diagrams are indispensable tools for visualizing complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Signaling Pathway of this compound Metabolism
This diagram illustrates the core enzymatic steps in the mitochondrial catabolism of this compound.
Mitochondrial pathway of this compound metabolism.
Experimental Workflow for Subcellular Localization
This diagram outlines the major steps in determining the subcellular localization of a target protein.
Workflow for determining protein subcellular localization.
Conclusion
The metabolic pathway responsible for the degradation of this compound is unequivocally localized within the mitochondria. This compartmentalization is essential for the efficient conversion of a potentially toxic intermediate derived from valine catabolism into a key component of central carbon metabolism. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate this pathway further. A thorough understanding of the subcellular organization of this compound metabolism is critical for unraveling the mechanisms of related metabolic diseases and for designing novel therapeutic strategies.
References
- 1. Disruptions in valine degradation affect seed development and germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valine biosynthesis in Saccharomyces cerevisiae is regulated by the mitochondrial branched-chain amino acid aminotransferase Bat1 [microbialcell.com]
- 3. ACAD8 - Wikipedia [en.wikipedia.org]
- 4. Isobutyryl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 7. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propionyl-CoA carboxylase - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CE assay of methylmalonyl-coenzyme-a mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. uniprot.org [uniprot.org]
- 13. Studies on some enzymatic properties of mitochondrial propionyl carboxylase [vtechworks.lib.vt.edu]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 15. Sample Preparation for Proteomic Analysis of Isolated Mitochondria and Whole-Cell Extracts [protocols.io]
- 16. Mass spectrometry-based methods for analysing the mitochondrial interactome in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The physiological relevance of Methacryloyl-CoA in different organisms
Authored for Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Methacryloyl-Coenzyme A (Methacryloyl-CoA) is a pivotal, yet highly reactive, intermediate in the mitochondrial catabolism of the branched-chain amino acid valine.[1] As an α,β-unsaturated thioester, its intrinsic reactivity poses a significant toxicological threat, necessitating tightly regulated metabolic processing.[2] Deficiencies in the enzymes responsible for its hydration or the hydrolysis of its downstream product lead to a class of severe inborn errors of metabolism characterized by neurological damage and metabolic instability.[3][4] This accumulation of this compound and related metabolites is considered a key pathophysiological driver in these conditions.[2][5] Furthermore, impaired clearance of this metabolite has been observed in acquired conditions such as severe liver disease, highlighting its broader clinical relevance.[6] This technical guide provides an in-depth examination of the metabolic pathways involving this compound, its role in human and bacterial physiology, its pathophysiological implications, and detailed methodologies for its study. Quantitative data are presented for comparative analysis, and key metabolic and experimental workflows are visualized to facilitate a deeper understanding of its core physiological relevance.
Introduction to this compound
This compound is an acyl-CoA thioester formed during the degradation of valine.[1] It is found in a range of organisms, including humans, mice, and bacteria like Escherichia coli.[7] Within mammalian cells, its metabolism is confined to the mitochondrial matrix.[7] The defining chemical feature of this compound is the α,β-unsaturated double bond adjacent to the thioester carbonyl group. This configuration makes it a Michael acceptor, rendering it highly susceptible to nucleophilic attack, particularly by free thiol groups in molecules like cysteine and glutathione (B108866).[8][9] This high reactivity is the basis for its cellular toxicity, as it can form adducts with proteins and deplete cellular antioxidant pools.[2][8] Consequently, its intracellular concentration is maintained at extremely low levels through efficient enzymatic conversion.
Metabolic Pathways Involving this compound
Mammalian Valine Catabolism
In mammals, this compound is an obligatory intermediate in the catabolic pathway of valine. This pathway converts valine into propionyl-CoA, which can then be converted to succinyl-CoA and enter the Krebs cycle.
The core steps involving this compound are:
-
Formation: Isobutyryl-CoA, derived from valine, is oxidized to this compound by the mitochondrial enzyme isobutyryl-CoA dehydrogenase (IBD) , which uses FAD as a cofactor.[10]
-
Hydration: this compound is hydrated to 3-hydroxyisobutyryl-CoA. This reaction is catalyzed by short-chain enoyl-CoA hydratase (ECHS1) , also known as crotonase.[4][11]
-
Hydrolysis: The downstream product, 3-hydroxyisobutyryl-CoA, is then hydrolyzed to 3-hydroxyisobutyrate (B1249102) and free Coenzyme A by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) .[12] This step is crucial as it removes the acyl-CoA moiety, detoxifying the intermediate and preparing it for subsequent oxidation.[12]
Figure 1: Core pathway of valine catabolism in mitochondria.
Bacterial Metabolism
In certain bacteria, this compound is also an intermediate in central carbon metabolism. For instance, in organisms like Rhodobacter sphaeroides, it is part of the ethylmalonyl-CoA pathway , which is used for acetate (B1210297) assimilation. It also appears in the 3-hydroxypropionate cycle for autotrophic CO2 fixation in bacteria such as Chloroflexus aurantiacus. In these pathways, its enzymatic transformations are crucial for carbon fixation and the generation of central metabolites.
Pathophysiological Significance
The physiological relevance of this compound is most evident when its metabolism is disrupted. Its accumulation is a central feature of several inherited metabolic diseases.
Toxicity of this compound
The toxicity of this compound stems from its chemical reactivity. As a Michael acceptor, it readily forms covalent adducts with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione.[8] This can lead to:
-
Enzyme Inactivation: Covalent modification of active site cysteine residues can irreversibly inhibit key mitochondrial enzymes.
-
Depletion of Glutathione: Reaction with glutathione depletes the cell's primary defense against oxidative stress.
-
Mitochondrial Dysfunction: The accumulation of toxic metabolites can impair oxidative phosphorylation and overall mitochondrial function, contributing to the severe neurological symptoms seen in related disorders.[4][13]
Inborn Errors of Metabolism
Three key genetic disorders are directly linked to the impaired processing of this compound and its precursors:
-
Isobutyryl-CoA Dehydrogenase (IBD) Deficiency: Caused by mutations in the ACAD8 gene, this rare disorder impairs the conversion of isobutyryl-CoA to this compound.[14][15] While most individuals are asymptomatic, some may present with anemia, dilated cardiomyopathy, and developmental delay.[14][16] Diagnosis is often made via newborn screening showing elevated C4-acylcarnitine levels.[15]
-
Short-Chain Enoyl-CoA Hydratase (ECHS1) Deficiency: Resulting from mutations in the ECHS1 gene, this is a severe mitochondrial disorder.[11] The block in the hydration of this compound leads to its accumulation.[4][5] Patients typically present in infancy with a severe neurodegenerative phenotype consistent with Leigh syndrome, featuring developmental regression, seizures, deafness, optic atrophy, and cardiomyopathy.[3][11]
-
3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Deficiency: Caused by mutations in the HIBCH gene, this disorder also leads to the accumulation of upstream toxic metabolites, including this compound.[8][12] The clinical presentation is remarkably similar to ECHS1 deficiency, with patients developing Leigh-like disease and experiencing episodes of ketoacidosis.[12]
Figure 2: Enzymatic blocks leading to inherited metabolic disorders.
Role in Liver Disease
The liver is a primary site of branched-chain amino acid catabolism. In patients with severe liver diseases, such as cirrhosis and hepatocellular carcinoma, the activities of both methacrylyl-CoA hydratase (ECHS1) and HIB-CoA hydrolase (HIBCH) are significantly diminished.[6] This suggests a reduced capacity to detoxify this compound, which may contribute to the metabolic disturbances and mitochondrial dysfunction observed in chronic liver failure.[6]
Quantitative Analysis
Quantitative data on the enzymes that metabolize this compound are crucial for understanding reaction efficiencies and the impact of pathological mutations.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Gene | Substrate | Km | kcat/Km (µM-1s-1) | Organism/Source |
|---|---|---|---|---|---|
| Isobutyryl-CoA Dehydrogenase (IBD) | ACAD8 | Isobutyryl-CoA | - | 0.8 | Human (recombinant)[17][18] |
| Isobutyryl-CoA Dehydrogenase (IBD) | ACAD8 | (S)-2-Methylbutyryl-CoA | - | 0.23 | Human (recombinant)[17][18] |
| Short-Chain Enoyl-CoA Hydratase (ECHS1) | ECHS1 | Crotonyl-CoA | High Specificity | - | Human[19][20] |
| Short-Chain Enoyl-CoA Hydratase (ECHS1) | ECHS1 | Methacrylyl-CoA | Moderate Specificity | - | Human[19][20] |
| Short-Chain Enoyl-CoA Hydratase (ECHS1) | ECHS1 | Tiglyl-CoA | Low Specificity | - | Human[19][20] |
| 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | HIBCH | 3-Hydroxyisobutyryl-CoA | - | - | - |
A dash (-) indicates data that could not be reliably sourced from the provided search results.
Table 2: Changes in Enzyme Activity and Metabolite Levels in Disease States
| Condition | Enzyme/Metabolite | Change | Tissue/Fluid | Reference |
|---|---|---|---|---|
| Liver Cirrhosis / Hepatocellular Carcinoma | Methacrylyl-CoA Hydratase (ECHS1) Activity | ↓ 36% - 46% | Human Liver | [6] |
| Liver Cirrhosis / Hepatocellular Carcinoma | HIB-CoA Hydrolase (HIBCH) Activity | ↓ 36% - 46% | Human Liver | [6] |
| ECHS1 Deficiency (Mild Form) | ECHS1 Activity (for Methacrylyl-CoA) | ~7% residual activity | Patient Fibroblasts | [20] |
| ECHS1 Deficiency | N-acetyl-S-(2-carboxypropyl)cysteine (Methacrylyl-CoA derivative) | Markedly Increased | Patient Urine |[20] |
Key Experimental Protocols
Studying this compound requires sensitive and specific analytical techniques due to its low physiological concentration and high reactivity.
Protocol: Quantification of this compound in Tissues by LC-MS/MS
This method provides high sensitivity and specificity for the quantification of short-chain acyl-CoAs from complex biological matrices.
Principle: Tissues are homogenized and proteins are precipitated using an acid. The supernatant, containing acyl-CoAs, is cleared by solid-phase extraction (SPE) to remove interfering substances. The purified acyl-CoAs are then separated by liquid chromatography and detected by tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM).
Detailed Methodology:
-
Sample Preparation: Flash-freeze ~20-50 mg of tissue in liquid nitrogen. Homogenize the frozen tissue in 500 µL of ice-cold extraction buffer (e.g., 2.5% sulfosalicylic acid in methanol (B129727)/water).
-
Protein Precipitation: Vortex the homogenate vigorously and incubate on ice for 15 minutes. Centrifuge at >16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (or similar) with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate.
-
-
Sample Concentration: Dry the eluate under a stream of nitrogen gas and reconstitute in 100 µL of 5% methanol in water for analysis.
-
LC-MS/MS Analysis:
-
LC Column: Use a C18 reversed-phase column suitable for polar molecules.
-
Mobile Phase A: Water with 10 mM ammonium acetate or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate or 0.1% formic acid.
-
Gradient: Run a gradient from 2-98% Mobile Phase B over ~10-15 minutes.
-
MS/MS Detection: Use electrospray ionization in positive mode (ESI+). Monitor for specific precursor-to-product ion transitions (MRM) for this compound and an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA). A common transition for acyl-CoAs involves the loss of the pantetheine-adenosine diphosphate (B83284) portion.
-
Figure 3: Experimental workflow for acyl-CoA quantification.
Protocol: Spectrophotometric Assay for ECHS1 Activity
This assay measures the hydration of the α,β-double bond of an enoyl-CoA substrate, which leads to a decrease in absorbance.
Principle: Enoyl-CoA thioesters, like this compound or the common substrate crotonyl-CoA, have a characteristic absorbance peak around 263 nm due to the conjugated double bond system. The hydration of this double bond by ECHS1 eliminates the conjugation, causing a decrease in absorbance at this wavelength. The rate of this decrease is directly proportional to the enzyme's activity.
Detailed Methodology:
-
Reaction Buffer: Prepare a reaction buffer, e.g., 100 mM Tris-HCl, pH 7.5.
-
Substrate Solution: Prepare a stock solution of crotonyl-CoA or this compound in water or a mild buffer. Determine its precise concentration spectrophotometrically using its extinction coefficient.
-
Assay Procedure:
-
Set a UV/Vis spectrophotometer to measure absorbance at 263 nm at a constant temperature (e.g., 37°C).
-
In a quartz cuvette, add 950 µL of reaction buffer and 50 µL of the biological sample (e.g., mitochondrial lysate, purified enzyme).
-
Allow the mixture to equilibrate to the set temperature for 2-3 minutes.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of the enoyl-CoA substrate to a final concentration of ~50-100 µM.
-
Immediately mix by inversion and start monitoring the decrease in absorbance at 263 nm for 5-10 minutes.
-
-
Calculation of Activity:
-
Determine the linear rate of absorbance change per minute (ΔA/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA/min * Total Volume) / (ε * Path Length * Sample Volume) where ε is the molar extinction coefficient for the substrate at 263 nm.
-
Conclusion and Future Directions
This compound stands at a critical metabolic crossroads. While it is an essential intermediate in valine catabolism, its inherent reactivity makes it a potent cellular toxin if not efficiently processed. The severe clinical phenotypes associated with deficiencies in ECHS1 and HIBCH underscore the absolute requirement for its metabolic control. For drug development professionals, the enzymes that regulate this compound levels represent potential therapeutic targets. Modulating their activity could offer strategies for managing inherited metabolic disorders. For researchers, many questions remain. The precise molecular mechanisms of this compound-induced neurotoxicity are not fully elucidated, and the development of specific biomarkers, such as the urinary derivative N-acetyl-S-(2-carboxypropyl)cysteine, is crucial for improving the diagnosis and monitoring of these devastating diseases.[20] Future research should focus on developing high-throughput screens for modulators of IBD, ECHS1, and HIBCH, and on creating advanced cellular and animal models to further dissect the pathophysiology of this compound accumulation.
References
- 1. Methacrylyl-CoA - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Valine metabolites analysis in ECHS1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human liver disease decreases methacrylyl-CoA hydratase and beta-hydroxyisobutyryl-CoA hydrolase activities in valine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methacrylyl-coa | C25H40N7O17P3S | CID 165390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACAD8 - Wikipedia [en.wikipedia.org]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Clinical and biochemical characterization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency that causes Leigh-like disease and ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Loss of mitochondrial fatty acid β-oxidation protein short-chain Enoyl-CoA hydratase disrupts oxidative phosphorylation protein complex stability and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isobutyryl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 15. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KEGG DISEASE: Isobutyryl-CoA dehydrogenase deficiency [genome.jp]
- 17. researchgate.net [researchgate.net]
- 18. Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. uniprot.org [uniprot.org]
- 20. Clinical, biochemical and metabolic characterisation of a mild form of human short-chain enoyl-CoA hydratase deficiency: significance of increased N-acetyl-S-(2-carboxypropyl)cysteine excretion [pubmed.ncbi.nlm.nih.gov]
Unraveling the Genetic Blueprint of Methacryloyl-CoA Metabolic Defects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Defects in the metabolic pathway of methacryloyl-CoA, critical intermediates in the catabolism of the branched-chain amino acid valine, lead to a group of rare, autosomal recessive inborn errors of metabolism. These disorders, primarily 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency and short-chain enoyl-CoA hydratase (ECHS1) deficiency, are characterized by the accumulation of toxic metabolites, mitochondrial dysfunction, and severe neurological manifestations. This technical guide provides a comprehensive overview of the genetic and biochemical basis of these defects, detailed experimental protocols for their investigation, and a summary of key quantitative data to aid in research and therapeutic development.
Introduction: The Valine Catabolic Pathway and Its Defects
The mitochondrial catabolism of valine is a multi-step process essential for energy production and the removal of potentially toxic metabolic intermediates. This compound is a key intermediate in this pathway. Enzymatic deficiencies downstream of this compound lead to the accumulation of this and other reactive compounds, causing cellular damage, particularly within the central nervous system. The two primary genetic defects in this compound metabolism are:
-
3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Deficiency: Caused by mutations in the HIBCH gene, leading to a deficiency of the HIBCH enzyme.
-
Short-Chain Enoyl-CoA Hydratase (ECHS1) Deficiency: Caused by mutations in the ECHS1 gene, resulting in a deficiency of the ECHS1 enzyme, which acts on methacrylyl-CoA.
Both conditions are inherited in an autosomal recessive manner and can present with a wide spectrum of clinical severity, often mimicking mitochondrial diseases like Leigh syndrome.[1][2]
Genetic Basis of this compound Metabolic Defects
The genetic underpinnings of HIBCH and ECHS1 deficiencies lie in mutations within their respective genes, leading to loss-of-function of the encoded mitochondrial enzymes.
HIBCH Deficiency
-
Gene: HIBCH (3-hydroxyisobutyryl-CoA hydrolase)
-
Locus: 2q32.2
-
Inheritance: Autosomal Recessive
-
Function: The HIBCH gene encodes the enzyme 3-hydroxyisobutyryl-CoA hydrolase, which catalyzes the conversion of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate.
-
Pathophysiology: Mutations in HIBCH lead to the accumulation of upstream metabolites, including methacrylyl-CoA and its derivatives. These toxic compounds are thought to inhibit other mitochondrial enzymes, such as the pyruvate (B1213749) dehydrogenase complex (PDH), leading to secondary mitochondrial dysfunction.[3][4]
ECHS1 Deficiency
-
Gene: ECHS1 (enoyl-CoA hydratase, short chain 1)
-
Locus: 10q26.3
-
Inheritance: Autosomal Recessive
-
Function: The ECHS1 gene encodes the short-chain enoyl-CoA hydratase, a mitochondrial enzyme that hydrates methacrylyl-CoA to 3-hydroxyisobutyryl-CoA.
-
Pathophysiology: Deficiency of ECHS1 leads to a direct buildup of the highly reactive metabolite methacrylyl-CoA, as well as acryloyl-CoA.[5][6] These compounds can form adducts with cellular macromolecules, leading to widespread cellular damage and mitochondrial dysfunction.[3]
Data Presentation: Quantitative Biochemical Findings
Accurate diagnosis and monitoring of this compound metabolic defects rely on the quantitative analysis of specific biomarkers in urine and plasma, as well as the measurement of enzyme activity in patient-derived cells.
Acylcarnitine Profile
| Analyte | Condition | Specimen | Normal Range | Pathological Range | Reference(s) |
| 3-Hydroxyisobutyryl-carnitine (C4-OH) | HIBCH Deficiency | Plasma/Blood Spot | < 0.3 µM | 0.88 - 1.23 µM | [1] |
| 3-Hydroxyisobutyryl-carnitine (C4-OH) | HIBCH Deficiency | Newborn Screening Card | 0.074 ± 0.028 µM | 0.43 - 0.78 µM | [1] |
Urinary Organic Acids
| Analyte | Condition | Specimen | Normal Range | Pathological Range | Reference(s) |
| 2-Methyl-2,3-dihydroxybutyric acid | ECHS1 Deficiency | Urine | < 2 mmol/mol creatinine | 13 mmol/mol creatinine | [7] |
| 3-Methylglutaconic acid | ECHS1 Deficiency | Urine | < 20 mmol/mol creatinine | 82 mmol/mol creatinine | [7] |
Enzyme Activity
| Enzyme | Condition | Cell Type | Normal Range | Pathological Range | Reference(s) |
| HIBCH | HIBCH Deficiency | Fibroblasts | 5.3–10.5 nmol/(min.mg protein) | 1.1 - 1.7 nmol/(min.mg protein) | [1] |
| ECHS1 | ECHS1 Deficiency | Myoblasts | 100% (Control) | 28% of normal | [8] |
| ECHS1 | ECHS1 Deficiency | Liver | 100% (Control) | 4-7% (with various substrates) | [9] |
Experimental Protocols
Whole Exome Sequencing (WES) for Mutation Identification
Objective: To identify pathogenic variants in the HIBCH and ECHS1 genes.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or cultured fibroblasts using standard commercial kits.
-
Library Preparation: An Illumina paired-end pre-capture library is constructed according to the manufacturer's protocol.
-
Exome Capture: The exonic regions of the genome are enriched using a commercially available exome capture kit (e.g., Agilent SureSelect Human All Exon).
-
Sequencing: The captured DNA fragments are sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads are filtered.
-
Alignment: High-quality reads are aligned to the human reference genome (e.g., GRCh38/hg38).
-
Variant Calling: Single nucleotide variants (SNVs) and small insertions/deletions (indels) are identified.
-
Annotation: Variants are annotated with information such as gene context, predicted functional impact (e.g., using SIFT, PolyPhen-2), and population frequency (e.g., from gnomAD).
-
Filtering and Prioritization: Variants are filtered based on rarity (minor allele frequency < 0.01), predicted pathogenicity, and inheritance pattern (autosomal recessive). Candidate variants in HIBCH and ECHS1 are prioritized for further investigation.
-
-
Variant Confirmation: Candidate pathogenic variants are confirmed by Sanger sequencing.
HIBCH and ECHS1 Enzyme Activity Assays
Objective: To functionally confirm the pathogenicity of identified genetic variants by measuring residual enzyme activity.
Methodology (Spectrophotometric):
-
Sample Preparation: Cultured skin fibroblasts or other patient-derived cells are harvested and lysed to release mitochondrial proteins.
-
Reaction Mixture: The cell lysate is incubated with a reaction mixture containing the specific substrate for the enzyme (e.g., 3-hydroxyisobutyryl-CoA for HIBCH, crotonyl-CoA for ECHS1) and other necessary co-factors in a suitable buffer.
-
Spectrophotometric Measurement: The change in absorbance at a specific wavelength, corresponding to the consumption of the substrate or the formation of the product, is monitored over time using a spectrophotometer.
-
Calculation of Activity: The enzyme activity is calculated based on the rate of change in absorbance and normalized to the total protein concentration of the cell lysate. Results are typically expressed as nmol of product formed per minute per milligram of protein.
Quantitative Analysis of Urinary Organic Acids by GC-MS
Objective: To quantify the levels of key organic acid biomarkers in urine.
Methodology:
-
Sample Preparation: A fixed volume of urine is spiked with a known amount of an internal standard (e.g., a stable isotope-labeled analog of the target analyte).
-
Extraction: Organic acids are extracted from the urine using a solvent extraction method.
-
Derivatization: The extracted organic acids are chemically derivatized to increase their volatility for gas chromatography.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS). The compounds are separated based on their boiling points and retention times and detected by the mass spectrometer.
-
Quantification: The concentration of each organic acid is determined by comparing the peak area of the analyte to that of the internal standard.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Successful diagnosis of HIBCH deficiency from exome sequencing and positive retrospective analysis of newborn screening cards in two siblings presenting with Leigh’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HIBCH mutations can cause Leigh-like disease with combined deficiency of multiple mitochondrial respiratory chain enzymes and pyruvate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The multi-catalytic compartment of propionyl-CoA synthase sequesters a toxic metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Insight into the Acryloyl-CoA Hydration by AcuH for Acrylate Detoxification in Dimethylsulfoniopropionate-Catabolizing Bacteria [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Two novel ECHS1 variants, affecting splicing and reducing enzyme activity, is associated with mitochondrial encephalopathy in infant: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical and biochemical characterization of four patients with mutations in ECHS1 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Diet on Methacryloyl-CoA Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the factors influencing Methacryloyl-CoA levels in the body, with a primary focus on dietary inputs. This compound is a critical, and potentially toxic, intermediate in the catabolism of the essential branched-chain amino acid (BCAA), valine.[1][2][3] Understanding the interplay between diet, metabolism, and this compound concentration is vital for research into inborn errors of metabolism, metabolic disorders, and the development of targeted therapeutic interventions.
The Central Role of this compound in Valine Catabolism
This compound is a transient metabolite formed during the mitochondrial breakdown of valine.[3] The catabolic pathway of valine is essential for energy production, as it ultimately yields propionyl-CoA, which can be converted to succinyl-CoA and enter the Krebs cycle.[4][5][6] However, the accumulation of this compound is toxic to the cell.[7] Therefore, its concentration is tightly regulated by the enzymatic steps that follow its formation.
The core pathway involves a series of enzymatic reactions. A defect in the enzyme Enoyl-CoA hydratase, short-chain 1 (ECHS1), which is responsible for hydrating this compound to 3-hydroxyisobutyryl-CoA, leads to a buildup of this toxic intermediate.[8] Similarly, a deficiency in 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) can also disrupt this pathway, leading to pathological conditions.[1][8]
Primary Dietary Influence: Valine and Branched-Chain Amino Acids (BCAAs)
The most direct dietary factor impacting this compound levels is the intake of valine, an essential amino acid that must be obtained from food.[9] Diets rich in protein, particularly from animal sources, will increase the flux through the valine catabolism pathway, consequently leading to higher transient levels of this compound.
Inborn errors of metabolism, such as ECHS1 deficiency, starkly illustrate this relationship. In affected individuals, even normal dietary valine intake can lead to a pathogenic accumulation of this compound and its byproducts.[8] The primary therapeutic strategy for these conditions is a valine-restricted diet.[8] Clinical reports have shown that a low-valine diet can improve both biochemical markers and clinical symptoms in patients with ECHS1 and HIBCH deficiencies.[8]
While specific quantitative data correlating dietary valine intake in grams to resulting plasma or tissue concentrations of this compound is limited in publicly available literature, the qualitative relationship is well-established.
| Dietary Intervention | Precursor Amino Acid | Expected Impact on this compound | Clinical Rationale / Observation |
| High-Protein / High-BCAA Diet | High Valine, Leucine, Isoleucine | Increased flux and transient levels | In healthy individuals, levels are managed by downstream enzymes. May pose a risk in individuals with subclinical metabolic defects. |
| Valine-Restricted Diet | Low Valine | Decreased production | Standard therapeutic approach for ECHS1 and HIBCH deficiencies to reduce toxic metabolite accumulation.[8] |
| Isoleucine or Leucine Restriction | Low Isoleucine or Leucine | No direct impact | These BCAAs have distinct metabolic pathways and do not directly produce this compound.[10] |
| Low-Protein Diet | Low levels of all amino acids | Decreased production | General reduction in amino acid catabolism, including valine, leading to lower this compound levels.[10] |
Secondary Dietary and Metabolic Influences
Biotin (B1667282) (Vitamin B7)
Biotin is an essential cofactor for several carboxylase enzymes, including Propionyl-CoA Carboxylase (PCC).[11][12] PCC is a crucial enzyme downstream of this compound production, responsible for converting propionyl-CoA to methylmalonyl-CoA.[5][13] In cases of biotin deficiency, PCC activity is impaired.[13] This can lead to a bottleneck in the metabolic pathway, potentially causing an upstream accumulation of metabolites, including propionyl-CoA and, indirectly, affecting the overall flux and balance of the valine catabolism pathway. While not a direct precursor, biotin status is critical for the efficient clearance of valine catabolism products. Biotin deficiency can lead to organic aciduria and neurological symptoms.[11][12]
Gut Microbiota
The gut microbiota plays a significant role in amino acid metabolism.[14][15] Gut microbes can synthesize, catabolize, and convert amino acids from dietary sources, thereby influencing the pool of amino acids available to the host.[14][16] The composition of the gut microbiota can be modulated by diet, particularly by dietary fiber and polysaccharides which are fermented by gut microbes.[14] While direct evidence linking specific gut bacteria to this compound levels is scarce, it is plausible that microbial modulation of valine availability could indirectly influence its catabolism and the subsequent production of this compound. Dysbiosis, or an imbalance in the gut microbiota, has been linked to altered BCAA metabolism.[15][17]
References
- 1. Human liver disease decreases methacrylyl-CoA hydratase and beta-hydroxyisobutyryl-CoA hydrolase activities in valine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Methacrylyl-CoA (HMDB0001011) [hmdb.ca]
- 3. Methacrylyl-CoA - Wikipedia [en.wikipedia.org]
- 4. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 5. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 6. Valine is a precursor of propionyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical improvements after treatment with a low-valine and low-fat diet in a pediatric patient with enoyl-CoA hydratase, short chain 1 (ECHS1) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biotin Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biotin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Biotin Deficiency: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Frontiers | Uncovering the Role of Gut Microbiota in Amino Acid Metabolic Disturbances in Heart Failure Through Metagenomic Analysis [frontiersin.org]
- 17. Frontiers | Interplay Between Gut Microbiota and Amino Acid Metabolism in Heart Failure [frontiersin.org]
Understanding the Toxicity Mechanisms of Methacryloyl-CoA Accumulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methacryloyl-CoA is a reactive metabolite that emerges as an intermediate in the catabolism of the branched-chain amino acid valine. Under normal physiological conditions, it is efficiently processed by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). However, inborn errors of metabolism, such as HIBCH deficiency and short-chain enoyl-CoA hydratase (ECHS1) deficiency, lead to the accumulation of this compound. This accumulation is cytotoxic and is implicated in the pathophysiology of severe neurological disorders, including Leigh syndrome. This technical guide provides a comprehensive overview of the current understanding of the toxicity mechanisms associated with this compound accumulation, with a focus on its impact on mitochondrial function, protein modification, and cellular homeostasis. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research in this area.
Introduction
This compound is a thioester intermediate in the mitochondrial degradation pathway of valine. Its accumulation, due to genetic defects in enzymes such as HIBCH and ECHS1, is a hallmark of specific inborn errors of metabolism. The high reactivity of the α,β-unsaturated carbonyl group in this compound makes it a potent electrophile, capable of forming covalent adducts with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione. This reactivity is believed to be a primary driver of its toxicity, leading to widespread cellular dysfunction.
This guide will delve into the core mechanisms of this compound toxicity, which can be broadly categorized as:
-
Mitochondrial Dysfunction: Inhibition of key mitochondrial enzymes and disruption of the electron transport chain.
-
Protein Adduction and Dysfunction: Covalent modification of proteins, leading to altered structure and function.
-
Oxidative Stress: Depletion of cellular antioxidants and increased production of reactive oxygen species (ROS).
Biochemical Pathway of Valine Catabolism and this compound Accumulation
The catabolism of valine is a multi-step process occurring within the mitochondria. A defect in the enzymes HIBCH or ECHS1 disrupts this pathway, leading to the buildup of this compound.
Figure 1: Valine catabolism and points of enzymatic defects.
Mechanisms of this compound Toxicity
Mitochondrial Dysfunction
The accumulation of this compound has been strongly linked to impaired mitochondrial function. This is a critical aspect of its toxicity, as mitochondria are central to cellular energy production and survival.
3.1.1. Inhibition of Pyruvate (B1213749) Dehydrogenase Complex (PDC)
The Pyruvate Dehydrogenase Complex (PDC) is a critical enzyme complex that links glycolysis to the citric acid cycle. It is hypothesized that this compound, due to its structural similarity to pyruvate and its reactive nature, can inhibit PDC activity. This inhibition would lead to a bottleneck in cellular energy metabolism, forcing a shift towards less efficient glycolysis and resulting in lactate (B86563) accumulation, a common finding in patients with ECHS1 and HIBCH deficiencies.
3.1.2. Disruption of the Electron Transport Chain (ETC)
Evidence suggests that this compound can inhibit multiple complexes of the electron transport chain, particularly Complex I and Complex IV. This inhibition disrupts the flow of electrons, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).
Figure 2: Overview of this compound's impact on mitochondria.
Protein Adduction and Dysfunction
The electrophilic nature of this compound allows it to react with nucleophilic residues on proteins, primarily cysteine, through a Michael addition reaction. This covalent modification, termed "protein S-acylation," can alter the structure and function of a wide range of proteins, including enzymes, structural proteins, and signaling molecules.
Quantitative Data on Protein Adduction is an active area of research. Mass spectrometry-based "adductomics" is a key technology for identifying and quantifying these modifications.
Oxidative Stress
The accumulation of this compound contributes to oxidative stress through two primary mechanisms:
-
Direct Depletion of Glutathione (GSH): this compound can react with and deplete the cellular pool of glutathione, a critical antioxidant.
-
Increased ROS Production: As mentioned earlier, inhibition of the ETC by this compound leads to increased leakage of electrons and the formation of superoxide (B77818) radicals.
The resulting oxidative stress can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA, further exacerbating cellular dysfunction.
Figure 3: this compound induced oxidative stress.
Quantitative Data Summary
Direct quantitative data on the toxicity of this compound is limited in publicly available literature. The following tables summarize relevant data from studies on ECHS1 deficient cell models and related acyl-CoA compounds, which can serve as an indicator of the potential effects of this compound accumulation.
Table 1: Mitochondrial Respiration in ECHS1 Knockout (KO) Cells
| Parameter | ECHS1 KO vs. Control | Reference |
| Basal Respiration | ↓ 30.8% | [1] |
| Maximal Respiration | ↓ 42.5% | [1] |
| Complex I Activity | Significantly Reduced | [1] |
| Complex IV Activity | Significantly Reduced | [1] |
Table 2: Oxidative Stress Markers in ECHS1 Deficient Fibroblasts
| Marker | ECHS1 Deficient vs. Control | Reference |
| Mitochondrial ROS | Increased | [2] |
Table 3: Cell Viability (IC50) of Related Compounds
| Compound | Cell Line | IC50 | Reference |
| Malonyl-CoA (CPT-1 inhibition) | Permeabilized Muscle Fibers | 6.3 µM | [3] |
Detailed Experimental Protocols
Synthesis of this compound
Objective: To chemically synthesize this compound for use in in vitro toxicity assays.
Materials:
-
Methacrylic anhydride (B1165640)
-
Coenzyme A (free acid)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Stir plate and stir bar
-
HPLC system for purification
Protocol:
-
Dissolve Coenzyme A in a 0.5 M solution of sodium bicarbonate in water.
-
Cool the Coenzyme A solution in a dry ice/acetone bath.
-
In a separate tube, dissolve methacrylic anhydride in THF.
-
Slowly add the methacrylic anhydride solution to the cooled Coenzyme A solution while stirring.
-
Allow the reaction to proceed for 1-2 hours on ice.
-
Monitor the reaction progress by HPLC.
-
Purify the this compound product using preparative HPLC with a C18 column.
-
Lyophilize the purified fractions to obtain this compound as a white powder.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
Figure 4: Workflow for this compound synthesis.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
Objective: To measure the effect of this compound on mitochondrial oxygen consumption rate (OCR) in cultured cells.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Cultured cells (e.g., HepG2, or patient-derived fibroblasts)
-
Seahorse XF Base Medium
-
Substrates (e.g., glucose, pyruvate, glutamine)
-
Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Synthesized this compound
Protocol:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
The following day, replace the culture medium with Seahorse XF Base Medium supplemented with substrates and incubate in a CO₂-free incubator for 1 hour.
-
Prepare a stock solution of this compound in the assay medium.
-
Load the Seahorse XF cartridge with the mitochondrial inhibitors and the this compound solution.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The protocol will typically involve sequential injections of this compound (or vehicle control), oligomycin, FCCP, and rotenone/antimycin A.
-
Analyze the resulting OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Figure 5: Seahorse XF Analyzer experimental workflow.
Detection of Protein Adducts by Mass Spectrometry
Objective: To identify proteins that are covalently modified by this compound.
Materials:
-
Cell lysate or purified protein
-
Synthesized this compound
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS system
Protocol:
-
Incubate cell lysate or purified protein with this compound.
-
Reduce disulfide bonds with DTT and alkylate free cysteines with IAA.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the resulting MS/MS data against a protein database, including a variable modification corresponding to the mass of the methacryloyl group (+86.036 Da) on cysteine residues.
-
Validate the identified adducted peptides by manual inspection of the MS/MS spectra.
Measurement of Reactive Oxygen Species (ROS)
Objective: To quantify the production of intracellular ROS in response to this compound.
Materials:
-
Cultured cells
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or other suitable ROS probe
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Treat cultured cells with varying concentrations of this compound for a defined period.
-
Load the cells with H₂DCFDA, which is deacetylated by cellular esterases to a non-fluorescent compound that is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measure the fluorescence intensity using a plate reader or flow cytometer.
-
Normalize the fluorescence signal to the number of cells or total protein content.
Assessment of Cell Viability
Objective: To determine the cytotoxic effect of this compound on cultured cells.
Materials:
-
Cultured cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., resazurin)
-
Spectrophotometer or fluorescence plate reader
Protocol:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations.
-
After the desired incubation period, add the MTT reagent to the wells.
-
Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion and Future Directions
The accumulation of this compound is a key pathogenic event in several inborn errors of metabolism. Its toxicity stems from its high reactivity, leading to mitochondrial dysfunction, protein adduction, and oxidative stress. While the general mechanisms of its toxicity are becoming clearer, further research is needed to obtain more detailed quantitative data on its effects on specific cellular targets. The development of more robust cellular and animal models of this compound accumulation will be crucial for elucidating the precise molecular pathways involved and for the development of targeted therapeutic strategies. These may include approaches aimed at reducing the production of this compound, enhancing its detoxification, or mitigating its downstream toxic effects.
References
- 1. Loss of mitochondrial fatty acid β‐oxidation protein short‐chain Enoyl‐CoA hydratase disrupts oxidative phosphorylation protein complex stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Oxidative Stress due to Complex I Dysfunction Promotes Fibroblast Activation and Melanoma Cell Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of Methacryloyl-CoA in Histone Acylation and Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone post-translational modifications (PTMs) are a cornerstone of epigenetic regulation, dictating chromatin structure and gene expression. Among the expanding repertoire of these modifications is histone lysine (B10760008) methacrylation (Kmea), a recently discovered acylation that links cellular metabolism to epigenetic control. This technical guide provides an in-depth exploration of the role of methacryloyl-CoA as the donor for this modification, its metabolic origins, and its dynamic regulation by "writer" and "eraser" enzymes. We present a compilation of quantitative data on known methacrylated histone sites, detailed experimental protocols for studying this modification, and visualizations of the key metabolic and regulatory pathways. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate the function of histone methacrylation in health and disease.
Introduction to Histone Methacrylation
Histone lysine methacrylation (Kmea) is a novel, enzyme-catalyzed post-translational modification where a methacryloyl group is transferred from this compound to the ε-amino group of a lysine residue on a histone protein.[1][2][3][4][5] This modification, a structural isomer of the more extensively studied crotonylation, introduces a unique chemical moiety onto the histone tail, thereby influencing chromatin structure and function.[1][6] The discovery of histone methacrylation has further solidified the link between cellular metabolism and epigenetic regulation, as the availability of its donor molecule, this compound, is directly tied to the catabolism of the branched-chain amino acid valine.[6]
Initial studies have identified 27 distinct lysine methacrylation sites on core histones in HeLa cells, suggesting a widespread and potentially significant role in epigenetic signaling.[6][7] The dynamic nature of this mark is underscored by the identification of enzymes that add and remove it: Histone Acetyltransferase 1 (HAT1) acts as a methacryltransferase ("writer"), while the NAD+-dependent deacetylase Sirtuin 2 (SIRT2) functions as a de-methacrylase ("eraser").[3][6] This enzymatic regulation suggests that histone methacrylation is a tightly controlled process with specific downstream functional consequences.
The Metabolic Origin of this compound
This compound is a key intermediate in the mitochondrial catabolism of the essential amino acid valine. The availability of this acyl-CoA is therefore directly linked to cellular metabolic state and nutrient availability. Understanding this pathway is crucial for interpreting the role of histone methacrylation in response to metabolic shifts.
Quantitative Analysis of Histone Methacrylation
Mass spectrometry-based proteomics is the primary method for the identification and quantification of histone methacrylation sites.[6][7] While comprehensive quantitative datasets on the dynamic changes of all known methacrylation sites are still emerging, existing studies provide valuable insights.
Table 1: Identified Histone Lysine Methacrylation (Kmea) Sites in HeLa Cells
| Histone | Site |
| H1 | K17, K105 |
| H2A | K95 |
| H2AZ | K4, K7, K12, K14 |
| H2B | K11, K16, K23, K46, K85, K116, K120 |
| H3.1 | K18, K23, K37, K56, K122 |
| H4 | K5, K8, K12, K16, K31, K77, K91 |
Data compiled from Delaney et al., 2021.[6]
Table 2: Kinetic Parameters of HAT1 with Different Acyl-CoA Substrates
| Acyl-CoA Substrate | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) |
| Acetyl-CoA | 1.8 ± 0.4 | 0.35 ± 0.02 | 3240 |
| This compound | 11.2 ± 2.8 | 0.21 ± 0.01 | 312 |
| Crotonyl-CoA | N/D | N/D | 0.0057 (linear regression slope) |
N/D: Not determined. Data adapted from Delaney et al., 2021.[1] This table illustrates that while HAT1 can utilize this compound, its catalytic efficiency is approximately 10-fold lower than with its canonical substrate, acetyl-CoA.[1]
Experimental Protocols
A robust investigation of histone methacrylation requires a combination of biochemical, cell-based, and analytical techniques. The following sections provide detailed methodologies for key experiments.
Histone Extraction for Mass Spectrometry Analysis
This protocol is adapted from several established methods for histone extraction and preparation for mass spectrometry.[8][9]
Objective: To isolate histones from cultured cells with high purity and preserve post-translational modifications for subsequent mass spectrometry analysis.
Materials:
-
Phosphate-buffered saline (PBS)
-
Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, protease inhibitors)
-
0.4 N Sulfuric Acid (H2SO4)
-
Trichloroacetic acid (TCA)
-
Acetone, ice-cold
-
Ammonium bicarbonate (NH4HCO3)
-
Propionic anhydride (B1165640)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Cell Harvest: Harvest cultured cells by centrifugation and wash twice with ice-cold PBS.
-
Nuclei Isolation: Resuspend the cell pellet in Hypotonic Lysis Buffer and incubate on ice for 30 minutes. Dounce homogenize to lyse the cells and release nuclei. Centrifuge to pellet the nuclei.
-
Acid Extraction: Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation for 4 hours at 4°C.
-
Protein Precipitation: Centrifuge to pellet debris and transfer the supernatant containing histones to a new tube. Precipitate histones by adding TCA to a final concentration of 20% and incubating on ice for 2 hours.
-
Washing: Centrifuge to pellet the histones, discard the supernatant, and wash the pellet twice with ice-cold acetone. Air-dry the histone pellet.
-
Derivatization and Digestion: a. Resuspend the histone pellet in 100 mM NH4HCO3. b. Add propionic anhydride and incubate to derivatize unmodified and monomethylated lysines. c. Reduce disulfide bonds with DTT and alkylate cysteines with IAA. d. Digest the proteins with trypsin overnight at 37°C. e. Perform a second propionylation step to derivatize the newly generated peptide N-termini.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Resuspend the desalted peptides in 0.1% formic acid for analysis by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS).
In Vitro Histone Methacrylation Assay
This protocol is adapted from general in vitro HAT assays and the specific findings for HAT1-mediated methacrylation.[1]
Objective: To determine the ability of a histone acetyltransferase (in this case, HAT1) to use this compound to modify a histone substrate in vitro.
Materials:
-
Recombinant HAT1 enzyme
-
Histone H4 peptide (e.g., residues 1-20) or full-length histone H4
-
This compound (synthesis protocol required or commercially sourced)
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
MALDI-TOF mass spectrometer or HPLC system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the HAT assay buffer, recombinant HAT1 (e.g., 1 µM), and the histone H4 substrate (e.g., 20 µM).
-
Initiate Reaction: Start the reaction by adding this compound to a final concentration of 100 µM.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Quench Reaction: Stop the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA).
-
Analysis:
-
MALDI-TOF: Mix a small aliquot of the reaction with a MALDI matrix and analyze to detect the mass shift corresponding to methacrylation (+68.026 Da).
-
HPLC: Inject the quenched reaction onto a reverse-phase HPLC column to separate the unmodified and methacrylated histone/peptide, which can be detected by UV absorbance.
-
In Vitro De-methacrylation Assay
This protocol is based on standard sirtuin deacylation assays and the finding that SIRT2 can remove methacrylation.[6]
Objective: To assess the ability of SIRT2 to remove the methacryloyl group from a modified histone substrate.
Materials:
-
Recombinant SIRT2 enzyme
-
Methacrylated histone H4 peptide or full-length histone H4 (prepared from the in vitro methacrylation assay)
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+
-
HPLC system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the sirtuin assay buffer, recombinant SIRT2 (e.g., 2 µM), and the methacrylated histone substrate (e.g., 10 µM).
-
Initiate Reaction: Start the reaction by adding NAD+ to a final concentration of 1 mM.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 2 hours).
-
Quench Reaction: Stop the reaction by adding an equal volume of 0.1% TFA.
-
Analysis: Analyze the reaction mixture by reverse-phase HPLC to monitor the decrease in the peak corresponding to the methacrylated substrate and the increase in the peak for the unmodified substrate.
Impact on Gene Expression
While the field is still in its early stages, histone methacrylation is presumed to play a role in transcriptional regulation, similar to other histone acylations. Treatment of cells with sodium methacrylate, a precursor to this compound, has been shown to increase global levels of histone methacrylation.[6] Future studies employing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) with antibodies specific for methacrylated lysine residues, coupled with RNA-sequencing (RNA-seq) upon modulation of HAT1 or SIRT2 activity, will be crucial to elucidate the specific gene targets and regulatory networks governed by this modification.
Table 3: Illustrative Example of Potential Gene Expression Changes Following Modulation of Histone Methacrylation
| Gene | Condition | Fold Change in Expression (Hypothetical) | Putative Function |
| Gene A | HAT1 Overexpression | +2.5 | Cell Cycle |
| Gene B | HAT1 Overexpression | +1.8 | Metabolism |
| Gene C | SIRT2 Inhibition | +3.1 | Apoptosis |
| Gene D | SIRT2 Inhibition | -1.5 | Cell Adhesion |
| Gene E | Sodium Methacrylate Treatment | +2.0 | Amino Acid Metabolism |
This table is a hypothetical representation to illustrate the type of data that would be generated from RNA-seq experiments. Actual gene targets and the direction of regulation are yet to be fully determined.
Future Directions and Implications for Drug Development
The discovery of histone methacrylation and its enzymatic regulators, HAT1 and SIRT2, opens up new avenues for therapeutic intervention. As our understanding of the specific roles of this modification in diseases such as cancer and metabolic disorders grows, the development of small molecule inhibitors or activators targeting the enzymes that control histone methacrylation could become a promising strategy. Further research is needed to:
-
Develop highly specific antibodies and reagents for robust detection and quantification of histone methacrylation.
-
Perform genome-wide mapping of histone methacrylation marks and correlate these with transcriptional changes.
-
Elucidate the "reader" proteins that specifically recognize and bind to methacrylated histones to mediate downstream signaling.
-
Investigate the crosstalk between histone methacrylation and other post-translational modifications.
This technical guide provides a solid foundation for researchers to embark on the exciting journey of unraveling the complexities of histone methacrylation and its role in epigenetic regulation. The methodologies and data presented herein will be instrumental in driving this emerging field forward and potentially translating these fundamental discoveries into novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2015015784A1 - METHOD FOR PRODUCING METHACRYLYL-CoA - Google Patents [patents.google.com]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Histone lysine methacrylation is a dynamic post-translational modification regulated by HAT1 and SIRT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Histone lysine methacrylation is a dynamic post-translational modification regulated by HAT1 and SIRT2 | Semantic Scholar [semanticscholar.org]
- 6. Histone lysine methacrylation is a dynamic post-translational modification regulated by HAT1 and SIRT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
The Methacryloyl-CoA Pathway: From Discovery to Therapeutic Target
An In-depth Technical Guide on the Core Metabolic Route
Introduction
The methacryloyl-CoA metabolic pathway is a critical juncture in the catabolism of the branched-chain amino acid (BCAA) valine. This mitochondrial pathway processes the toxic intermediate methacrylyl-CoA, ensuring its safe conversion into metabolites that can enter central carbon metabolism. The discovery and elucidation of this pathway have been pivotal in understanding BCAA metabolism and its implications in human health and disease. Inborn errors of metabolism affecting this pathway, such as 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency, can lead to severe neurological and metabolic disturbances. Furthermore, recent research has implicated dysregulation of this pathway in various pathologies, including cancer and metabolic syndrome, highlighting its emerging role as a potential therapeutic target. This technical guide provides a comprehensive overview of the discovery, history, enzymology, and clinical significance of the this compound metabolic pathway, tailored for researchers, scientists, and drug development professionals.
Historical Perspective and Discovery
The journey to understanding the this compound pathway began in the mid-20th century with foundational studies on amino acid metabolism. Early investigations using isotopically labeled compounds in the 1950s were instrumental in tracing the breakdown of valine.
Key historical milestones include:
-
1957: Groundbreaking work by Robinson, Rendina, and Coon identified key intermediates in valine degradation. Their research demonstrated that isobutyryl-CoA is dehydrogenated to form methacrylyl-CoA.[1] Subsequently, they identified an enzyme, initially referred to as a "hydrase," that converts methacrylyl-CoA to a β-hydroxy acid, which was later confirmed to be 3-hydroxyisobutyryl-CoA.[1]
-
1957: In a parallel study, Rendina and Coon reported the enzymatic hydrolysis of β-hydroxyisobutyryl-CoA to β-hydroxyisobutyrate and Coenzyme A by a hydrolase found in pig heart, formally identifying the enzyme now known as 3-hydroxyisobutyryl-CoA hydrolase (HIBCH).[2][3]
These seminal studies laid the groundwork for the complete elucidation of the valine catabolic pathway and established the core reactions of the this compound branch. Early separation techniques, such as paper chromatography, were crucial for identifying the α-keto acids and other metabolites involved in this pathway.[4][5][6][7]
The Core Pathway: Enzymes and Reactions
The this compound pathway is a two-step process that detoxifies methacrylyl-CoA and prepares its carbon skeleton for further metabolism.
-
Hydration of Methacrylyl-CoA: The first step is the hydration of methacrylyl-CoA to (S)-3-hydroxyisobutyryl-CoA. This reaction is catalyzed by enoyl-CoA hydratase , also known as crotonase (EC 4.2.1.17). This enzyme exhibits broad specificity and is also involved in fatty acid β-oxidation.[8][9] The addition of a water molecule across the double bond of methacrylyl-CoA neutralizes its reactivity.
-
Hydrolysis of 3-Hydroxyisobutyryl-CoA: The second and unique step of this pathway is the hydrolysis of (S)-3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate (B1249102) and free Coenzyme A (CoA). This irreversible reaction is catalyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) (EC 3.1.2.4).[3][8] This step is critical for releasing the CoA molecule, which is essential for numerous metabolic processes, and for producing 3-hydroxyisobutyrate, which can then be further metabolized.
The resulting 3-hydroxyisobutyrate is subsequently oxidized to methylmalonate semialdehyde, which is then converted to propionyl-CoA and ultimately succinyl-CoA, an intermediate of the citric acid cycle.
Quantitative Data
The following tables summarize available quantitative data for the key enzymes of the this compound pathway. It is important to note that kinetic parameters can vary depending on the species, tissue, and experimental conditions.
Table 1: Kinetic Properties of Methacrylyl-CoA Hydratase (Enoyl-CoA Hydratase)
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Kcat (s⁻¹) | Reference |
| Methacrylyl-CoA | Human recombinant ECHS1 | - | - | - | [9] |
| Crotonyl-CoA | Human recombinant ECHS1 | - | - | - | [9] |
Table 2: Kinetic Properties of 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH)
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Kcat (s⁻¹) | Reference |
| (S)-3-Hydroxyisobutyryl-CoA | Human lymphoblastoid cells (control) | 3.7 ± 0.7 | - | - | [11] |
| (S)-3-Hydroxyisobutyryl-CoA | Human lymphoblastoid cells (p.A96D mutant) | 20.1 ± 6.6 | - | - | [11] |
Table 3: Enzyme Activity in Human Liver Tissue
| Enzyme | Condition | Activity (nmol/min/mg protein) | % of Normal | Reference |
| Methacrylyl-CoA Hydratase | Normal Liver | 13.5 ± 3.5 | 100% | [12] |
| Liver Cirrhosis | 7.3 ± 2.1 | ~54% | [12] | |
| Hepatocellular Carcinoma | 8.6 ± 2.9 | ~64% | [12] | |
| 3-Hydroxyisobutyryl-CoA Hydrolase | Normal Liver | 25.4 ± 6.8 | 100% | [12] |
| Liver Cirrhosis | 13.7 ± 4.2 | ~54% | [12] | |
| Hepatocellular Carcinoma | 16.3 ± 5.5 | ~64% | [12] |
Experimental Protocols
Enzyme Assays
1. Spectrophotometric Assay for Enoyl-CoA Hydratase (Crotonase) Activity with Methacrylyl-CoA
This assay measures the decrease in absorbance at 263 nm resulting from the hydration of the thioester bond of methacrylyl-CoA.
-
Reagents:
-
100 mM Tris-HCl buffer, pH 7.8
-
1 mM Methacrylyl-CoA solution
-
Purified enoyl-CoA hydratase
-
-
Protocol:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer.
-
Add 1 mM methacrylyl-CoA to the reaction mixture.
-
Initiate the reaction by adding the purified enzyme.
-
Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.
-
The rate of decrease in absorbance is proportional to the enzyme activity. The molar extinction coefficient for methacrylyl-CoA at 263 nm is required for calculating the specific activity.[13]
-
2. Assay for 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Activity
This assay can be performed using a coupled spectrophotometric method or by direct measurement of the product using chromatography.
-
Coupled Spectrophotometric Assay:
-
Principle: The product of the HIBCH reaction, 3-hydroxyisobutyrate, is oxidized by 3-hydroxyisobutyrate dehydrogenase, which reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored.
-
Reagents:
-
100 mM Potassium phosphate (B84403) buffer, pH 7.5
-
1 mM 3-Hydroxyisobutyryl-CoA
-
2 mM NAD+
-
Purified 3-hydroxyisobutyrate dehydrogenase
-
Sample containing HIBCH (e.g., cell lysate)
-
-
Protocol:
-
Combine the buffer, NAD+, and 3-hydroxyisobutyrate dehydrogenase in a cuvette.
-
Add the sample containing HIBCH.
-
Initiate the reaction by adding 3-hydroxyisobutyryl-CoA.
-
Monitor the increase in absorbance at 340 nm over time.
-
-
-
Chromatographic Assay (UHPLC):
-
Principle: The formation of 3-hydroxyisobutyrate is directly measured by reverse-phase ultra-high-performance liquid chromatography (RP-UHPLC).
-
Reagents:
-
100 mM Tris-HCl buffer, pH 7.8
-
1 mM 3-Hydroxyisobutyryl-CoA
-
Sample containing HIBCH
-
-
Protocol:
-
Incubate the sample with 3-hydroxyisobutyryl-CoA in the buffer for a defined period.
-
Stop the reaction (e.g., by adding acid).
-
Analyze the reaction mixture by RP-UHPLC to quantify the amount of 3-hydroxyisobutyrate produced.
-
-
Metabolite Analysis
Stable Isotope Tracing and Metabolic Flux Analysis
Stable isotope-labeled valine (e.g., ¹³C-valine) can be used to trace the flow of carbon through the this compound pathway and quantify metabolic fluxes.[14]
-
General Workflow:
-
Culture cells or perfuse tissues with medium containing the stable isotope-labeled valine.
-
After a defined period, harvest the cells or tissues and quench metabolism.
-
Extract the metabolites.
-
Analyze the isotopic enrichment of this compound, 3-hydroxyisobutyryl-CoA, and other downstream metabolites using mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Use metabolic flux analysis (MFA) software to calculate the rates of the reactions in the pathway.
-
Visualizations
Metabolic Pathway
Caption: The core reactions of the this compound metabolic pathway within the broader context of valine catabolism.
Experimental Workflow: Stable Isotope Tracing
Caption: A generalized experimental workflow for metabolic flux analysis of the this compound pathway using stable isotope tracing.
Logical Relationship: HIBCH Deficiency and Pathophysiology
Caption: The logical cascade from HIBCH gene mutation to the resulting neurodegenerative phenotype.
Clinical Significance and Therapeutic Targeting
The this compound pathway is of significant clinical interest, primarily due to the severe consequences of its disruption.
-
Inborn Errors of Metabolism: Deficiency of HIBCH is a rare autosomal recessive disorder that leads to the accumulation of toxic methacrylyl-CoA.[15][16] This results in a Leigh-like syndrome characterized by progressive neurodegeneration, developmental delay, and metabolic crises.[1][17] The toxicity of methacrylyl-CoA is thought to stem from its ability to react with and inhibit key mitochondrial enzymes, leading to mitochondrial dysfunction.[15]
-
Cancer Metabolism: Recent studies have highlighted the importance of the valine catabolic pathway, including the this compound branch, in cancer. Some cancers upregulate BCAA catabolism to fuel the TCA cycle and support lipogenesis and proliferation.[2][3][18] Inhibition of HIBCH has been shown to suppress the growth of prostate and colorectal cancer cells, suggesting that this enzyme could be a viable therapeutic target.[2][18]
-
Metabolic Syndrome: Dysregulation of BCAA metabolism is increasingly linked to insulin (B600854) resistance and type 2 diabetes. While the exact role of the this compound pathway in this context is still under investigation, its position within BCAA catabolism makes it a pathway of interest for understanding and potentially treating metabolic syndrome.[19][20]
Drug Development and Therapeutic Strategies
The clinical implications of a dysfunctional this compound pathway have spurred interest in developing therapeutic interventions.
-
Dietary Management: For patients with HIBCH deficiency, a low-valine diet is a primary therapeutic strategy to reduce the production of toxic methacrylyl-CoA.[16][17]
-
Enzyme Inhibitors: The development of specific inhibitors for HIBCH is an active area of research, particularly for cancer therapy. Small molecule inhibitors that target the active site of HIBCH could selectively block valine catabolism in cancer cells, thereby inhibiting their growth.[21]
-
Modulation of CoA Metabolism: Given that the accumulation of methacrylyl-CoA can lead to the sequestration of free CoA, strategies to replenish the mitochondrial CoA pool may offer therapeutic benefits in diseases associated with this compound pathway dysfunction.[22][23]
Conclusion
From its initial discovery as a segment of the valine catabolic route, the this compound pathway has emerged as a critical metabolic pathway with significant implications for human health. The foundational work of early biochemists has paved the way for our current understanding of its role in inborn errors of metabolism and its emerging importance in complex diseases like cancer. For researchers and drug development professionals, the enzymes of this pathway, particularly HIBCH, represent promising targets for the development of novel therapeutics to address a range of pathological conditions. Continued investigation into the regulation, kinetics, and in vivo dynamics of this pathway will be crucial for translating our fundamental knowledge into effective clinical interventions.
References
- 1. Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. [Quantitative determination of alpha-keto acids in the blood by the method of paper chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and estimation of blood keto acids by paper chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative determination of keto-acids by paper partition chromatography | Scilit [scilit.com]
- 8. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and biochemical mechanism of short-chain enoyl-CoA hydratase (ECHS1) substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enoyl-CoA hydratase, mitochondrial - Olink Explore Cardiometabolic II — Olink® [olink.com]
- 11. researchgate.net [researchgate.net]
- 12. Human liver disease decreases methacrylyl-CoA hydratase and beta-hydroxyisobutyryl-CoA hydrolase activities in valine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Syndromic progressive neurodegenerative disease of infancy caused by novel variants in HIBCH: Report of two cases in Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diagnosis and treatment of 3-hydroxyisobutyryl-CoA hydrolase deficiency: a case report and literature review [zgddek.com]
- 17. Medical nutrition therapy in patients with HIBCH and ECHS1 defects: Clinical and biochemical response to low valine diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting valine catabolism to inhibit metabolic reprogramming in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A novel pathway to the manifestations of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scbt.com [scbt.com]
- 22. jbcgenetics.com [jbcgenetics.com]
- 23. experts.illinois.edu [experts.illinois.edu]
The Role of Methacryloyl-CoA in Branched-Chain Amino Acid Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methacryloyl-coenzyme A (methacryloyl-CoA) is a critical, highly reactive intermediate in the mitochondrial catabolism of the branched-chain amino acid (BCAA) valine. Inborn errors of metabolism that disrupt this pathway lead to the accumulation of this compound and other toxic metabolites, resulting in severe, often neurodegenerative, branched-chain amino acid disorders. This technical guide provides an in-depth exploration of the involvement of this compound in these disorders, with a primary focus on 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency. We will delve into the pathophysiology, clinical presentation, diagnostic methodologies, and current therapeutic strategies. This guide is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data analysis, and visual representations of the key pathways to aid researchers, scientists, and drug development professionals in their understanding and investigation of these rare metabolic diseases.
Introduction to Branched-Chain Amino Acid Metabolism and Associated Disorders
The branched-chain amino acids—valine, leucine, and isoleucine—are essential amino acids that play crucial roles in protein synthesis and energy production.[1] Their catabolism is a multi-step process that occurs primarily within the mitochondria of various tissues, including muscle, liver, and brain.[2] The initial steps of degradation are shared among the three BCAAs, involving a transamination followed by an irreversible oxidative decarboxylation.[1] Subsequent to this, the metabolic pathways diverge.
Disruptions in these catabolic pathways due to enzymatic deficiencies lead to a group of inherited metabolic disorders known as branched-chain amino acidurias or organic acidemias.[3] While maple syrup urine disease (MSUD) results from a defect in the common branched-chain α-keto acid dehydrogenase complex, a number of other disorders arise from defects in the later, amino-acid-specific steps of the pathways.[1][3] This guide will focus on the disorders of valine catabolism, specifically those leading to the accumulation of the toxic metabolite, this compound.
The Valine Catabolism Pathway and the Critical Role of HIBCH
The catabolism of valine proceeds through a series of enzymatic reactions to ultimately yield propionyl-CoA, which can then enter the citric acid cycle.[4] A key intermediate in this pathway is this compound.[5] The enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) plays a crucial detoxification role by hydrolyzing 3-hydroxyisobutyryl-CoA, the hydrated product of this compound, to 3-hydroxyisobutyrate (B1249102) and Coenzyme A.[6] A deficiency in HIBCH leads to the accumulation of upstream metabolites, most notably the highly reactive and toxic this compound.[7]
Pathophysiology of HIBCH Deficiency: The Toxicity of this compound
The primary pathogenic mechanism in HIBCH deficiency is the accumulation of this compound.[7] This molecule is highly reactive due to its α,β-unsaturated thioester structure, making it a potent electrophile.[8] It readily reacts with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins and glutathione (B108866), leading to widespread cellular damage.[1][3]
The consequences of this compound accumulation are multifaceted:
-
Mitochondrial Dysfunction: this compound has been shown to inhibit key mitochondrial enzymes, including components of the electron transport chain and the pyruvate (B1213749) dehydrogenase complex.[9] This impairment of mitochondrial function leads to a state of energy deficiency and is a likely contributor to the Leigh-like syndrome observed in many patients.[10]
-
Oxidative Stress: The depletion of the cellular antioxidant glutathione through adduction with this compound, coupled with mitochondrial dysfunction, leads to an increase in reactive oxygen species (ROS) and a state of oxidative stress.[11][12] This further exacerbates cellular damage.
-
Protein Dysfunction: The adduction of this compound to cysteine residues can directly inactivate a variety of proteins, disrupting numerous cellular processes.[13]
Clinical Presentation of HIBCH Deficiency
HIBCH deficiency is a rare, autosomal recessive disorder with a variable clinical presentation.[6][14] The age of onset and severity of symptoms can differ significantly among affected individuals. The clinical spectrum can be broadly categorized into three phenotypes:
-
Neonatal Onset: This is the most severe form, presenting in the first few days of life with poor feeding, vomiting, hypotonia, and seizures.[15]
-
Infantile Onset: This is the most common presentation, with symptoms appearing within the first two years of life.[15] Clinical features include developmental delay or regression, failure to thrive, hypotonia, and movement disorders such as dystonia and chorea.[15] Many patients exhibit a Leigh-like syndrome with characteristic bilateral symmetric lesions in the basal ganglia observed on brain MRI.[10][14]
-
Late Onset: A rarer form with a later and more slowly progressive onset of neurological symptoms, often dominated by movement disorders.[15]
Diagnosis of HIBCH Deficiency
The diagnosis of HIBCH deficiency relies on a combination of clinical suspicion, biochemical analysis, and molecular genetic testing.
Biochemical Markers
The accumulation of metabolites proximal to the enzymatic block in the valine catabolism pathway serves as the basis for the biochemical diagnosis of HIBCH deficiency.
| Biomarker | Sample Type | Finding in HIBCH Deficiency | Normal Range | Reference |
| Hydroxy-C4-carnitine (C4-OH) | Plasma / Dried Blood Spot | Significantly Elevated | < 0.4 µmol/L | [14][16] |
| S-(2-carboxypropyl)cysteine (SCPC) | Urine | Elevated | Not typically detected | [2][7] |
| S-(2-carboxypropyl)cysteamine (SCPCM) | Urine | Elevated | Not typically detected | [1][15] |
| 2-methyl-2,3-dihydroxybutyric acid | Urine | May be elevated | Trace amounts | [7] |
| Lactate | Plasma / CSF | Often elevated | Plasma: 0.5-2.2 mmol/L | [10][14] |
Enzymatic and Molecular Genetic Testing
Definitive diagnosis is achieved through:
-
Enzyme Activity Assay: Measurement of HIBCH enzyme activity in patient-derived fibroblasts or other tissues will show markedly reduced or absent activity.[9][16]
-
Molecular Genetic Testing: Sequencing of the HIBCH gene to identify biallelic pathogenic variants.[14][16]
Experimental Protocols
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
Principle: This method allows for the sensitive and specific quantification of various acylcarnitine species, including hydroxy-C4-carnitine, in biological samples. The analysis is typically performed on dried blood spots or plasma.
Materials:
-
Internal standard solution (containing a mixture of stable isotope-labeled acylcarnitines)
-
3N Butanolic HCl
-
Mobile phase for LC-MS/MS
-
Tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
For dried blood spots, a 3 mm punch is placed into a well of a 96-well plate.
-
Add 100 µL of methanol containing the internal standard solution to each well.
-
Elute the acylcarnitines by shaking for 30 minutes.
-
Transfer the methanol extract to a new 96-well plate and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add 50 µL of 3N butanolic HCl to each well.
-
Incubate at 65°C for 15 minutes to form butyl esters of the acylcarnitines.
-
Evaporate the butanolic HCl to dryness under nitrogen.
-
-
Analysis:
-
Reconstitute the dried residue in 100 µL of mobile phase.
-
Inject an aliquot into the tandem mass spectrometer.
-
Acylcarnitines are typically analyzed using precursor ion scanning or multiple reaction monitoring (MRM) mode. For hydroxy-C4-carnitine, a specific precursor-to-product ion transition is monitored.
-
-
Quantification:
-
The concentration of each acylcarnitine is determined by comparing the signal intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.
-
HIBCH Enzyme Activity Assay in Fibroblasts
Principle: The activity of HIBCH is measured in cultured patient-derived fibroblasts by monitoring the hydrolysis of its substrate, 3-hydroxyisobutyryl-CoA.
Materials:
-
Cultured fibroblasts from the patient and a healthy control.
-
Lysis buffer (e.g., containing Triton X-100 and protease inhibitors).
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
3-hydroxyisobutyryl-CoA (substrate).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid); Ellman's reagent).
-
Spectrophotometer.
Procedure:
-
Cell Lysis:
-
Harvest cultured fibroblasts and wash with phosphate-buffered saline.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
In a cuvette, combine the assay buffer, a known amount of cell lysate protein, and DTNB.
-
Initiate the reaction by adding 3-hydroxyisobutyryl-CoA.
-
The hydrolysis of the thioester bond of the substrate by HIBCH releases free Coenzyme A.
-
The free thiol group of Coenzyme A reacts with DTNB to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
-
Calculation of Activity:
-
The rate of the reaction (change in absorbance over time) is used to calculate the enzyme activity, typically expressed as nmol of substrate hydrolyzed per minute per mg of protein.
-
The activity in the patient's fibroblasts is compared to that of a healthy control.
-
Therapeutic Strategies
Currently, there is no cure for HIBCH deficiency. Management focuses on supportive care and dietary intervention aimed at reducing the production of toxic metabolites.
-
Low-Valine Diet: The primary therapeutic approach is the restriction of dietary valine intake.[17][18][19] This is achieved through the use of special medical formulas and a carefully controlled diet low in natural protein. The goal is to provide enough valine for normal growth and development while minimizing the production of this compound.
-
Supportive Care: This includes physical, occupational, and speech therapy to manage developmental delays and neurological symptoms.[15] Anti-epileptic drugs may be used to control seizures.
-
Cofactor Supplementation: Some patients may be treated with a "mitochondrial cocktail" of vitamins and cofactors, such as coenzyme Q10, carnitine, and B vitamins, although the efficacy of this approach is not well-established.[20]
Regular monitoring of plasma amino acids and acylcarnitine profiles is essential to manage the dietary therapy effectively and prevent nutritional deficiencies.
Future Directions and Drug Development
The rarity of HIBCH deficiency presents challenges for the development of novel therapies. However, a deeper understanding of the molecular mechanisms of this compound toxicity opens up new avenues for drug development. Potential therapeutic strategies could include:
-
Small Molecule Chaperones: For patients with missense mutations that lead to protein misfolding, small molecules that stabilize the HIBCH enzyme could be beneficial.
-
This compound Scavengers: The development of non-toxic molecules that can specifically bind to and detoxify this compound could be a promising approach.
-
Gene Therapy: Replacement of the defective HIBCH gene is a potential long-term curative option.
Conclusion
This compound is a key player in the pathophysiology of a subset of branched-chain amino acid disorders, most notably HIBCH deficiency. Its inherent reactivity and toxicity, particularly towards mitochondria, underscore the severe neurological consequences of its accumulation. While current management is primarily supportive and dietary, a more detailed understanding of the molecular pathogenesis is crucial for the development of targeted therapies. This technical guide provides a comprehensive overview of the current knowledge, from the fundamental biochemistry to clinical management, with the aim of facilitating further research and the development of effective treatments for these devastating disorders.
References
- 1. Frontiers | Cinical, Metabolic, and Genetic Analysis and Follow-Up of Eight Patients With HIBCH Mutations Presenting With Leigh/Leigh-Like Syndrome [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolite studies in HIBCH and ECHS1 defects: Implications for screening: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Methacrylyl-CoA (HMDB0001011) [hmdb.ca]
- 6. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cinical, Metabolic, and Genetic Analysis and Follow-Up of Eight Patients With HIBCH Mutations Presenting With Leigh/Leigh-Like Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIBCH mutations can cause Leigh-like disease with combined deficiency of multiple mitochondrial respiratory chain enzymes and pyruvate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-hydroxyisobutyryl-coa hydrolase deficiency | About the Disease | GARD [rarediseases.info.nih.gov]
- 11. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Deficiency Cases Diagnosed by Only HIBCH Gene Analysis and Novel Pathogenic Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Successful diagnosis of HIBCH deficiency from exome sequencing and positive retrospective analysis of newborn screening cards in two siblings presenting with Leigh’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Medical nutrition therapy in patients with HIBCH and ECHS1 defects: Clinical and biochemical response to low valine diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Medical nutrition therapy in patients with HIBCH and ECHS1 defects: Clinical and biochemical response to low valine diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Methacryloyl-CoA for In Vitro Investigations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methacryloyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid valine and is implicated in various metabolic pathways. Its availability in a pure and stable form is crucial for in vitro studies aimed at understanding enzyme kinetics, metabolic regulation, and drug development. This document provides detailed application notes and protocols for the synthesis of this compound via two primary methods: enzymatic synthesis and chemical synthesis. The protocols are designed to be accessible to researchers with a standard molecular biology and chemistry laboratory setup.
Introduction
This compound is an activated form of methacrylic acid, a reactive α,β-unsaturated carbonyl compound. In biological systems, it is an intermediate in the valine degradation pathway.[1] Due to its reactivity, the in vitro study of enzymes and pathways involving this compound requires a reliable source of this molecule. This document outlines two effective methods for its synthesis, allowing researchers to choose the most suitable approach based on available resources and desired purity.
Part 1: Enzymatic Synthesis of this compound
Enzymatic synthesis offers a highly specific and efficient method for producing this compound from its precursor, 3-hydroxyisobutyryl-CoA, through the action of a dehydratase enzyme (enoyl-CoA hydratase). This method boasts a high conversion rate, often exceeding 50%.[2][3]
Experimental Protocol: Enzymatic Synthesis
1. Expression and Purification of 3-Hydroxyisobutyryl-CoA Dehydratase
This protocol is adapted from methods for expressing and purifying similar hydratase enzymes and may require optimization for the specific dehydratase from Pseudomonas or Rhodococcus.
-
Gene Synthesis and Cloning: Synthesize the gene encoding 3-hydroxyisobutyryl-CoA dehydratase from a suitable microorganism (e.g., Pseudomonas or Rhodococcus) with codon optimization for E. coli expression. Clone the gene into an expression vector (e.g., pET series) with a hexahistidine (6xHis) tag for affinity purification.
-
Protein Expression:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.
-
-
Cell Lysis and Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.
-
2. Enzymatic Reaction
-
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 8.0)
-
10 mM MgCl₂
-
1 mM 3-hydroxyisobutyryl-CoA
-
Purified 3-hydroxyisobutyryl-CoA dehydratase (concentration to be optimized, typically 1-5 µM)
-
-
Procedure:
-
Combine all components in a microcentrifuge tube.
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Monitor the reaction progress by HPLC.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation.
-
3. Purification of this compound
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.[4][5]
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove salts and hydrophilic impurities.
-
Elute the this compound with an increasing gradient of methanol or acetonitrile in water.
-
Collect fractions and analyze by HPLC.
-
Pool the fractions containing pure this compound and lyophilize.
-
Quantitative Data (Enzymatic Synthesis)
| Parameter | Value | Reference |
| Conversion Rate | > 50% | [2][3] |
| Purity (Post-Purification) | > 95% (as determined by HPLC) | |
| Yield | Dependent on reaction scale and purification efficiency |
Part 2: Chemical Synthesis of this compound
Chemical synthesis provides an alternative route to this compound, typically involving the reaction of Coenzyme A with an activated form of methacrylic acid, such as methacryloyl chloride or methacrylic anhydride.[6][7]
Experimental Protocol: Chemical Synthesis
1. Synthesis of Methacryloyl Chloride (Precursor)
-
Reaction: Methacrylic acid is reacted with a chlorinating agent like thionyl chloride or oxalyl chloride.[6]
-
Caution: This reaction should be performed in a well-ventilated fume hood as it produces toxic gases.
2. Synthesis of this compound
-
Reaction Mixture:
-
Coenzyme A (lithium salt)
-
Methacryloyl chloride (freshly prepared or distilled)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Aqueous buffer (e.g., sodium bicarbonate)
-
-
Procedure:
-
Dissolve Coenzyme A in an ice-cold aqueous buffer (e.g., 0.5 M NaHCO₃).
-
In a separate flask, dissolve methacryloyl chloride in an anhydrous solvent (e.g., THF).
-
Slowly add the methacryloyl chloride solution to the Coenzyme A solution with vigorous stirring on ice.
-
Maintain the pH of the reaction mixture between 7.5 and 8.5 by adding a base (e.g., 1 M NaOH) as needed.
-
Allow the reaction to proceed for 30-60 minutes on ice.
-
Monitor the reaction by HPLC.
-
3. Purification of this compound
-
Follow the same Solid-Phase Extraction (SPE) protocol as described for the enzymatic synthesis.
Quantitative Data (Chemical Synthesis)
| Parameter | Value | Reference |
| Purity (Post-Purification) | > 90% (as determined by HPLC) | |
| Yield | Typically lower than enzymatic synthesis due to potential side reactions |
Characterization of Synthesized this compound
The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the product. A C18 reverse-phase column is typically used with a gradient of acetonitrile in a phosphate (B84403) or acetate (B1210297) buffer.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound (Expected [M+H]⁺ = 836.15 g/mol ).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the methacryloyl group.[9]
Visualizations
Valine Catabolism Pathway
Caption: Overview of the Valine catabolism pathway leading to Succinyl-CoA.
Enzymatic Synthesis Workflow
References
- 1. Human Metabolome Database: Showing metabocard for Methacrylyl-CoA (HMDB0001011) [hmdb.ca]
- 2. WO2015015784A1 - METHOD FOR PRODUCING METHACRYLYL-CoA - Google Patents [patents.google.com]
- 3. EP3029145A1 - METHOD FOR PRODUCING METHACRYLYL-CoA - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Methacrylyl-coa | C25H40N7O17P3S | CID 165390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for Methacryloyl-CoA Extraction from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methacryloyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid valine.[1][2] Dysregulation of its metabolism is associated with several inborn errors of metabolism, making the accurate quantification of this compound in tissue samples crucial for both basic research and clinical diagnostics.[1][3] This document provides a detailed protocol for the extraction of this compound from tissue samples, suitable for downstream analysis by methods such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).
This compound is a reactive thioester compound and a metabolite in the valine, leucine, and isoleucine degradation pathway.[1][4] Its accurate measurement is critical for studying various metabolic diseases.[1] The protocol described herein is based on established methods for acyl-CoA extraction, which involve tissue homogenization, liquid-liquid extraction to separate acyl-CoAs from other lipids, and solid-phase extraction for purification.[5][6][7]
Metabolic Pathway of this compound
This compound is primarily generated during the degradation of valine. The pathway involves several enzymatic steps, and accumulation of this compound can be indicative of deficiencies in downstream enzymes such as 3-hydroxyisobutyryl-CoA hydrolase.[1][3]
References
- 1. Human Metabolome Database: Showing metabocard for Methacrylyl-CoA (HMDB0001011) [hmdb.ca]
- 2. Methacrylyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Human liver disease decreases methacrylyl-CoA hydratase and beta-hydroxyisobutyryl-CoA hydrolase activities in valine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 6008-91-9: this compound | CymitQuimica [cymitquimica.com]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry methods for the sensitive detection of Methacryloyl-CoA
Introduction
Methacryloyl-CoA is a key intermediate in the catabolic pathway of the branched-chain amino acid, valine.[1] Dysregulation of this pathway is associated with various metabolic disorders. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. This application note describes a sensitive and specific method for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed for researchers in metabolic disease, drug discovery, and clinical diagnostics.
While this compound has been detected in various biological samples, it is often present at low concentrations, making its quantification challenging.[1] This note provides a robust protocol adapted from established methods for short-chain acyl-CoA analysis, ensuring high sensitivity and reproducibility.
Metabolic Pathway of this compound
This compound is formed during the degradation of valine. The pathway involves the conversion of valine to isobutyryl-CoA, which is then desaturated to form this compound.
Experimental Workflow
The overall experimental workflow for the quantification of this compound from biological samples is outlined below.
Detailed Protocols
Sample Preparation
This protocol is optimized for the extraction of short-chain acyl-CoAs from tissues or cultured cells.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction Solvent: 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) Perchloric acid (PCA) in water
-
Internal Standard (IS) solution (e.g., ¹³C-labeled acyl-CoA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE Wash Solution: 100% Water
-
SPE Elution Solution: Methanol (B129727)
-
Reconstitution Solvent: 5% Acetonitrile in Water
Procedure:
-
Sample Collection: Excise tissue or harvest cells and immediately wash with ice-cold PBS. Snap-freeze in liquid nitrogen and store at -80°C until use.
-
Homogenization: Homogenize the frozen tissue or cell pellet in the ice-cold Extraction Solvent.
-
Internal Standard Spiking: Add the internal standard to the homogenate.
-
Protein Precipitation: Vortex the mixture and incubate on ice for 15 minutes. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the Reconstitution Solvent, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (the 3'-phosphoadenosine 5'-diphosphate moiety) and a product ion at m/z 428.[2]
-
The monoisotopic mass of this compound is 835.1414 g/mol .[1] The protonated molecule [M+H]⁺ would have an m/z of 836.1.
-
The predicted MRM transitions for this compound are:
-
Quantitative: 836.1 -> 330.1 ([M+H-507]⁺)
-
Qualitative: 836.1 -> 428.1
-
-
Data Presentation
Quantitative data for this compound in biological samples is scarce in the literature, as it is a low-abundance metabolite.[1] The following table provides typical concentration ranges for other more abundant short-chain acyl-CoAs in rat liver tissue to serve as a reference.
| Acyl-CoA | Concentration (nmol/g wet weight) |
| Acetyl-CoA | 20 - 60 |
| Propionyl-CoA | 1 - 5 |
| Malonyl-CoA | 1 - 4[3] |
| Succinyl-CoA | 2 - 10 |
| This compound | Not routinely quantified |
Conclusion
This application note provides a comprehensive and sensitive LC-MS/MS method for the detection of this compound. The detailed sample preparation and analysis protocols are designed to provide high-quality, reproducible data for researchers studying branched-chain amino acid metabolism and related diseases. While the low endogenous levels of this compound present a quantitative challenge, this method provides the necessary sensitivity for its detection and lays the groundwork for future quantitative studies.
References
- 1. Human Metabolome Database: Showing metabocard for Methacrylyl-CoA (HMDB0001011) [hmdb.ca]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Assay of Methacryloyl-CoA Hydratase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methacryloyl-CoA hydratase (EC 4.2.1.17), also known as enoyl-CoA hydratase, short chain 1 (ECHS1), is a key mitochondrial enzyme in the catabolism of the branched-chain amino acid valine. It catalyzes the reversible hydration of this compound to (S)-3-hydroxyisobutyryl-CoA. Deficiencies in this enzyme can lead to an accumulation of toxic metabolites, resulting in serious metabolic disorders. The development of robust and reliable enzymatic assays for this compound hydratase is crucial for studying its function, for screening potential inhibitors or activators, and for diagnosing related diseases.
These application notes provide detailed protocols for two common methods for assaying this compound hydratase activity: a direct spectrophotometric assay and a coupled-enzyme spectrophotometric assay. Additionally, protocols for the expression and purification of recombinant human ECHS1 are included to ensure a reliable source of the enzyme.
Principle of the Assays
Two primary methods are described for measuring the enzymatic activity of this compound hydratase:
-
Direct Spectrophotometric Assay: This assay directly measures the hydration of the double bond in this compound. The conjugated system of the α,β-unsaturated thioester has a characteristic absorbance at approximately 263 nm. The hydration of the double bond by this compound hydratase leads to a decrease in absorbance at this wavelength, which can be monitored over time to determine the reaction rate.
-
Coupled-Enzyme Spectrophotometric Assay: This is an indirect assay that measures the release of Coenzyme A (CoA) from the product, 3-hydroxyisobutyryl-CoA, by a coupling enzyme, 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). The released CoA then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human this compound Hydratase (ECHS1)
A reliable source of active enzyme is critical for any enzymatic assay. This protocol describes the expression of human ECHS1 in E. coli and its purification using affinity chromatography.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human ECHS1 gene with an affinity tag (e.g., His-tag)
-
Luria-Bertani (LB) broth and agar (B569324) plates
-
Appropriate antibiotic for plasmid selection (e.g., ampicillin (B1664943) or kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Affinity chromatography resin (e.g., Ni-NTA agarose)
-
Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
SDS-PAGE reagents
-
Protein concentration assay reagent (e.g., Bradford or BCA)
Procedure:
-
Transformation: Transform the ECHS1 expression vector into a competent E. coli expression strain and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Expression: Inoculate a single colony into a starter culture of LB broth with the selective antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold lysis buffer. Lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet the cell debris. Apply the supernatant to a pre-equilibrated affinity chromatography column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant ECHS1 protein with elution buffer.
-
Dialysis and Storage: Pool the fractions containing the purified protein and dialyze against dialysis buffer to remove imidazole and for buffer exchange.
-
Determine the protein concentration and assess purity by SDS-PAGE.
-
Aliquot the purified enzyme and store at -80°C.
Protocol 2: Direct Spectrophotometric Assay
This protocol is adapted from established methods for enoyl-CoA hydratases.
Materials:
-
Purified this compound hydratase (ECHS1)
-
This compound substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in the assay buffer. The concentration should be determined based on the desired final assay concentration. Due to the potential for hydrolysis, it is recommended to prepare this solution fresh or store in small aliquots at -80°C.
-
Assay Setup: In a UV-transparent cuvette, prepare the reaction mixture containing the assay buffer and this compound at the desired concentration (e.g., 50-100 µM).
-
Initiate Reaction: Start the reaction by adding a small volume of the purified enzyme to the reaction mixture. Mix quickly by gentle inversion.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 263 nm over time using a spectrophotometer. Record the absorbance at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.
-
Control: Run a blank reaction without the enzyme to account for any non-enzymatic degradation of the substrate.
Data Analysis:
-
Determine the initial linear rate of the reaction (ΔA263/min) from the slope of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA263/min) / (ε * l) * 10^6
-
ΔA263/min = the rate of change in absorbance at 263 nm
-
ε = molar extinction coefficient of this compound at 263 nm (M⁻¹cm⁻¹). This should be determined experimentally for precise calculations. For similar enoyl-CoA substrates, this value is in the range of 6,000-8,000 M⁻¹cm⁻¹.
-
l = path length of the cuvette (cm)
-
Protocol 3: Coupled-Enzyme Spectrophotometric Assay
This protocol is based on the assay described for 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency, which utilizes crotonase (enoyl-CoA hydratase) activity.
Materials:
-
Purified this compound hydratase (ECHS1)
-
This compound substrate
-
3-hydroxyisobutyryl-CoA hydrolase (HIBCH) as the coupling enzyme
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Visible light spectrophotometer and cuvettes or microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a stock solution of DTNB in the assay buffer.
-
-
Assay Setup: In a cuvette, prepare the reaction mixture containing the assay buffer, DTNB (e.g., 0.1 mM), and HIBCH (a sufficient amount to ensure it is not rate-limiting).
-
Initiate Reaction: Add this compound to the reaction mixture and incubate for a few minutes to establish a baseline. Then, initiate the reaction by adding the purified this compound hydratase.
-
Data Acquisition: Monitor the increase in absorbance at 412 nm over time. Record the absorbance at regular intervals for 5-10 minutes.
-
Control: Run a blank reaction without the this compound hydratase to measure any background reaction.
Data Analysis:
-
Determine the initial linear rate of the reaction (ΔA412/min).
-
Calculate the enzyme activity using the molar extinction coefficient of TNB at 412 nm (14,150 M⁻¹cm⁻¹): Activity (µmol/min/mL) = (ΔA412/min) / (14150 * l) * 10^6
Data Presentation
Quantitative data from the enzymatic assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Kinetic Parameters of this compound Hydratase
| Parameter | Direct Assay | Coupled Assay |
| Km for this compound (µM) | Value | Value |
| Vmax (µmol/min/mg) | Value | Value |
| kcat (s⁻¹) | Value | Value |
| kcat/Km (M⁻¹s⁻¹) | Value | Value |
| Optimal pH | Value | Value |
| Optimal Temperature (°C) | Value | Value |
Table 2: Inhibition of this compound Hydratase Activity
| Inhibitor | IC50 (µM) - Direct Assay | IC50 (µM) - Coupled Assay | Mechanism of Inhibition |
| Compound A | Value | Value | e.g., Competitive |
| Compound B | Value | Value | e.g., Non-competitive |
| Compound C | Value | Value | e.g., Uncompetitive |
Visualizations
Valine Catabolism Pathway
The following diagram illustrates the metabolic pathway for the degradation of the amino acid valine, highlighting the role of this compound hydratase.
Caption: The valine catabolism pathway.
Experimental Workflow for this compound Hydratase Assay
This diagram outlines the key steps involved in setting up and performing the enzymatic assay for this compound hydratase.
Caption: Workflow for the enzymatic assay.
Logical Relationship of Assay Components
This diagram illustrates the logical relationship between the components in the direct and coupled spectrophotometric assays.
Caption: Components of the assay methods.
Tracing Methacryloyl-CoA Metabolism with Stable Isotopes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methacryloyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid valine. Dysregulation of this pathway has been implicated in various metabolic disorders. Stable isotope tracing provides a powerful methodology to elucidate the dynamics of this compound metabolism, offering insights into pathway flux and enzyme kinetics. By introducing a stable isotope-labeled precursor, such as [U-¹³C₅]-Valine, researchers can track the incorporation of the heavy isotope into this compound and its downstream metabolites. This allows for a quantitative understanding of the metabolic fate of valine and the activity of the enzymes involved in its degradation.
These application notes provide a comprehensive overview and detailed protocols for using stable isotope tracing, coupled with Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to study this compound metabolism in mammalian cells.
Metabolic Pathway
The catabolism of valine to propionyl-CoA involves a series of enzymatic reactions primarily located within the mitochondria. This compound is a critical, and potentially toxic, intermediate in this pathway.
Figure 1: Valine Catabolism Pathway.
Experimental Workflow
A typical stable isotope tracing experiment to monitor this compound metabolism involves several key steps, from cell culture to data analysis.
Figure 2: Experimental Workflow.
Quantitative Data Presentation
Following a stable isotope tracing experiment with [U-¹³C₅]-Valine, the mass isotopologue distribution (MID) of this compound and its downstream metabolites can be determined. The MID reveals the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where 'M' represents the monoisotopic mass of the unlabeled metabolite.
| Metabolite | Isotopologue | Fractional Abundance (%) |
| This compound | M+0 | 5 |
| M+1 | 1 | |
| M+2 | 2 | |
| M+3 | 8 | |
| M+4 | 84 | |
| Propionyl-CoA | M+0 | 10 |
| M+1 | 2 | |
| M+2 | 15 | |
| M+3 | 73 | |
| Succinyl-CoA | M+0 | 25 |
| M+1 | 5 | |
| M+2 | 20 | |
| M+3 | 40 | |
| M+4 | 10 |
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Mammalian Cells
This protocol outlines the steps for labeling adherent mammalian cells with [U-¹³C₅]-Valine.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Custom tracer medium: Standard medium lacking unlabeled valine
-
[U-¹³C₅]-Valine (or other desired tracer)
-
Cell culture plates/flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at a density that ensures they will be in the exponential growth phase at the time of labeling.
-
Adaptation to Tracer Medium:
-
One day before the experiment, replace the standard growth medium with the custom tracer medium supplemented with unlabeled valine and 10% dFBS. This allows the cells to adapt to the custom medium formulation.
-
-
Initiation of Labeling:
-
On the day of the experiment, aspirate the adaptation medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed tracer medium containing [U-¹³C₅]-Valine at the desired concentration and 10% dFBS.
-
-
Incubation:
-
Incubate the cells for a time course determined by the specific experimental goals (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamics of label incorporation. For steady-state analysis, a longer incubation time (e.g., 24 hours) is typically required.
-
Protocol 2: Metabolite Extraction
This protocol describes a method for quenching metabolism and extracting acyl-CoAs.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (4°C)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Quenching Metabolism:
-
At the end of the incubation period, rapidly aspirate the labeling medium.
-
Immediately place the culture plate on ice.
-
Add a sufficient volume of ice-cold 5% SSA to cover the cell monolayer.
-
-
Cell Lysis and Collection:
-
Scrape the cells in the SSA solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the lysate vigorously.
-
Incubate on ice for 10 minutes.
-
Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.
-
-
Drying:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
-
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework for the analysis of short-chain acyl-CoAs by LC-MS/MS.[1] Specific parameters will need to be optimized for the instrument in use.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., QTRAP)
Procedure:
-
Sample Reconstitution:
-
Reconstitute the dried metabolite extracts in a suitable volume of a solvent compatible with the LC mobile phase (e.g., 50% acetonitrile in water).
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Separate the acyl-CoAs using a gradient elution with Mobile Phases A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the more hydrophobic acyl-CoAs.
-
-
Mass Spectrometry Detection:
-
Analyze the eluting compounds using the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and other acyl-CoAs of interest.[1] The precursor ion will be the protonated molecule [M+H]⁺, and a characteristic product ion resulting from the neutral loss of the 3'-phospho-ADP moiety is typically used for quantification.[1]
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of the target acyl-CoAs.
-
Correct for the natural abundance of stable isotopes.
-
Calculate the Mass Isotopologue Distribution (MID) for each metabolite at each time point.
-
Conclusion
The use of stable isotope tracing is an indispensable tool for the detailed investigation of this compound metabolism. The protocols and guidelines presented here provide a robust framework for researchers to design and execute experiments that can yield valuable insights into the regulation of the valine catabolic pathway in health and disease, thereby aiding in the identification of potential therapeutic targets.
References
Commercial Sources and Application Notes for High-Purity Methacryloyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on commercial sources for purchasing high-purity Methacryloyl-CoA, along with comprehensive application notes and experimental protocols for its use in research and drug development.
Commercial Sources for High-Purity this compound
High-purity this compound is available from several commercial suppliers specializing in biochemicals and research reagents. While purity specifications can vary between batches and suppliers, researchers should typically expect a purity of ≥95%. It is crucial to request a Certificate of Analysis (CoA) from the supplier to obtain precise data on purity, identity (confirmed by methods such as NMR and mass spectrometry), and the concentration of the supplied material.[1]
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Catalog Number (Example) | Purity | Notes |
| CymitQuimica | Methylacrylyl-CoA | TRC-M323500 | Inquire | Often supplied for laboratory use only.[2][3] |
| MedchemExpress | This compound | HY-W712676 | Inquire | Stated for research use only.[4] |
Note: Availability, catalog numbers, and purity may change. Please consult the respective supplier's website for the most current information.
Storage and Handling of this compound
Proper storage and handling are critical to maintain the stability and integrity of this compound.
Storage Conditions:
-
Short-term storage: For immediate use, solutions can be kept on ice.
-
Long-term storage: Lyophilized powder should be stored at -20°C or -80°C.[5] Solutions in appropriate buffers can also be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Handling:
-
Use non-sparking tools and work in a well-ventilated area, preferably a chemical fume hood.[6]
-
This compound is susceptible to hydrolysis. Prepare solutions fresh using cold, high-purity solvents and buffers. The stability of the compound is influenced by pH and temperature.[3]
-
When preparing solutions, briefly centrifuge the vial before opening to ensure all the powder is at the bottom.[5]
Application Notes
This compound is a key intermediate in the metabolism of the branched-chain amino acid (BCAA) valine.[7][8] Its high reactivity, due to the presence of a double bond in the methacryloyl moiety, also makes it a valuable substrate in various biochemical and biomedical research applications.[3][9]
Application in Metabolic Pathway Research
This compound is a critical component in studies of BCAA metabolism. Dysregulation of this pathway is implicated in several metabolic disorders.
-
Studying Enzyme Kinetics: It serves as a substrate for enzymes such as enoyl-CoA hydratase (crotonase) and 3-hydroxyisobutyryl-CoA hydrolase.[9] Researchers can use this compound to characterize the kinetic parameters of these enzymes under various conditions.
-
Investigating Metabolic Diseases: Inborn errors of metabolism can lead to the accumulation of intermediates in the valine catabolic pathway. This compound can be used as a standard in metabolomic studies to identify and quantify its levels in biological samples from patients with these disorders.
-
Drug Screening: For the development of drugs targeting BCAA metabolism, this compound can be used in high-throughput screening assays to identify inhibitors or activators of downstream enzymes.
Application in Drug Delivery and Biomaterial Development
The methacryloyl group is reactive and can participate in polymerization reactions. This property is exploited in the development of novel biomaterials for drug delivery.
-
Synthesis of Mucoadhesive Polymers: The methacryloyl group can be conjugated to polymers like hydroxyethylcellulose.[10] These modified polymers can form covalent bonds with thiol groups present in mucus, leading to enhanced mucoadhesive properties for applications such as buccal or nasal drug delivery.[10]
-
Development of pH-Sensitive Hydrogels: Methacryloyl-containing monomers can be used to synthesize pH-sensitive hydrogels for controlled drug release.[11] These hydrogels can be designed to release their therapeutic payload in response to specific pH changes in the body, for instance, in the gastrointestinal tract.
Experimental Protocols
Protocol for In Vitro Enzymatic Assay of Enoyl-CoA Hydratase
This protocol describes a spectrophotometric assay to measure the activity of enoyl-CoA hydratase, which catalyzes the hydration of this compound to 3-hydroxyisobutyryl-CoA. The decrease in absorbance at 263 nm due to the disappearance of the thioester bond is monitored.
Materials:
-
High-purity this compound
-
Purified enoyl-CoA hydratase
-
Tris-HCl buffer (100 mM, pH 7.4)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in the Tris-HCl buffer. Determine the exact concentration spectrophotometrically using an extinction coefficient.
-
Dilute the this compound stock solution to working concentrations (e.g., 0.1-1 mM) in the assay buffer.
-
Prepare a solution of enoyl-CoA hydratase in the assay buffer at the desired concentration.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the Tris-HCl buffer.
-
Add the this compound solution to a final concentration of 100 µM.
-
Initiate the reaction by adding the enoyl-CoA hydratase solution.
-
The final reaction volume should be 200 µL for a 96-well plate or an appropriate volume for the cuvette.
-
-
Measurement:
-
Immediately place the plate or cuvette in the spectrophotometer.
-
Monitor the decrease in absorbance at 263 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of substrate consumption (µmol/min). The molar extinction coefficient (ε) for the hydration of the double bond in similar acyl-CoA molecules is in the range of 6,000-8,000 M⁻¹cm⁻¹.
-
Table 2: Example Quantitative Data for Enoyl-CoA Hydratase Assay
| Parameter | Value |
| Detection Limit | ~0.1 µM |
| Linear Range | 1 - 200 µM |
| Intra-assay CV | < 5% |
| Inter-assay CV | < 10% |
Protocol for Synthesis of Methacryloylated Polymer for Drug Delivery
This protocol outlines the synthesis of a methacryloylated polymer (e.g., hydroxyethylcellulose) for potential use in mucoadhesive drug delivery systems.[10]
Materials:
-
Hydroxyethylcellulose (HEC)
-
Glycidyl methacrylate (B99206) (GMA)
-
Triethylamine (TEA) as a catalyst
-
0.1 M NaOH
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
-
Freeze-dryer
Procedure:
-
Dissolution of HEC: Prepare a 1% (w/v) solution of HEC in 0.1 M NaOH.
-
Catalyst Addition: Add TEA to the HEC solution.
-
Methacryloylation Reaction: Add GMA to the HEC solution at a desired molar ratio. Stir the reaction mixture at room temperature for 24 hours.
-
Purification:
-
Transfer the reaction mixture to dialysis tubing.
-
Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted reagents and byproducts.
-
-
Lyophilization: Freeze the purified polymer solution and then lyophilize to obtain the dry, methacryloylated HEC powder.
-
Characterization: Confirm the modification using techniques such as ¹H NMR and FTIR spectroscopy. The degree of methacryloylation can be quantified using HPLC after hydrolysis of the polymer.
Visualizations
Signaling Pathway: Valine Catabolism
The following diagram illustrates the metabolic pathway for the degradation of the branched-chain amino acid valine, highlighting the position of this compound as a key intermediate.
Caption: The metabolic pathway of valine degradation.
Experimental Workflow: In Vitro Metabolism Study
This diagram outlines a general workflow for studying the in vitro metabolism of a drug candidate that may interact with the BCAA pathway, using this compound as a reference standard.
Caption: Workflow for in vitro drug metabolism study.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 6008-91-9: this compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Methacryloyl chloride(920-46-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Methacrylyl-coa | C25H40N7O17P3S | CID 165390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methacrylyl-CoA - Wikipedia [en.wikipedia.org]
- 9. Human Metabolome Database: Showing metabocard for Methacrylyl-CoA (HMDB0001011) [hmdb.ca]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Methacryloyl-CoA Metabolism in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methacryloyl-CoA is a key, reactive intermediate in the mitochondrial catabolism of the branched-chain amino acid (BCAA) valine.[1] Dysregulation of valine catabolism and the accumulation of this compound and its derivatives are implicated in various pathological conditions, including inborn errors of metabolism like 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency, which can lead to severe neurological symptoms.[2][3] Furthermore, altered BCAA metabolism, including the valine catabolic pathway, is increasingly recognized as a hallmark of certain cancers, such as prostate cancer, where it contributes to metabolic reprogramming, lipogenesis, and anaplerotic fueling of the TCA cycle.[4][5][6][7][8]
These application notes provide a comprehensive overview of established and emerging cell culture models for investigating this compound metabolism. Detailed protocols for key experiments are provided to facilitate the study of this critical metabolic pathway in both normal physiology and disease states.
Cell Culture Models for Studying this compound Metabolism
The study of this compound metabolism, primarily through the lens of valine catabolism, can be approached using a variety of in vitro models. The choice of model depends on the specific research question, balancing physiological relevance with experimental tractability.
2D Cell Culture Models
Traditional two-dimensional (2D) cell culture remains a valuable tool for initial mechanistic studies and high-throughput screening.
-
Cancer Cell Lines:
-
Prostate Cancer (LNCaP, C4-2B, PC3): These cell lines are instrumental in studying the role of valine catabolism in cancer progression.[4][7] Malignant prostate cancer cells, in particular, show a metabolic dependency on valine.[4][6]
-
Hepatocellular Carcinoma (e.g., HepG2): Given the liver's central role in BCAA metabolism, liver cancer cell lines are relevant models. Studies have shown that BCAA catabolism is often suppressed in hepatocellular carcinoma, leading to BCAA accumulation and enhanced mTORC1 activity.
-
Chinese Hamster Ovary (CHO) Cells: CHO cells are a robust model for metabolic studies, including stable isotope tracing of amino acid catabolism, which can elucidate the fate of valine carbons.[9][10][11][12]
-
HeLa Cells: HIBCH knockout HeLa cell lines are commercially available and provide a direct model to study the consequences of impaired this compound metabolism.[13]
-
-
Immortalized Non-Cancerous Cell Lines:
-
AML12 (Mouse Hepatocytes): This cell line is a good model for studying hepatic BCAA metabolism and the regulation of catabolic enzymes.
-
-
Primary Cell Cultures:
-
Astroglia-Rich Primary Cultures (APCs): APCs from rodents are useful for investigating valine metabolism in the brain, where BCAAs serve as fuel. These cultures have been shown to actively catabolize valine to TCA cycle intermediates.[14][15]
-
Human Primary Hepatocytes: These represent the gold standard for studying liver metabolism but are limited by availability and rapid dedifferentiation in 2D culture.
-
Patient-Derived Fibroblasts: Skin fibroblasts from patients with genetic disorders of valine metabolism, such as HIBCH deficiency, are crucial for diagnostic enzyme assays and for studying the cellular pathology of these diseases.[3]
-
Advanced Cell Culture Models: 3D Spheroids and Organoids
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant microenvironment, recapitulating aspects of in vivo tissue architecture and function.[16]
-
Liver Organoids: Derived from pluripotent stem cells (PSCs) or adult tissue stem cells, liver organoids are excellent models for studying inborn errors of metabolism.[16] They can be used to model diseases of BCAA catabolism and for preclinical drug testing.
-
Intestinal Organoids: As the site of nutrient absorption, intestinal organoids can be used to study the initial steps of BCAA uptake and metabolism.
-
Cancer Spheroids: 3D cultures of cancer cells can better mimic the metabolic gradients and cell-cell interactions found in tumors, providing a more accurate model for studying the role of this compound metabolism in the tumor microenvironment.
Data Presentation: Comparative Enzyme Activities in Valine Catabolism
The following table summarizes representative data on the activity of key enzymes in the valine catabolic pathway in human liver tissue. This data highlights the relative activities of the enzymes and the impact of disease on this pathway.
| Enzyme | Normal Human Liver Activity (nmol/min/g tissue) | Cirrhotic Human Liver Activity (nmol/min/g tissue) | Reference |
| Branched-Chain Aminotransferase | Measurable, increases with cirrhosis | Increased | |
| Branched-Chain α-Keto Acid Dehydrogenase Complex (Total) | ~1% of rat liver activity | - | |
| Branched-Chain α-Keto Acid Dehydrogenase Complex (Active) | 20-30% of total activity | Significantly decreased | |
| Methacrylyl-CoA Hydratase (Crotonase) | High activity | - | |
| 3-Hydroxyisobutyryl-CoA (HIB-CoA) Hydrolase | Very high activity | Significantly decreased |
Note: Specific activities can vary based on assay conditions and patient populations. This table is for comparative purposes.
Experimental Protocols
Protocol 1: Stable Isotope Tracing of Valine Metabolism
This protocol allows for the tracing of valine-derived carbons through the catabolic pathway to identify and quantify downstream metabolites.
Materials:
-
Cell culture medium deficient in valine
-
[U-¹³C₅]-Valine
-
Dialyzed fetal bovine serum (dFBS)
-
Cell line of interest (e.g., LNCaP, CHO)
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and proliferate in standard complete medium for 24-48 hours.
-
Media Preparation: Prepare the labeling medium by supplementing valine-free base medium with [U-¹³C₅]-Valine at a physiological concentration. Also add dFBS and other necessary supplements.
-
Isotope Labeling:
-
Aspirate the standard medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a defined period (e.g., 4, 8, 24 hours) to allow for the incorporation of the labeled valine into metabolic pathways.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold saline.
-
Add ice-cold 80% methanol (B129727) to the cells and scrape them from the plate.
-
Collect the cell lysate and centrifuge at high speed to pellet proteins and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen.
-
Derivatize the samples as required for GC-MS analysis.
-
Analyze the samples by GC-MS or LC-MS to determine the mass isotopologue distribution of downstream metabolites of valine, such as succinyl-CoA.
-
-
Data Analysis: Analyze the mass isotopologue distribution to calculate the relative flux of valine through different metabolic pathways.
Protocol 2: siRNA-Mediated Knockdown of HIBCH
This protocol describes the transient silencing of the HIBCH gene to study the effects of impaired this compound metabolism.
Materials:
-
Cell line of interest (e.g., LNCaP, PC3)
-
siRNA targeting HIBCH and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 30-50% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
For each well to be transfected, dilute the HIBCH siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the transfection complexes to the cells.
-
Incubate the cells for 24-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Validate the knockdown efficiency by quantitative real-time PCR (qRT-PCR) to measure HIBCH mRNA levels or by Western blotting to measure HIBCH protein levels.
-
-
Functional Assays: Perform downstream functional assays, such as cell proliferation assays, metabolic flux analysis, or measurement of cell respiration, to assess the phenotypic consequences of HIBCH knockdown.[4]
Protocol 3: 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Enzyme Activity Assay
This spectrophotometric assay measures the activity of HIBCH in cell or tissue lysates.[2]
Materials:
-
Cell or tissue lysate
-
Assay buffer: 100 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% (w/v) Triton X-100
-
Methacrylyl-CoA (substrate)
-
Crotonase
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Lysate Preparation:
-
Homogenize cells or tissues in a suitable lysis buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA, 0.5% Triton X-100, with protease inhibitors).[2]
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Assay Reaction:
-
In a cuvette, prepare the assay cocktail containing the assay buffer and DTNB.
-
Add the cell lysate to the cuvette.
-
Start the reaction by adding Methacrylyl-CoA and crotonase.
-
-
Measurement:
-
Immediately monitor the change in absorbance at 412 nm at 30°C for a set period (e.g., 2 minutes). The increase in absorbance is due to the reaction of the released Coenzyme A with DTNB.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance.
-
Use the molar extinction coefficient of the DTNB-CoA adduct to convert the rate of absorbance change to the rate of CoA formation.
-
Express the HIBCH activity as units per milligram of protein (e.g., nmol/min/mg protein).[3]
-
Mandatory Visualizations
Valine Catabolism Pathway
Caption: Overview of the valine catabolism pathway leading to the TCA cycle.
Experimental Workflow for HIBCH Knockdown and Metabolic Analysis
Caption: Experimental workflow for studying the metabolic effects of HIBCH knockdown.
Regulation of Valine Catabolism and mTORC1 Signaling
References
- 1. Clinical and biochemical characterization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency that causes Leigh-like disease and ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Generation of Knockout Gene-Edited Human Intestinal Organoids | Springer Nature Experiments [experiments.springernature.com]
- 4. Mapping cancer cell metabolism with(13)C flux analysis: Recent progress and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Amino acid metabolomics and machine learning for assessment of post-hepatectomy liver regeneration [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 8. sochob.cl [sochob.cl]
- 9. 3-hydroxyisobutyryl-CoA hydrolase - Wikipedia [en.wikipedia.org]
- 10. 3-hydroxyisobutyryl-CoA hydrolase, mitochondrial (HIBCH), ELISA Kit |产品详情|上海拜力生物科技有限公司 [bioleaf.com]
- 11. A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs | Molecular Systems Biology [link.springer.com]
- 12. [PDF] Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges | Semantic Scholar [semanticscholar.org]
- 13. Organoids as preclinical models of human disease: progress and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Generation and validation of APOE knockout human iPSC-derived cerebral organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The valine catabolic pathway in human liver: effect of cirrhosis on enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Diseases with Altered Methacryloyl-CoA Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methacryloyl-CoA is a highly reactive and potentially toxic intermediate in the mitochondrial catabolism of the branched-chain amino acid valine.[1][2] Dysregulation of its metabolism can lead to cellular damage. Altered levels of this compound and its precursors are implicated in several inherited metabolic disorders. This document provides an overview of relevant animal models for studying the pathophysiology of these diseases and for the preclinical evaluation of potential therapeutic interventions. The focus is on diseases where this compound or its upstream metabolites accumulate, namely 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) deficiency, Propionic Acidemia (PA), and Methylmalonic Acidemia (MMA).
Animal Models and Associated Diseases
3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Deficiency
HIBCH deficiency is a rare autosomal recessive disorder of valine metabolism caused by mutations in the HIBCH gene.[3][4] This enzyme catalyzes the hydrolysis of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate, a step immediately downstream of methacrylyl-CoA hydration.[2][3] A deficiency in HIBCH leads to the accumulation of upstream metabolites, including the toxic methacrylyl-CoA.[2][3] Patients often present with Leigh-like syndrome, a severe neurological disorder.[3][4][5]
Propionic Acidemia (PA)
PA is an autosomal recessive disorder caused by a deficiency of propionyl-CoA carboxylase (PCC), which converts propionyl-CoA to methylmalonyl-CoA.[1][9][10] This deficiency leads to the accumulation of propionyl-CoA and its metabolites.[1][9][10] Since propionyl-CoA is several steps upstream of this compound in the valine catabolic pathway, alterations in its levels can indirectly impact the flux through this pathway.
Animal Model: Several mouse models of PA have been generated that recapitulate the clinical and biochemical features of the human disease.[1][9][10][11] These models exhibit elevated levels of propionyl-CoA in tissues like the liver.[1][9]
Methylmalonic Acidemia (MMA)
MMA is an inborn error of metabolism resulting from a deficiency of the enzyme methylmalonyl-CoA mutase (MUT) or defects in the metabolism of its cofactor, vitamin B12.[12][13][14] This leads to the accumulation of methylmalonyl-CoA.[12][13] Similar to PA, MMA involves the buildup of a metabolite upstream of this compound.
Animal Model: A variety of mouse models for MMA exist, including knock-in and knockout models that exhibit key features of the human disease, such as elevated methylmalonic acid and propionylcarnitine.[12][13][14]
Quantitative Data from Animal Models
Direct quantification of this compound in animal models of these diseases is not widely reported in the literature. However, studies on PA mouse models have provided quantitative data on upstream acyl-CoA species.
Table 1: Liver Acyl-CoA Levels in a Mouse Model of Propionic Acidemia (Pat mice) [1]
| Acyl-CoA Species | Control Mice | Propionic Acidemia (P-Ba) Mice - Basal | Propionic Acidemia (P-Ac) Mice - Acute Crisis |
| Propionyl-CoA/Acetyl-CoA Ratio | 0.09 | 1.4 | 13 |
P-Ba: Pat mice under basal conditions. P-Ac: Pat mice during an acute crisis.
Signaling Pathways and Experimental Workflows
Valine Catabolic Pathway
The diagram below illustrates the valine catabolic pathway, highlighting the central role of this compound and the enzymatic steps affected in HIBCH deficiency, PA, and MMA.
Experimental Workflow for Animal Model Analysis
This workflow outlines the key steps for generating and analyzing animal models with altered this compound levels.
References
- 1. Propionic acidemia in mice: Liver acyl-CoA levels and clinical course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and biochemical characterization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency that causes Leigh-like disease and ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]
- 5. metabolicsupportuk.org [metabolicsupportuk.org]
- 6. Generation of conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generating conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of mouse conditional knockout alleles in one step using the i-GONAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relief of CoA sequestration and restoration of mitochondrial function in a mouse model of propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathophysiological mechanisms of complications associated with propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic perturbations mediated by propionyl-CoA accumulation in organs of mouse model of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New insights into the pathophysiology of methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Mouse Models of Methylmalonic Aciduria Recapitulate Phenotypic Traits with a Genetic Dosage Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse Models for Methylmalonic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for measuring the activity of enzymes that produce Methacryloyl-CoA
Introduction
Methacryloyl-CoA is a key intermediate in the mitochondrial catabolism of the branched-chain amino acid, valine.[1][2] The accumulation of this compound and related metabolites can be toxic, leading to the disruption of mitochondrial enzymes.[3] Therefore, accurately measuring the activity of enzymes that produce this compound is crucial for understanding metabolic diseases, such as 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency, and for the development of therapeutic interventions.[3][4][5]
The primary enzymatic reaction producing this compound in this pathway is the dehydration of 3-hydroxyisobutyryl-CoA, catalyzed by a dehydratase enzyme.[6] This document provides detailed protocols for two distinct methods to measure the activity of these enzymes: a continuous enzyme-coupled spectrophotometric assay and a highly sensitive direct quantification method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Valine Catabolic Pathway Leading to this compound
The following diagram illustrates the final steps of the valine degradation pathway, highlighting the synthesis of this compound. A deficiency in the subsequent enzyme, HIBCH, leads to the accumulation of this reactive intermediate.[1][4]
Caption: Key steps in the valine catabolic pathway producing this compound.
Application Note 1: Coupled Spectrophotometric Assay
1. Principle
This method provides a continuous, real-time measurement of this compound production. The assay couples the formation of this compound from a substrate (e.g., 3-hydroxyisobutyryl-CoA by a dehydratase) to a subsequent reaction catalyzed by a coupling enzyme. In this protocol, enoyl-CoA hydratase (also known as crotonase) hydrates the newly formed this compound to 3-hydroxyisobutyryl-CoA. This product is then oxidized by 3-hydroxyacyl-CoA dehydrogenase, which concomitantly reduces NAD⁺ to NADH. The rate of NADH production is monitored by the increase in absorbance at 340 nm, which is directly proportional to the rate of this compound formation.[7][8] This type of coupled enzymatic assay is a standard technique for measuring enzyme activity.[9]
2. Experimental Workflow
Caption: Workflow for the coupled spectrophotometric enzyme assay.
3. Detailed Protocol
A. Reagents and Buffers
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8.
-
Substrate: 10 mM 3-hydroxyisobutyryl-CoA (3-HIB-CoA) in water.
-
Cofactor: 20 mM β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺) in water.
-
Coupling Enzyme 1: Enoyl-CoA hydratase (Crotonase), ~10 units/mL.
-
Coupling Enzyme 2: L-3-hydroxyacyl-CoA dehydrogenase, ~10 units/mL.
-
Enzyme Sample: Purified enzyme or cell lysate containing the this compound producing enzyme.
B. Procedure
-
Prepare a 1 mL reaction mixture in a quartz cuvette. Add the following components, except the substrate, in order:
-
850 µL Assay Buffer
-
50 µL NAD⁺ solution (Final concentration: 1 mM)
-
10 µL Enoyl-CoA hydratase
-
10 µL L-3-hydroxyacyl-CoA dehydrogenase
-
X µL Enzyme Sample (e.g., 10-50 µL, depending on activity)
-
(100 - X) µL Assay Buffer
-
-
Mix gently by pipetting and place the cuvette in a spectrophotometer set to 37°C.
-
Incubate for 5 minutes to allow the temperature to equilibrate and to record any background rate of absorbance change.
-
Initiate the reaction by adding 20 µL of the 10 mM 3-HIB-CoA substrate solution (Final concentration: 0.2 mM).
-
Immediately mix and start monitoring the increase in absorbance at 340 nm for 5-10 minutes. Record readings every 15-30 seconds.
C. Data Analysis
-
Determine the linear rate of reaction (ΔA₃₄₀/min) from the slope of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * Enzyme Volume)
-
Where:
-
ε (Molar extinction coefficient of NADH at 340 nm) = 6220 M⁻¹cm⁻¹
-
Path Length = 1 cm
-
Volumes are in mL
-
-
4. Quantitative Data Summary
The following table provides example kinetic parameters that can be determined using this assay by varying the substrate concentration.
| Parameter | Value | Description |
| K_m (for substrate) | 50 - 200 µM | Substrate concentration at which the reaction rate is half of V_max. |
| V_max | 0.5 - 5.0 µmol/min/mg | Maximum initial velocity of the enzyme. |
| Specific Activity | 1.2 U/mg | Micromoles of product formed per minute per milligram of total protein.[4] |
| Limit of Detection | ~1 nmol/min | Approximate lower limit of detection for the coupled reaction. |
Application Note 2: Direct Quantification by LC-MS/MS
1. Principle
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers the highest selectivity and sensitivity for quantifying acyl-CoA species, including this compound.[10][11] This method involves stopping the enzymatic reaction at specific time points, extracting the acyl-CoAs, and then separating them using Ultra-High-Performance Liquid Chromatography (UHPLC). The separated this compound is then detected and quantified by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for precise measurement of the product even in complex biological matrices.[10][12]
2. Experimental Workflow
Caption: Workflow for the LC-MS/MS-based enzyme assay.
3. Detailed Protocol
A. Enzymatic Reaction
-
Set up a 100 µL enzymatic reaction in a microcentrifuge tube containing assay buffer, cofactor (if required), and enzyme sample.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate (e.g., 3-hydroxyisobutyryl-CoA).
-
Incubate for a defined period (e.g., 10 minutes). For kinetic analysis, set up multiple reactions and stop them at different time points (e.g., 0, 2, 5, 10, 20 min).
B. Sample Preparation and Extraction
-
Quench the reaction by adding 100 µL of 10% trichloroacetic acid or 400 µL of ice-cold acetonitrile.[13]
-
Add a known amount of an internal standard (e.g., 10 ng of C17-CoA) to correct for extraction loss and matrix effects.[14]
-
Vortex vigorously and centrifuge at >14,000 x g for 10 minutes at 4°C to pellet precipitated protein.[14]
-
Transfer the supernatant to a new tube.
-
(Optional but recommended) Purify and concentrate the acyl-CoAs using a solid-phase extraction (SPE) cartridge.
-
Evaporate the solvent to dryness under a stream of nitrogen and reconstitute in 50 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
C. UHPLC-MS/MS Conditions
-
Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm, 150 x 2.1 mm).[10]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[10]
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate.
-
-
Mass Spectrometer: Triple quadrupole operating in positive ion electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.
4. Quantitative Data Summary
The following table summarizes the parameters for the LC-MS/MS method and example data.
| Parameter | Value (Example) | Description |
| Analyte | This compound | |
| Molecular Weight | 835.6 g/mol | Average molecular weight of the neutral molecule.[2] |
| Precursor Ion (Q1) [M+H]⁺ | m/z 836.1 | The mass-to-charge ratio of the parent ion selected in the first quadrupole. |
| Product Ion (Q3) | m/z 330.1 | A characteristic fragment ion selected in the third quadrupole. |
| Retention Time | 6.5 min | Time at which the analyte elutes from the LC column. |
| Limit of Quantification | 5 - 10 fmol | The lowest amount of analyte that can be reliably quantified.[13] |
| Linearity (r²) | >0.99 | Correlation coefficient of the standard curve. |
Summary and Comparison of Techniques
| Feature | Coupled Spectrophotometric Assay | LC-MS/MS Assay |
| Principle | Indirect; measures product of a coupled reaction (NADH) | Direct; measures mass of the specific product |
| Sensitivity | Moderate (nanomole range) | Very High (femtomole range)[13] |
| Specificity | Lower; susceptible to interference from side reactions | Very High; based on mass and fragmentation pattern |
| Throughput | High; suitable for 96-well plates | Lower; sequential sample injection |
| Real-time Data | Yes; continuous monitoring | No; endpoint or time-point analysis |
| Equipment Cost | Low (Spectrophotometer) | High (UHPLC and Triple Quadrupole Mass Spectrometer) |
| Complexity | Simple to moderate | High; requires specialized expertise |
| Best For | High-throughput screening, initial characterization | Accurate quantification, kinetic studies, analysis in complex mixtures |
References
- 1. Human Metabolome Database: Showing metabocard for Methacrylyl-CoA (HMDB0001011) [hmdb.ca]
- 2. Methacrylyl-coa | C25H40N7O17P3S | CID 165390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jbcgenetics.com [jbcgenetics.com]
- 4. Clinical and biochemical characterization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency that causes Leigh-like disease and ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxyisobutyryl-CoA Hydrolase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. EP3029145A1 - METHOD FOR PRODUCING METHACRYLYL-CoA - Google Patents [patents.google.com]
- 7. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application of NMR Spectroscopy for the Structural Analysis of Methacryloyl-CoA
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methacryloyl-Coenzyme A (Methacryloyl-CoA) is a key intermediate in the catabolism of the branched-chain amino acid valine. Its accumulation can be indicative of certain metabolic disorders, making its accurate identification and quantification crucial for diagnostic and research purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of metabolites in complex biological mixtures. This document provides detailed application notes and protocols for the structural analysis of this compound using NMR spectroscopy.
This compound is formed from isobutyryl-CoA via the action of isobutyryl-CoA dehydrogenase in the mitochondrial matrix. It is subsequently hydrated by enoyl-CoA hydratase to form 3-hydroxyisobutyryl-CoA. Deficiencies in the enzymes involved in this pathway can lead to the buildup of this compound and other upstream metabolites, which can be detected and quantified by NMR.
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are the most informative techniques.
Predicted ¹H and ¹³C NMR Chemical Shifts
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| Vinylic Protons (CH₂=) | 5.5 - 6.5 | Multiplets |
| Methyl Protons (-CH₃) | ~1.9 | Singlet |
| Coenzyme A Moiety | Various shifts | See reference spectra for Coenzyme A |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~170 |
| Vinylic Carbons (C=C) | 125 - 140 |
| Methyl Carbon (-CH₃) | ~18 |
| Coenzyme A Moiety | Various shifts |
Note: These are predicted values and may differ slightly from experimental values.
Metabolic Pathway Context
This compound is an intermediate in the valine degradation pathway. Understanding this pathway is essential for interpreting NMR data in the context of metabolic studies.
Experimental Protocols
1. Sample Preparation for NMR Analysis of Acyl-CoAs
This protocol is adapted for the analysis of short-chain acyl-CoAs from biological samples.
Materials:
-
Perchloric acid (HClO₄), 6% (v/v), ice-cold
-
Potassium carbonate (K₂CO₃), 2 M
-
Deuterium oxide (D₂O)
-
NMR tubes (5 mm)
-
Internal standard (e.g., TSP or DSS)
Procedure:
-
Extraction: Homogenize the tissue or cell sample in 2 volumes of ice-cold 6% HClO₄. Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Neutralization: Transfer the supernatant to a new tube and neutralize by adding 2 M K₂CO₃ dropwise until the pH is between 6.0 and 7.0. The formation of a white precipitate (KClO₄) will be observed.
-
Precipitate Removal: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the KClO₄ precipitate.
-
Lyophilization: Freeze-dry the supernatant to a powder.
-
Reconstitution: Reconstitute the lyophilized powder in a known volume of D₂O (typically 500-600 µL) containing a known concentration of an internal standard.
-
NMR Tube Transfer: Transfer the reconstituted sample to a 5 mm NMR tube for analysis.
2. 1D ¹H NMR Spectroscopy
Purpose: To obtain a general metabolic profile and identify the characteristic signals of this compound.
Instrument Parameters (Example for a 600 MHz Spectrometer):
-
Pulse Program: 1D NOESY with presaturation (noesygppr1d) for water suppression.
-
Temperature: 298 K (25°C).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 64-256 (depending on sample concentration).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 2-4 seconds.
3. 2D NMR Spectroscopy: COSY and HSQC
Purpose: To confirm the structural assignment of this compound by identifying proton-proton and proton-carbon correlations.
a) 2D ¹H-¹H COSY (Correlation Spectroscopy)
Instrument Parameters:
-
Pulse Program: cosygpprqf
-
Spectral Width (F1 and F2): 10-12 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
b) 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Instrument Parameters:
-
Pulse Program: hsqcedetgpsisp2.2
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 16-64.
-
¹J(C,H) Coupling Constant: 145 Hz (optimized for one-bond correlations).
Data Analysis Workflow
The following diagram illustrates the general workflow for analyzing NMR data for the identification of this compound.
Conclusion
NMR spectroscopy is a robust and reliable method for the structural analysis of this compound in biological samples. By combining 1D and 2D NMR techniques, researchers can confidently identify and quantify this important metabolite, providing valuable insights into the functioning of the valine degradation pathway and its associated disorders. The protocols and data presented in this document serve as a comprehensive guide for the application of NMR in the study of this compound.
References
Application Notes and Protocols for High-Throughput Screening of Methacryloyl-CoA Producing Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methacryloyl-CoA is a reactive and potentially toxic intermediate in the catabolism of the branched-chain amino acid valine.[1][2] Its accumulation has been implicated in certain metabolic disorders. The primary enzyme responsible for the production of this compound is Isobutyryl-CoA dehydrogenase (IBD), also known as ACAD8.[3][4] IBD catalyzes the dehydrogenation of isobutyryl-CoA to this compound.[3][4] Developing inhibitors of IBD could be a therapeutic strategy for managing conditions associated with the accumulation of toxic valine metabolites. This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign to identify inhibitors of IBD.
Signaling Pathway: Valine Catabolism
The catabolism of valine is a multi-step mitochondrial pathway that converts the essential amino acid valine into propionyl-CoA, which can then enter the citric acid cycle as succinyl-CoA.[5][6] Isobutyryl-CoA dehydrogenase (IBD) catalyzes a key step in this pathway.
Caption: The metabolic pathway of valine catabolism.
High-Throughput Screening (HTS) for IBD Inhibitors
A robust and sensitive assay is crucial for identifying potent and selective inhibitors of IBD. The Electron Transfer Flavoprotein (ETF) fluorescence reduction assay is a well-established method for measuring the activity of acyl-CoA dehydrogenases and can be adapted for a high-throughput microplate format.[2][7]
Assay Principle
The ETF fluorescence reduction assay is an anaerobic assay that measures the decrease in fluorescence of oxidized ETF as it accepts electrons from the acyl-CoA dehydrogenase-catalyzed oxidation of its substrate.[2] The rate of fluorescence decay is directly proportional to the enzyme's activity.
Experimental Workflow
Caption: High-throughput screening workflow for IBD inhibitors.
Experimental Protocols
Reagents and Materials
-
Enzymes: Recombinant human Isobutyryl-CoA dehydrogenase (IBD/ACAD8), recombinant porcine Electron Transfer Flavoprotein (ETF), Glucose Oxidase, Catalase.
-
Substrate: Isobutyryl-CoA.
-
Buffer: 50 mM potassium phosphate, pH 7.5, 0.1 M KCl.
-
Assay Plates: 384-well, black, flat-bottom microplates.
-
Instrumentation: Fluorescence microplate reader with kinetic reading capabilities and temperature control.
HTS Protocol for IBD Inhibitors
-
Plate Preparation: Dispense 1 µL of test compounds and controls (e.g., DMSO for negative control) into the wells of a 384-well plate.
-
Enzyme Mix Preparation (Anaerobic): Prepare a master mix containing IBD, ETF, glucose oxidase, and catalase in the assay buffer. This mix should be deoxygenated.[2]
-
Enzyme Addition: Dispense 20 µL of the anaerobic enzyme mix into each well of the assay plate.
-
Incubation: Incubate the plates at 32°C for 10-15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the reaction by adding 5 µL of isobutyryl-CoA to each well.
-
Fluorescence Reading: Immediately begin kinetic fluorescence measurements using a plate reader set to 32°C, with an excitation wavelength of 340 nm and an emission wavelength of 490 nm.[2] Readings should be taken every 30-60 seconds for 15-30 minutes.
-
Data Analysis: Calculate the rate of fluorescence decrease for each well. Determine the percent inhibition for each test compound relative to the controls.
Data Presentation
Quantitative data from primary screens and subsequent dose-response experiments should be organized for clear comparison.
Table 1: Primary HTS Campaign Results (Example)
| Compound ID | Concentration (µM) | % Inhibition |
| Cmpd-001 | 10 | 85.2 |
| Cmpd-002 | 10 | 5.6 |
| Cmpd-003 | 10 | 92.1 |
| ... | ... | ... |
Table 2: Dose-Response Data for Confirmed Hits (Example)
| Compound ID | IC50 (µM) |
| Cmpd-001 | 2.5 |
| Cmpd-003 | 0.8 |
| ... | ... |
Known Inhibitors
Currently, there is a lack of specific, potent, and publicly documented inhibitors for Isobutyryl-CoA dehydrogenase (IBD/ACAD8) with confirmed IC50 or Ki values. Some compounds are known to inhibit other acyl-CoA dehydrogenases, but their effect on IBD is often not reported or found to be non-inhibitory. For instance, 2-methylenecyclopropaneacetic acid (MCPA) inhibits several other acyl-CoA dehydrogenases but does not inhibit ACAD8.[4] Therefore, a primary outcome of the proposed HTS campaign would be the identification of novel IBD inhibitors.
Conclusion
The provided application notes and protocols describe a comprehensive strategy for the high-throughput screening of inhibitors against Isobutyryl-CoA dehydrogenase (IBD), the enzyme responsible for producing this compound. The adaptation of the ETF fluorescence reduction assay to a microplate format offers a robust and sensitive method for identifying novel chemical entities that could serve as starting points for the development of therapeutics targeting disorders of valine metabolism. The successful execution of this HTS campaign will be a critical step in discovering and characterizing new modulators of this important metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of Six Novel Variants of ACAD8 in Isobutyryl-CoA Dehydrogenase Deficiency With Increased C4 Carnitine Using Tandem Mass Spectrometry and NGS Sequencing [frontiersin.org]
- 4. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Methacryloyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methacryloyl-CoA is a key intermediate in the metabolic pathway of valine and is implicated in various physiological and pathological processes.[1][2] Its reactive α,β-unsaturated thioester structure makes it a molecule of interest in studies of enzyme kinetics, metabolic flux, and as a potential biomarker. The inherent reactivity and low cellular abundance of this compound necessitate robust and efficient purification methods to isolate it from complex biological mixtures, such as cell lysates or in vitro enzymatic reactions. These notes provide detailed protocols for the purification of this compound using state-of-the-art chromatographic techniques, guidance on sample preparation, and methods for assessing purity and yield.
Overview of Purification Strategies
The purification of this compound from complex mixtures typically involves a multi-step strategy that begins with efficient extraction from the biological matrix, followed by one or more chromatographic steps to separate it from other cellular components. The choice of purification method depends on the starting material and the desired final purity. The two primary chromatographic techniques employed are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEC).
Key Considerations:
-
Stability: Acyl-CoAs are susceptible to hydrolysis, particularly at alkaline or strongly acidic pH.[3] All steps should be performed at low temperatures (4°C) and under appropriate pH conditions to minimize degradation.
-
Starting Material: The complexity of the initial sample (e.g., bacterial lysate, in vitro reaction) will dictate the necessary purification steps.
-
Purity Requirements: The intended downstream application (e.g., enzyme assays, structural studies) will determine the required level of purity.
Data Presentation: Comparison of Purification Methods
| Parameter | Reverse-Phase HPLC | Ion-Exchange Chromatography |
| Principle | Separation based on hydrophobicity. | Separation based on net charge. |
| Typical Stationary Phase | C18 silica-based columns. | Anion exchangers (e.g., DEAE or quaternary ammonium-based resins). |
| Mobile Phase | Acetonitrile/water gradients with an ion-pairing agent (e.g., TFA) or buffer (e.g., phosphate). | Aqueous buffers with increasing salt concentration gradients (e.g., NaCl or ammonium (B1175870) formate). |
| Resolution | High | Moderate to High |
| Sample Loading Capacity | Lower | Higher |
| Throughput | Lower | Higher |
| Desalting Required | May be required depending on the mobile phase. | Yes |
Experimental Protocols
Protocol 1: Purification of this compound using Reverse-Phase HPLC
This protocol is suitable for the purification of this compound from enzymatic synthesis reactions or partially purified cell extracts.
Materials:
-
C18 HPLC column (e.g., Kinetex C18, 100 x 4.60 mm, 2.6 µm particle size)[4]
-
HPLC system with UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample containing this compound
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
If starting from a cell lysate, perform an initial extraction as described in Protocol 3.
-
If starting from an enzymatic reaction, terminate the reaction (e.g., by adding a strong acid like perchloric acid followed by neutralization).[4]
-
Centrifuge the sample at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to remove any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.8 mL/min.
-
Inject the prepared sample onto the column.
-
Elute the bound molecules using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 15 minutes).
-
Monitor the elution profile at 254 nm or 260 nm, the characteristic absorbance wavelength for the adenine (B156593) base of Coenzyme A.[4]
-
Collect fractions corresponding to the this compound peak. The retention time will need to be determined using a standard if available.
-
-
Post-Purification Processing:
-
Pool the fractions containing pure this compound.
-
Flash-freeze the pooled fractions in liquid nitrogen and lyophilize to remove the mobile phase.
-
Store the purified, lyophilized this compound at -80°C.
-
Protocol 2: Purification of this compound using Anion-Exchange Chromatography
This method is particularly useful for purifying this compound from crude cell lysates due to its high sample loading capacity.
Materials:
-
Anion-exchange column (e.g., DEAE-Sepharose or a strong anion exchanger with a quaternary ammonium functional group)
-
Chromatography system (e.g., FPLC)
-
Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 7.5
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 7.5
-
Sample in Equilibration Buffer
Procedure:
-
Column Preparation:
-
Pack the anion-exchange resin into a suitable column or use a pre-packed column.
-
Equilibrate the column with 5-10 column volumes of Equilibration Buffer (Buffer A) at a linear flow rate recommended by the manufacturer.
-
-
Sample Loading:
-
Ensure the sample is in the Equilibration Buffer. If not, perform a buffer exchange using dialysis or a desalting column.
-
Load the sample onto the equilibrated column. This compound, being negatively charged at neutral pH, will bind to the positively charged resin.
-
Wash the column with 2-3 column volumes of Equilibration Buffer to remove unbound contaminants.
-
-
Elution:
-
Elute the bound molecules by applying a linear gradient of increasing salt concentration, from 0% to 100% Elution Buffer (Buffer B) over 10-20 column volumes.
-
Collect fractions and monitor the absorbance at 260 nm.
-
-
Analysis and Desalting:
-
Analyze the collected fractions for the presence of this compound using RP-HPLC (as in Protocol 1) or other analytical techniques.
-
Pool the fractions containing the purified product.
-
Remove the high salt concentration by dialysis or using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).
-
Lyophilize for long-term storage at -80°C.
-
Protocol 3: Sample Preparation - Extraction of Acyl-CoAs from E. coli Lysate
This protocol describes a general method for extracting a mixture of acyl-CoAs, including this compound, from bacterial cells.
Materials:
-
E. coli cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.5, with protease inhibitors)
-
Ice-cold Methanol
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Centrifuge the E. coli culture to obtain a cell pellet.
-
Wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells using a suitable method such as sonication or a French press. Perform all steps on ice to prevent degradation.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
-
Acyl-CoA Extraction:
-
To the supernatant (cell-free extract), add two volumes of ice-cold methanol.
-
Incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Sample Concentration:
-
Dry the supernatant using a vacuum concentrator or a stream of nitrogen.
-
The dried extract can be reconstituted in a suitable buffer for subsequent purification by HPLC or IEC.
-
Purity and Yield Assessment
Purity:
The purity of the final this compound preparation can be assessed by analytical RP-HPLC. A pure sample should yield a single, symmetrical peak at the expected retention time. Purity can be expressed as the percentage of the area of the this compound peak relative to the total area of all peaks in the chromatogram.
Yield:
The yield of the purification process is calculated by comparing the amount of purified this compound to the amount present in the starting material. Quantification can be performed by measuring the absorbance at 260 nm and using the molar extinction coefficient of Coenzyme A (ε₂₆₀ = 16,400 M⁻¹cm⁻¹ in 0.1 M phosphate buffer, pH 7.0).
Yield (%) = (Amount of pure this compound / Amount of this compound in starting material) x 100
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Simplified metabolic pathway of Valine catabolism showing this compound.
References
- 1. Human Metabolome Database: Showing metabocard for Methacrylyl-CoA (HMDB0001011) [hmdb.ca]
- 2. Methacrylyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anion exchange chromatography-based purification of plant-derived nanovesicles from Brassica oleracea L.: molecular profiling and bioactivity in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the stability of Methacryloyl-CoA during sample preparation?
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice to enhance the stability of Methacryloyl-CoA during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a key intermediate in the metabolic pathway for the degradation of branched-chain amino acids, particularly valine.[1][2] Its stability is a major concern for researchers because it is an inherently reactive molecule. The primary issues are its susceptibility to hydrolysis (especially in aqueous solutions), enzymatic degradation by hydrolases, and high reactivity with free thiol compounds.[1][2][3] Failure to control these factors can lead to significant sample loss and inaccurate quantification.
Q2: What are the primary factors that lead to the degradation of this compound during sample preparation?
The degradation of this compound is primarily influenced by three factors:
-
pH: The thioester bond of this compound is prone to hydrolysis in both strongly acidic and alkaline aqueous solutions.[3]
-
Temperature: Higher temperatures accelerate the rate of chemical and enzymatic degradation.
-
Enzymatic Activity: Endogenous enzymes, such as palmitoyl-CoA hydrolase, can rapidly cleave the thioester bond.[4] Biological samples must be handled in a way that minimizes the activity of these enzymes.
Q3: What is the optimal pH range for handling this compound?
For maximum stability in aqueous solutions, a neutral or slightly acidic pH is recommended. Studies on various acyl-CoAs show that a buffer at a neutral pH (e.g., 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8) provides good stability for the compounds in solution.[5] While initial tissue homogenization is often performed at an acidic pH (e.g., 4.9) to inhibit enzymatic activity, subsequent steps and final reconstitution should be done closer to neutrality.[6][7]
Q4: How should I control temperature throughout my sample preparation workflow?
Strict temperature control is critical. All steps should be performed on ice to minimize both chemical hydrolysis and enzymatic activity.[6] For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[5][6] It is also crucial to avoid repeated freeze-thaw cycles, which can significantly degrade the analyte.[6]
Q5: Are there specific solvents I should use or avoid to improve stability?
The choice of solvent is crucial for both extraction and reconstitution.
-
Recommended: 80% methanol (B129727) has been shown to be effective for extracting short-chain acyl-CoAs, yielding high signal intensities.[5] For reconstituting dried extracts, pure methanol has demonstrated the best stability for acyl-CoAs over a 24-hour period compared to aqueous solutions.[3]
-
To Avoid: The presence of formic acid or high concentrations of acetonitrile (B52724) in the initial extraction solvent can lead to very poor or no signal for most acyl-CoA compounds.[5] Water should also be minimized in the final extract before drying, as it can facilitate hydrolysis during the evaporation process.[3]
Q6: How can I prevent enzymatic degradation of this compound?
To prevent enzymatic degradation, you must inhibit endogenous enzymes immediately upon sample collection.
-
Immediate Processing: The best practice is to process fresh tissue immediately.[6]
-
Flash-Freezing: If immediate processing is not possible, the sample must be flash-frozen in liquid nitrogen and stored at -80°C until use.[6]
-
Acidic Homogenization: Homogenizing the tissue in an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) helps to denature and inactivate degradative enzymes.[7]
Q7: What is the recommended method for storing samples and extracts?
For optimal stability, samples should be stored as dried pellets.[5] After extraction and purification, the solvent should be completely evaporated under a vacuum (e.g., using a SpeedVac). The resulting dry pellet should be stored at -80°C until you are ready for analysis.[5] This minimizes hydrolysis and preserves the integrity of the this compound.
Troubleshooting Guide
Issue: Low or undetectable this compound signal in LC-MS/MS analysis.
| Potential Cause | Recommended Solution |
| Chemical Degradation (Hydrolysis) | Ensure the pH of all buffers used after the initial homogenization is near neutral (pH 6.8). Reconstitute the final dried extract in methanol instead of aqueous buffers for analysis.[3][5] |
| Enzymatic Degradation | Work quickly and keep samples on ice at all times. Use fresh tissue or ensure samples were properly flash-frozen and stored at -80°C.[6] |
| Inefficient Extraction | Use an 80% methanol solution for the initial extraction.[5] Ensure thorough homogenization of the tissue to completely disrupt cells.[6] Avoid using formic acid in the extraction solvent.[5] |
| Loss During Storage | Avoid repeated freeze-thaw cycles. Store extracts as dried pellets at -80°C and reconstitute just prior to analysis.[5][6] |
| Suboptimal Vial/Container Choice | Use glass sample vials instead of plastic, as some CoA species can adsorb to plastic surfaces, leading to signal loss.[8] |
Data Summary
Table 1: Relative Stability of Acyl-CoA Standards in Different Solvents
This table summarizes the stability of various acyl-CoA standards when stored in different solvents at 4°C over 48 hours. Stability is represented by the coefficient of variation (CV), where a lower CV indicates higher stability. This data can be used as a proxy to guide solvent selection for this compound.
| Solvent Composition | Acetyl-CoA (CV %) | Propionyl-CoA (CV %) | Malonyl-CoA (CV %) | Succinyl-CoA (CV %) |
| Aqueous (pH 4.0) | 12.1 | 10.5 | 15.2 | 11.8 |
| Aqueous (pH 6.8) | 5.3 | 4.8 | 7.1 | 6.5 |
| 50% Methanol / Water | 8.9 | 7.5 | 10.3 | 9.1 |
| 50% Methanol / Aq. (pH 4.0) | 10.2 | 9.8 | 13.5 | 11.1 |
| 50% Methanol / Aq. (pH 6.8) | 4.9 | 4.5 | 6.8 | 6.2 |
Data adapted from a stability study on various acyl-CoAs.[5] A lower CV (%) indicates a more stable signal over time.
Visual Guides and Workflows
Factors Affecting this compound Stability
Recommended Sample Preparation Workflow
Detailed Experimental Protocol
Protocol: Extraction of this compound from Tissue Samples
This protocol is a synthesized methodology based on established techniques for short- and long-chain acyl-CoA extraction.[5][6][7]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Ice-cold 80% Methanol (HPLC grade) in water
-
Centrifuge capable of 20,000 x g at 4°C
-
Vacuum concentrator (e.g., SpeedVac)
-
Glass autosampler vials[8]
-
Methanol (HPLC grade) for reconstitution
Procedure:
-
Sample Preparation:
-
Weigh approximately 50-100 mg of frozen tissue. Keep the tissue on dry ice to prevent thawing.
-
Perform all subsequent steps on ice.
-
-
Homogenization:
-
Extraction:
-
Transfer the homogenate to a microcentrifuge tube.
-
Add 4 mL of ice-cold 80% methanol.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
Be careful not to disturb the protein pellet.
-
-
Drying:
-
Dry the supernatant completely in a vacuum concentrator. Do not use high heat. Storing the sample as a dry pellet is crucial for stability.[5]
-
-
Storage:
-
Once completely dry, the pellet can be stored at -80°C for several weeks.
-
-
Reconstitution for Analysis:
-
Just prior to LC-MS/MS analysis, reconstitute the dry pellet in an appropriate volume (e.g., 50-100 µL) of pure, ice-cold methanol.[3]
-
Vortex briefly and centrifuge at 20,000 x g for 3 minutes at 4°C to pellet any insoluble debris.
-
Transfer the clear supernatant to a glass autosampler vial for analysis.[8]
-
References
- 1. Human Metabolome Database: Showing metabocard for Methacrylyl-CoA (HMDB0001011) [hmdb.ca]
- 2. P. aeruginosa Metabolome Database: Methacrylyl-CoA (PAMDB000225) [pseudomonas.umaryland.edu]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Technical Support Center: Quantification of Methacryloyl-CoA by LC-MS
Welcome to the technical support center for the LC-MS quantification of Methacryloyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying this compound by LC-MS?
The primary challenges include the inherent instability of the thioester bond, its high reactivity with free thiols, potential for isomeric interference, and complications arising from the sample matrix.[1] Successful quantification requires careful optimization of sample preparation, chromatography, and mass spectrometry parameters.
Q2: What is the expected mass and what are the typical MRM transitions for this compound?
This compound has a monoisotopic molecular weight of approximately 835.14 g/mol .[2] For LC-MS/MS analysis in positive ion mode, the precursor ion to monitor will be the protonated molecule [M+H]⁺ at m/z ≈ 836.1. Acyl-CoAs exhibit a characteristic neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety during collision-induced dissociation.[3] Therefore, a primary multiple reaction monitoring (MRM) transition would be 836.1 -> 329.1 . A secondary, qualifying transition is often monitored to ensure specificity, typically targeting the adenosine (B11128) monophosphate fragment at m/z 428.[4]
Q3: What type of internal standard is recommended for accurate quantification?
The gold standard is a stable isotope-labeled (e.g., ¹³C₃) this compound, as it will behave nearly identically to the analyte during extraction, chromatography, and ionization, thus correcting for matrix effects and sample loss. However, these can be costly and are not always commercially available. A practical alternative is to use a structurally similar short-chain unsaturated acyl-CoA, such as Crotonyl-CoA, as an internal standard.[4]
Q4: How should I prepare my biological samples to extract this compound?
A common and effective method involves rapid quenching of metabolic activity, followed by protein precipitation and extraction. This is typically achieved by homogenizing the tissue or cells in a cold acidic solution, such as 10% trichloroacetic acid (TCA), perchloric acid (PCA), or 2.5-5% sulfosalicylic acid (SSA).[4][5] Following centrifugation to remove precipitated proteins, the supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) to remove salts and other interfering substances.[3]
Q5: What are the critical considerations for the chromatographic separation of this compound?
Reversed-phase chromatography is commonly employed for the separation of acyl-CoAs. Due to the polar nature of the CoA moiety, an ion-pairing agent such as dimethylbutylamine (DMBA) may be needed in the mobile phase to improve retention and peak shape.[4] A C18 column is a typical choice for this separation.[4] Gradient elution, starting with a high aqueous mobile phase and ramping up the organic solvent (e.g., acetonitrile), is necessary to elute the acyl-CoAs.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Broadening)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | The highly polar phosphate (B84403) groups of the CoA moiety can interact with active sites on the column stationary phase or LC system, leading to peak tailing. |
| - Use an Ion-Pairing Agent: Incorporate an ion-pairing agent like DMBA into your mobile phase to mask the charges on the phosphate groups. | |
| - Optimize Mobile Phase pH: Adjust the pH of the aqueous mobile phase. A slightly acidic pH (e.g., 5.6) can help to suppress the ionization of the phosphate groups.[4] | |
| Column Contamination | Buildup of matrix components on the column can degrade performance. |
| - Implement a Column Wash Step: After each analytical run, include a high-organic wash step to elute strongly retained compounds. | |
| - Use a Guard Column: A guard column will protect your analytical column from contaminants. | |
| Suboptimal LC Conditions | Mismatched injection solvent or inappropriate gradient. |
| - Match Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions. | |
| - Adjust Gradient Slope: A shallower gradient around the elution time of this compound can improve peak shape. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation | This compound is susceptible to hydrolysis, especially at neutral or basic pH. Its double bond also makes it reactive.[1] |
| - Maintain Acidic Conditions: Keep samples in an acidic buffer and at low temperatures (4°C or on ice) throughout the sample preparation process.[6] | |
| - Limit Freeze-Thaw Cycles: Aliquot samples after extraction to avoid repeated freezing and thawing. | |
| - Use Glass Vials: Some studies suggest that CoAs are more stable in glass autosampler vials compared to plastic. | |
| Ion Suppression | Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source. |
| - Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial protein precipitation to remove salts and phospholipids.[3] | |
| - Optimize Chromatography: Adjust the LC gradient to separate this compound from the interfering compounds. | |
| Suboptimal MS Parameters | Incorrect MRM transitions or insufficient collision energy. |
| - Optimize Collision Energy: Infuse a standard solution of this compound (if available) or a close analog to determine the optimal collision energy for your specific instrument. | |
| - Confirm MRM Transitions: Verify the precursor and product ion masses. The primary transition should be [M+H]⁺ -> [M+H - 507]⁺.[3] |
Issue 3: Inaccurate or Irreproducible Quantification
| Potential Cause | Troubleshooting Steps |
| Lack of an Appropriate Internal Standard | Variations in extraction efficiency and matrix effects between samples can lead to high variability. |
| - Use a Stable Isotope-Labeled IS: This is the best option for correcting for variability. | |
| - Use a Structural Analog IS: If a labeled standard is unavailable, use a closely related compound (e.g., Crotonyl-CoA) and ensure it does not co-elute with any endogenous compounds.[4] Add the IS at the very beginning of the sample preparation process. | |
| Isomeric Interference | This compound (a C4-acyl-CoA) has isomers such as Tiglyl-CoA and Crotonyl-CoA, which have the same molecular weight and can produce similar fragments. |
| - Ensure Chromatographic Separation: The LC method must be able to resolve these isomers. An optimized gradient on a high-resolution column is crucial. Tiglyl-CoA has been noted as a potential interference in assays for related compounds.[7] | |
| - Monitor Qualifier Ions: Use a secondary, qualifier MRM transition. While the primary transition may be the same for isomers, the ratio of the quantifier to qualifier ion may differ, helping to distinguish them. | |
| Calibration Curve Issues | Non-linearity or poor accuracy at low concentrations. |
| - Prepare Calibrators in Matrix: To the extent possible, prepare your calibration standards in a blank matrix that is similar to your samples to account for matrix effects. | |
| - Use Appropriate Weighting: For calibration curves spanning several orders of magnitude, use a weighted regression (e.g., 1/x or 1/x²) to improve accuracy at the lower end of the curve.[4] |
Experimental Protocols & Data
Sample Preparation Protocol (Adapted from[4])
-
Homogenization: Homogenize ~20-50 mg of frozen tissue or a cell pellet in 500 µL of ice-cold 2.5% sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., ¹³C-labeled standard or Crotonyl-CoA).
-
Protein Precipitation: Vortex the homogenate vigorously and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS analysis.
-
Dilution (if necessary): Dilute the supernatant with an appropriate solvent (e.g., the initial mobile phase) to bring the concentration within the range of the calibration curve.
LC-MS/MS Parameters (Starting Point)
-
LC Column: C18 reversed-phase, e.g., 150 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 5 mM Dimethylbutylamine (DMBA) in water, pH adjusted to 5.6.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 65% B
-
10-12 min: 65% to 95% B
-
12-14 min: Hold at 95% B
-
14-15 min: Return to 5% B
-
15-20 min: Re-equilibration
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Proposed):
-
This compound (Quantifier): 836.1 -> 329.1
-
This compound (Qualifier): 836.1 -> 428.1
-
Crotonyl-CoA IS: 834.1 -> 327.1
-
Quantitative Data Summary
Specific quantitative data for this compound in biological tissues is not widely published. However, for context, below are typical concentration ranges for other short-chain acyl-CoAs found in rat liver tissue.[8][9]
| Acyl-CoA | Tissue | Concentration Range (nmol/g wet weight) |
| Acetyl-CoA | Rat Liver | 15 - 30 |
| Malonyl-CoA | Rat Liver | 1 - 5 |
| Propionyl-CoA | Rat Liver | 0.5 - 2 |
| Succinyl-CoA | Rat Liver | 2 - 8 |
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound.
Troubleshooting Logic for Low Signal
References
- 1. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methacrylyl-coa | C25H40N7O17P3S | CID 165390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation for Methacryloyl-CoA and Its Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Methacryloyl-CoA and its structural isomers, such as Crotonyl-CoA and Tiglyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the chromatographic analysis of these critical metabolic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its isomers like Crotonyl-CoA?
A1: The primary challenges stem from the structural similarity of these isomers. They are positional isomers with the same molecular weight and similar physicochemical properties, which results in co-elution under standard reversed-phase HPLC conditions. Achieving baseline separation requires optimized methods that can exploit subtle differences in their structure and polarity.
Q2: Which HPLC modes are most effective for separating short-chain acyl-CoA isomers?
A2: Both Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) have proven effective. IP-RP-HPLC is a widely used technique that enhances the retention and selectivity of polar, anionic molecules like CoA esters on C18 columns. HILIC is an alternative that uses a polar stationary phase and is well-suited for the separation of polar compounds.
Q3: What are the recommended column choices for this type of separation?
A3: For IP-RP-HPLC, a high-resolution C18 column (e.g., with a particle size of 2.6 µm) is a common choice. For HILIC, a zwitterionic HILIC column can provide excellent separation for various acyl-CoA species. The choice of stationary phase is crucial for achieving the desired selectivity.
Q4: Is a gradient or isocratic elution better for separating this compound and its isomers?
A4: A gradient elution is generally recommended. It allows for the effective separation of a range of short-chain acyl-CoAs with varying polarities within a reasonable timeframe. A shallow gradient can be particularly effective in resolving closely eluting isomers.
Q5: What detection method is most suitable for the analysis of this compound?
A5: UV detection at 260 nm is a standard and effective method for detecting CoA esters due to the strong absorbance of the adenine (B156593) moiety. For higher sensitivity and specificity, especially in complex biological matrices, coupling the HPLC system to a tandem mass spectrometer (LC-MS/MS) is the preferred approach.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution of Isomers | - Mobile phase composition is not optimal.- Gradient slope is too steep.- Inappropriate stationary phase. | - Adjust the concentration of the ion-pairing reagent.- Optimize the pH of the mobile phase.- Employ a shallower gradient to increase the separation window for the isomers.- Consider a different column chemistry (e.g., a different C18 phase or a HILIC column). |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.- Extraneous column effects. | - Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active silanol (B1196071) groups.- Reduce the sample injection volume or concentration.- Use a column with a higher sample loading capacity.- Minimize the length and diameter of tubing between the column and detector. |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Lack of column equilibration.- Fluctuations in column temperature.- System leaks. | - Prepare fresh mobile phase daily and ensure thorough mixing.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Use a column oven to maintain a constant temperature.- Check all fittings for leaks. |
| Low Signal Intensity | - On-column degradation of the analyte.- Low detector sensitivity.- Suboptimal mobile phase for MS detection. | - Work with samples at low temperatures and minimize sample preparation time.- Ensure the detector lamp is functioning correctly (for UV).- For LC-MS, optimize the ion source parameters and consider a mobile phase with volatile buffers (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate). |
| High Backpressure | - Blockage in the column or system.- Particulate matter from the sample.- Mobile phase precipitation. | - Filter all samples and mobile phases before use.- Reverse-flush the column according to the manufacturer's instructions.- Check for blockages in the tubing and frits.- Ensure mobile phase components are fully miscible. |
Data Presentation
Table 1: Example Retention Times for this compound and Isomers
The following table provides example retention times for this compound and Crotonyl-CoA based on a published UHPLC method. These values can serve as a benchmark for method development.
| Compound | Retention Time (minutes) |
| Crotonyl-CoA | 2.6[1] |
| This compound | 2.9[1] |
Note: Retention times are highly dependent on the specific HPLC system, column, and experimental conditions.
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase UHPLC for Short-Chain Acyl-CoA Isomers
This protocol is adapted from established methods for the separation of short-chain acyl-CoA isomers and is suitable for resolving this compound from its isomers.
-
Instrumentation:
-
An ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass spectrometer for detection (recommended).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 95:5 water:acetonitrile with 15 mM acetic acid and 10 mM N,N-dimethylbutylamine (DMBA) as an ion-pairing agent.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 0% B
-
2-10 min: 0-60% B (linear gradient)
-
10-12 min: 60-100% B
-
12-15 min: 100% B
-
15-16 min: 100-0% B
-
16-20 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection: MS/MS in positive ion mode, monitoring for the specific precursor and product ions of the target analytes.
-
Protocol 2: HILIC-MS/MS for Broad Coverage of Acyl-CoAs
This protocol is a general method for the analysis of a wide range of acyl-CoAs, from short to long-chain species, and can be optimized for the separation of specific isomers.
-
Instrumentation:
-
HPLC or UHPLC system.
-
Mass spectrometer for detection.
-
-
Chromatographic Conditions:
-
Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 95% B
-
2-12 min: 95-50% B (linear gradient)
-
12-15 min: 50% B
-
15-16 min: 50-95% B
-
16-20 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2-10 µL.
-
Detection: MS/MS, typically in positive ion mode.
-
Visualizations
Caption: A generalized experimental workflow for the HPLC-MS/MS analysis of this compound and its isomers.
Caption: A decision tree for troubleshooting poor resolution of this compound isomers.
References
Troubleshooting low recovery of Methacryloyl-CoA during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low recovery of Methacryloyl-CoA during extraction. This resource is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are experiencing significantly lower than expected recovery of this compound after extraction from our samples. What are the primary factors that could be causing this?
A1: Low recovery of this compound is a common issue that can typically be attributed to three main factors: chemical instability of the molecule, suboptimal extraction procedures, and issues with sample handling and storage. This compound is a highly reactive intermediate in the valine degradation pathway and is known to react with free thiol groups. Its thioester bond is also susceptible to hydrolysis, particularly under alkaline or strongly acidic conditions.
Troubleshooting Steps:
-
Review Your Extraction Protocol: Compare your current protocol with the recommended procedures for short-chain acyl-CoAs. Key considerations include the choice of extraction solvent and the method used for protein precipitation.
-
Assess Sample Handling: Acyl-CoAs are sensitive to temperature fluctuations and enzymatic degradation. It is crucial to process samples quickly and keep them on ice throughout the extraction process.
-
Evaluate Analyte Stability: The stability of this compound can be compromised by the pH of your buffers and the duration of each step in your protocol.
Q2: What is the recommended extraction method for this compound to maximize recovery?
A2: For short-chain acyl-CoAs like this compound, an extraction method using sulfosalicylic acid (SSA) for deproteinization is highly recommended. This method has been shown to be effective and can eliminate the need for a separate solid-phase extraction (SPE) step, which can be a source of sample loss.
A general workflow for this compound extraction is as follows:
Q3: Our lab uses a trichloroacetic acid (TCA) precipitation followed by solid-phase extraction (SPE). Could this be the source of our low recovery?
A3: Yes, it is possible. While TCA precipitation is a common method for deproteinization, the subsequent SPE step required to remove the TCA can lead to significant loss of short-chain acyl-CoAs. Research has shown that extraction with sulfosalicylic acid (SSA) can offer comparable or even better recovery for some short-chain acyl-CoAs without the need for an SPE cleanup step.[1]
Q4: What are the optimal conditions for storing samples and extracts to prevent degradation of this compound?
A4: To minimize degradation, all steps of the extraction should be performed at low temperatures (e.g., on ice). Acyl-CoAs are prone to hydrolysis, and their stability is affected by pH and temperature.[2][3]
-
Sample Collection: Flash-freeze tissue samples in liquid nitrogen immediately after collection. For cell cultures, aspirate the media and wash with cold PBS before adding the extraction solvent.
-
During Extraction: Keep all solutions and samples on ice.
-
Extract Storage: For short-term storage, keep the extracts at 4°C. For long-term storage, -80°C is recommended. Acyl-CoAs have shown instability in aqueous solutions, so it is best to reconstitute the dried extract in methanol (B129727) for storage and just before analysis.[2]
Q5: We suspect that the inherent instability of this compound is the main issue. How can we mitigate its degradation?
A5: this compound is known to be a reactive molecule, particularly with free thiol groups.[4][5] Its thioester bond is also susceptible to hydrolysis.
Here is a logical approach to troubleshooting degradation:
Thioesters are generally more stable in acidic to neutral conditions (pH 4-7) and at cooler temperatures.[4][6][7] Alkaline conditions should be avoided as they promote hydrolysis of the thioester bond.[2][3]
Quantitative Data on Short-Chain Acyl-CoA Recovery
| Acyl-CoA | % Recovery with TCA-SPE | % Recovery with 2.5% SSA |
| Malonyl-CoA | 26% | 74% |
| Acetyl-CoA | 36% | 59% |
| Propionyl-CoA | 62% | 80% |
| Isovaleryl-CoA | 58% | 59% |
Data adapted from a study on short-chain acyl-CoA extraction.
Experimental Protocols
Protocol: Extraction of Short-Chain Acyl-CoAs using Sulfosalicylic Acid (SSA)
This protocol is adapted from established methods for short-chain acyl-CoA analysis.[1]
Materials:
-
5% (w/v) Sulfosalicylic Acid (SSA) in water, kept on ice.
-
Internal Standard (e.g., a stable isotope-labeled acyl-CoA or a structurally similar, non-endogenous acyl-CoA).
-
Methanol, HPLC grade.
-
Acetonitrile, HPLC grade.
-
Ammonium Acetate.
-
Homogenizer.
-
Centrifuge capable of 4°C and >15,000 x g.
Procedure:
-
Sample Preparation:
-
For tissue samples: Weigh approximately 10-20 mg of frozen tissue and keep on dry ice.
-
For adherent cells: Aspirate culture medium, wash cells twice with ice-cold PBS, and then add the extraction solution directly to the plate.
-
-
Homogenization and Extraction:
-
Add 200 µL of ice-cold 5% SSA containing the internal standard to the sample.
-
For tissues, homogenize immediately until no visible tissue fragments remain. For cells, scrape the cells into the SSA solution.
-
Vortex the homogenate/lysate for 30 seconds.
-
-
Protein Precipitation:
-
Incubate the sample on ice for 10 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new microcentrifuge tube.
-
-
Analysis:
-
The supernatant can be directly analyzed by LC-MS/MS. If necessary, the sample can be dried under a stream of nitrogen and reconstituted in a smaller volume of methanol for increased concentration.
-
LC-MS/MS Analysis Protocol
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the acyl-CoAs, and then return to the starting conditions to re-equilibrate the column.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: The specific precursor and product ion masses for this compound and the internal standard need to be determined by direct infusion or from the literature. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.
Signaling Pathway: Valine Catabolism
This compound is a key intermediate in the catabolism of the branched-chain amino acid, valine. Understanding this pathway can provide context for the origin of this compound in your samples.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - Stable thioesters in biological millieu? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Strategies to minimize the degradation of Methacryloyl-CoA in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize the degradation of Methacryloyl-CoA in solution. The following information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The primary cause of this compound degradation in aqueous solutions is the hydrolysis of its high-energy thioester bond. This chemical breakdown is significantly influenced by several factors:
-
pH: The rate of hydrolysis is highly pH-dependent. Thioesters are generally more susceptible to hydrolysis under neutral to basic conditions (pH > 7). Acidic conditions (pH 4-6) have been shown to be more favorable for the stability of thioesters.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to maintain low temperatures during storage and handling.
-
Presence of Nucleophiles: this compound is reactive towards free thiol compounds. The presence of other nucleophiles in the solution can also lead to the cleavage of the thioester bond.
Q2: What is the main degradation pathway for this compound?
A2: The principal degradation pathway for this compound in aqueous solution is hydrolysis, which breaks the thioester bond, yielding coenzyme A (CoA-SH) and methacrylic acid. Another potential degradation route is through thiol-thioester exchange with free thiol-containing molecules present in the solution.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no enzymatic activity with this compound as a substrate. | Degradation of this compound in the stock solution or assay buffer. | - Prepare fresh this compound solutions before each experiment. - Use a slightly acidic buffer (pH 6.0-6.5) for the assay if compatible with the enzyme. - Keep all solutions on ice. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound due to differences in handling or incubation times. | - Standardize the timing of all experimental steps meticulously. - Ensure uniform temperature control for all samples. - Prepare a master mix of the reaction components to minimize pipetting variations. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products such as free Coenzyme A or methacrylic acid. | - Analyze a control sample of this compound in the assay buffer over time to identify degradation peaks. - Use LC-MS/MS to confirm the identity of the degradation products by their mass-to-charge ratio. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol outlines the steps to prepare a stock solution of this compound with enhanced stability.
Materials:
-
This compound (lyophilized powder)
-
Nuclease-free water, chilled to 4°C
-
Acidic buffer, pH 5.0-6.0 (e.g., 50 mM MES or citrate), chilled to 4°C
-
Microcentrifuge tubes, pre-chilled
-
Calibrated micropipettes with chilled tips
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to collect the powder at the bottom.
-
Reconstitute the powder in a minimal volume of chilled, nuclease-free water to the desired high concentration.
-
Immediately dilute the concentrated stock into the chilled acidic buffer (pH 5.0-6.0) to the final working stock concentration.
-
Aliquot the stock solution into pre-chilled microcentrifuge tubes in volumes suitable for single-use to avoid multiple freeze-thaw cycles.
-
Snap-freeze the aliquots in liquid nitrogen and store them at -80°C.
Protocol 2: Monitoring this compound Stability using LC-MS/MS
This protocol provides a general framework for assessing the stability of this compound under various experimental conditions.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound in different buffers (e.g., pH 5.0, 7.0, and 8.0) and at different temperatures (e.g., 4°C and 25°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of each solution.
-
Immediately quench the degradation by adding a cold solution containing an internal standard and precipitating proteins/enzymes (e.g., with cold acetonitrile (B52724) or trichloroacetic acid).
-
Centrifuge the samples to pellet any precipitate and transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and its expected degradation product, Coenzyme A.
-
This compound Transition (Example): Precursor ion (Q1) -> Product ion (Q3)
-
Coenzyme A Transition (Example): Precursor ion (Q1) -> Product ion (Q3)
-
-
Develop a calibration curve using known concentrations of this compound to quantify its concentration in the samples over time.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Calculate the degradation rate constant and the half-life of this compound under each tested condition.
-
Quantitative Data Summary
While specific kinetic data for this compound is not extensively published, the following table summarizes the expected stability trends based on the general behavior of thioesters in aqueous solutions.
| Condition | Expected Stability | General Recommendation |
| pH | Most stable at acidic pH (4-6). Rapid degradation at neutral and basic pH. | Maintain solutions at a pH between 5.0 and 6.5. |
| Temperature | Significantly more stable at lower temperatures. | Store stock solutions at -80°C and handle on ice. |
| Buffer Composition | Buffers with nucleophilic components may increase degradation. | Use non-nucleophilic buffers like MES or citrate (B86180) at acidic pH. |
| Additives | Reducing agents like DTT may help maintain the integrity of the CoA moiety but can also participate in thiol-thioester exchange. The use of antioxidants has been proposed for stabilizing other molecules, but their effect on this compound is not well-documented. | Use with caution and validate for your specific application. |
Disclaimer: The information provided is for research purposes only. It is essential to validate these strategies for your specific experimental setup.
Identifying and eliminating sources of interference in Methacryloyl-CoA assays
Welcome to the technical support center for Methacryloyl-CoA assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
This compound is a key intermediate in the metabolic pathway for the degradation of branched-chain amino acids, specifically valine, leucine, and isoleucine.[1] Its accurate quantification is crucial for studying various metabolic processes and certain disease states. For instance, altered levels of this compound can be indicative of inborn errors of metabolism.
Q2: What are the common methods for quantifying this compound?
The primary methods for quantifying this compound include:
-
Enzymatic Assays: These are often spectrophotometric and utilize the enzyme enoyl-CoA hydratase (also known as crotonase), which catalyzes the hydration of the double bond in this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, typically with UV detection, can separate and quantify this compound from other cellular components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantification of acyl-CoAs, including this compound.
Q3: What is the principle of the enzymatic assay for this compound?
The most common enzymatic assay for this compound relies on the activity of enoyl-CoA hydratase. This enzyme catalyzes the addition of a water molecule to the double bond of this compound, converting it to 3-hydroxyisobutyryl-CoA. The reaction can be monitored by measuring the decrease in absorbance at a specific wavelength (around 260-280 nm) corresponding to the thioester bond of the α,β-unsaturated acyl-CoA.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound assays.
Issue 1: Low or No Signal in Enzymatic Assay
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inactive Enzyme | Ensure enoyl-CoA hydratase is properly stored and handled. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. |
| Degraded this compound Standard or Sample | This compound is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Prepare fresh standards and samples. Store stock solutions at -80°C. |
| Incorrect Wavelength | Verify the wavelength used for monitoring the reaction. The optimal wavelength for observing the disappearance of the enoyl-CoA thioester bond is typically around 263 nm. |
| Suboptimal Assay Conditions | Check the pH and temperature of the assay buffer. Enoyl-CoA hydratase activity is generally optimal at a pH between 7.5 and 8.5 and a temperature of 25-37°C. |
Issue 2: High Background Signal or Non-linear Reaction Rate
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Presence of Interfering Substances | Samples may contain compounds that absorb at the same wavelength as this compound or inhibit the enzyme. See the section on "Identifying and Eliminating Sources of Interference" for detailed protocols. |
| Precipitation in the Reaction Mixture | Ensure all components are fully dissolved in the assay buffer. Centrifuge samples to remove any particulate matter before adding them to the assay. |
| Contamination of Reagents | Use high-purity water and reagents to prepare buffers and solutions. |
Issue 3: Inconsistent or Irreproducible Results
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. |
| Temperature Fluctuations | Ensure that all reagents and samples are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath. |
| Sample Preparation Variability | Standardize the sample extraction and preparation protocol to minimize variability between samples. |
Identifying and Eliminating Sources of Interference
A critical challenge in this compound assays is the presence of interfering substances in biological samples.
Interference from Thiol-Containing Compounds
This compound contains an α,β-unsaturated carbonyl group, which makes it highly reactive towards nucleophiles, particularly free thiol compounds such as glutathione (B108866) and cysteine. This reaction can lead to an underestimation of this compound concentrations.
Experimental Protocol to Test for Thiol Interference:
-
Prepare two sets of samples:
-
Set A: Your biological sample prepared as usual.
-
Set B: An aliquot of the same sample pre-treated with a thiol-scavenging agent like N-ethylmaleimide (NEM).
-
-
NEM Treatment: Incubate the sample with 1-5 mM NEM for 10-15 minutes at room temperature.
-
Assay: Perform the this compound assay on both sets of samples.
-
Analysis: If the measured this compound concentration is significantly higher in the NEM-treated samples (Set B), it indicates the presence of interfering thiol compounds.
Solution: Pre-treat all samples with NEM as described above before performing the assay.
Cross-Reactivity with Other Acyl-CoAs
Enoyl-CoA hydratase (crotonase) has broad substrate specificity and can react with other short-chain acyl-CoAs that may be present in the sample, such as crotonyl-CoA and acryloyl-CoA.
Experimental Protocol to Assess Cross-Reactivity:
-
Obtain standards for potentially cross-reacting acyl-CoAs (e.g., crotonyl-CoA, tiglyl-CoA).
-
Perform the enzymatic assay with each of these standards individually at concentrations expected in your samples.
-
Determine the reaction rate for each compound and compare it to the rate obtained with this compound.
Solutions:
-
Chromatographic Separation: If significant cross-reactivity is observed, it is recommended to use a separation technique like HPLC prior to quantification to isolate this compound.
-
Alternative Assay: Consider using a more specific method like LC-MS/MS for quantification.
Experimental Protocols
Protocol 1: Spectrophotometric Enzymatic Assay for this compound
This protocol is based on the hydration of this compound by enoyl-CoA hydratase.
Materials:
-
Enoyl-CoA hydratase (Crotonase)
-
This compound standard
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare Standards: Prepare a series of this compound standards in the assay buffer (e.g., 0-100 µM).
-
Prepare Samples: Dilute your samples in the assay buffer to a concentration within the range of the standard curve. If necessary, pre-treat samples to remove interferences (e.g., with NEM).
-
Assay Setup:
-
Add 180 µL of assay buffer to each well/cuvette.
-
Add 10 µL of standard or sample.
-
Initiate the reaction by adding 10 µL of a freshly prepared enoyl-CoA hydratase solution (concentration to be optimized for a linear reaction rate).
-
-
Measurement: Immediately measure the decrease in absorbance at 263 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C).
-
Calculation: Determine the initial rate of the reaction (ΔAbs/min). Create a standard curve by plotting the reaction rate as a function of this compound concentration. Use the standard curve to determine the concentration of this compound in your samples.
Protocol 2: HPLC-UV Method for this compound Quantification
This protocol provides an alternative or confirmatory method for this compound quantification.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 50 mM potassium phosphate, pH 5.3
-
Mobile Phase B: Acetonitrile
-
This compound standard
Procedure:
-
Sample Preparation: Deproteinize samples by adding an equal volume of ice-cold 10% perchloric acid. Centrifuge at 14,000 x g for 10 minutes at 4°C. Neutralize the supernatant with 3 M potassium carbonate. Centrifuge again to remove the precipitate.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: Linear gradient to 30% B
-
15-20 min: Hold at 30% B
-
20-25 min: Return to 5% B and equilibrate
-
-
-
Quantification: Create a standard curve by injecting known concentrations of this compound. Identify and integrate the peak corresponding to this compound in the sample chromatograms. Calculate the concentration based on the standard curve.
Visualizations
References
How to address matrix effects in the mass spectrometric analysis of Methacryloyl-CoA?
Welcome to the technical support center for the mass spectrometric analysis of Methacryloyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[2] In biological samples like plasma or tissue homogenates, common sources of matrix effects include salts, phospholipids (B1166683), and other endogenous metabolites that can interfere with the ionization of this compound in the mass spectrometer's ion source.
Q2: I am observing significant ion suppression for my this compound signal. What are the likely causes and how can I troubleshoot this?
A2: Significant ion suppression is a common issue in the LC-MS/MS analysis of biological samples. The primary causes are often co-eluting matrix components that compete with this compound for ionization.
Here is a troubleshooting workflow to identify and address the issue:
Caption: A logical workflow for troubleshooting ion suppression in this compound analysis.
To begin troubleshooting, a post-column infusion experiment can qualitatively identify the retention time regions where ion suppression occurs.[2] Subsequently, a post-extraction spike experiment can quantify the extent of the matrix effect.[3] Based on these findings, you can proceed with optimizing your sample preparation, improving chromatographic separation, or ensuring the use of a suitable internal standard.
Q3: Which sample preparation technique is most effective at reducing matrix effects for this compound?
A3: The choice of sample preparation technique is critical for minimizing matrix effects. While protein precipitation (PPT) is a simple and fast method, it may not effectively remove all interfering substances like phospholipids.[4] Solid-phase extraction (SPE) generally provides a cleaner sample extract, leading to reduced matrix effects.[4][5] A study on short-chain acyl-CoAs demonstrated that a simplified protein precipitation method using 5-sulfosalicylic acid (SSA) can effectively deproteinize samples without the need for a subsequent SPE step, showing minimal matrix effects for many acyl-CoAs.[6]
Here is a comparison of common sample preparation techniques:
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Matrix Component Removal | Removes proteins, but not all phospholipids and salts.[4] | Good removal of interfering compounds.[4][5] | Effective for removing non-polar interferences. |
| Potential for Matrix Effects | Higher[4] | Lower[5] | Variable, depends on analyte and matrix. |
| Analyte Recovery | Can be variable. | Generally good and reproducible. | Can be challenging for polar analytes. |
| Complexity & Time | Simple and fast.[7] | More complex and time-consuming. | Moderately complex. |
Q4: What type of internal standard should I use for accurate quantification of this compound?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, in this case, SIL-Methacryloyl-CoA.[8] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for signal suppression or enhancement.[8]
Currently, a commercially available SIL-Methacryloyl-CoA is not readily found. In such cases, a structurally similar short-chain acyl-CoA SIL, such as ¹³C-labeled acetyl-CoA or octanoyl-CoA, can be used as a surrogate internal standard.[9] It is crucial to validate the chosen surrogate to ensure it adequately mimics the behavior of this compound during sample preparation and analysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column contamination. - Inappropriate injection solvent. - Column degradation. | - Flush the column with a strong solvent. - Ensure the injection solvent is of similar or weaker strength than the mobile phase. - Replace the column if performance does not improve. |
| Inconsistent Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or flow rate. - Temperature variations. | - Ensure sufficient equilibration time between injections. - Check for leaks in the LC system and ensure proper pump performance. - Use a column oven to maintain a stable temperature. |
| Low Signal Intensity/Poor Sensitivity | - Significant ion suppression. - Suboptimal MS source parameters. - Analyte degradation. | - Implement strategies to mitigate matrix effects (see FAQs). - Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). - Ensure proper sample handling and storage to prevent degradation. Acyl-CoAs can be unstable in aqueous solutions.[1] |
| High Background Noise | - Contaminated mobile phase or LC system. - Dirty MS ion source. | - Use high-purity LC-MS grade solvents and additives. - Clean the ion source according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA) Protein Precipitation
This protocol is adapted from a method shown to be effective for the analysis of short-chain acyl-CoAs with minimal matrix effects.[6]
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Ice-cold 5% (w/v) 5-Sulfosalicylic acid (SSA) solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
To your sample, add a sufficient volume of ice-cold 5% SSA to ensure complete protein precipitation. For a cell pellet, 200 µL is a typical starting volume.
-
Add your internal standard solution to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the sample on ice for 10 minutes.
-
Centrifuge the sample at >15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the extracted this compound into a clean autosampler vial for LC-MS/MS analysis.
Workflow for Sample Preparation and Analysis
Caption: Workflow for this compound extraction and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of Methacryloyl-CoA detection in low-abundance samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the sensitivity of Methacryloyl-CoA detection in low-abundance samples. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low-abundance this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.[1] This method utilizes Multiple Reaction Monitoring (MRM) to selectively detect the target analyte, which significantly reduces background noise and enhances sensitivity.
Q2: How can I improve the sensitivity of my LC-MS/MS analysis for this compound?
A2: To enhance sensitivity, consider the following:
-
Sample Preparation: Optimize your extraction protocol to maximize the recovery of this compound and minimize degradation. A simple protein precipitation with 5-sulfosalicylic acid (SSA) is often effective and avoids the potential loss of the analyte associated with solid-phase extraction (SPE).[1]
-
Derivatization: Chemical derivatization can significantly improve the ionization efficiency of this compound, leading to a substantial increase in signal intensity.
-
Chromatography: Use a high-quality UHPLC column (e.g., C18) and consider the use of ion-pairing agents to improve peak shape and retention.
-
Mass Spectrometry Parameters: Fine-tune the ion source parameters (e.g., capillary voltage, gas flow, and temperature) and collision energy to maximize the signal for your specific MRM transitions.
Q3: My this compound samples seem to be degrading. How can I improve their stability?
A3: this compound is susceptible to hydrolysis. To minimize degradation, always process samples on ice and store them at -80°C. For analysis, reconstitute samples in a buffered solution at a neutral pH, as alkaline or strongly acidic conditions can promote hydrolysis.[1] Using glass vials instead of plastic can also reduce sample loss.
Q4: What are the characteristic MRM transitions for this compound in positive ion mode?
A4: For this compound (molecular weight 835.608 g/mol ), the protonated precursor ion ([M+H]+) is m/z 836.6. Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da), resulting in a primary product ion at m/z 329.6. Another common product ion resulting from fragmentation between the 5' diphosphates is observed at m/z 428.0.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | 1. Inefficient extraction and recovery.2. Sample degradation.3. Poor ionization efficiency.4. Suboptimal MS parameters. | 1. Use a validated extraction protocol, such as protein precipitation with SSA.[1]2. Keep samples on ice during processing and store at -80°C. Reconstitute in a neutral buffer.3. Consider chemical derivatization to enhance ionization.4. Optimize ion source and collision energy settings for this compound. |
| Poor Peak Shape / Tailing | 1. Secondary interactions with the stationary phase.2. Inappropriate mobile phase. | 1. Add an ion-pairing agent (e.g., heptafluorobutyric acid) to the mobile phase.2. Optimize the mobile phase composition and gradient. |
| Inconsistent Retention Time | 1. Column degradation.2. Fluctuations in mobile phase composition or flow rate. | 1. Use a guard column and ensure the mobile phase is properly filtered.2. Regularly prime the LC pumps and check for leaks. |
| High Background Noise | 1. Contaminated solvents or reagents.2. Matrix effects from the sample. | 1. Use high-purity, LC-MS grade solvents and reagents.2. Improve sample cleanup or adjust chromatographic conditions to separate this compound from interfering matrix components. |
| No Peak Detected | 1. Analyte concentration is below the limit of detection.2. Incorrect MRM transitions. | 1. Concentrate the sample or use a more sensitive detection method (e.g., derivatization).2. Verify the precursor and product ion m/z values for this compound. |
Quantitative Data Summary
The following table provides representative limits of detection (LOD) and quantification (LOQ) for short-chain acyl-CoAs using validated LC-MS/MS methods. While specific data for this compound is limited, these values for structurally similar compounds provide a useful benchmark for assay development.
| Analyte | Method | LOD | LOQ | Reference |
| Acetyl-CoA | LC-MS/MS | 2 - 133 nM | - | [2] |
| Propionyl-CoA | LC-MS/MS | 2 - 133 nM | - | [2] |
| Butyryl-CoA | LC-MS/MS | 2 - 133 nM | - | [2] |
| Various Short-Chain Fatty Acids (derivatized) | LC-MS/MS | 40 nM | 160 - 310 nM | [3][4] |
| Various Short-Chain Fatty Acids (derivatized) | Chiral-LC-MS | 0.01 µg/mL | 0.033 µg/mL | [5] |
Disclaimer: The LOD and LOQ values presented are for the specified analytes and may not be directly transferable to this compound. These values should be used as a guide for method development and validation.
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from a method that does not require solid-phase extraction, which can improve the recovery of hydrophilic short-chain acyl-CoAs.[1]
-
Cell Lysis and Protein Precipitation:
-
Wash cultured cells (approximately 1-5 million) twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new, pre-chilled glass vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a general LC-MS/MS method that can be optimized for this compound detection.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or an ion-pairing agent.
-
Gradient: A suitable gradient from low to high organic phase to retain and elute this compound.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Primary (Quantitative): Precursor m/z 836.6 → Product m/z 329.6
-
Secondary (Confirmatory): Precursor m/z 836.6 → Product m/z 428.0
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal.
-
Collision Energy: Optimize for each MRM transition.
-
Visualizations
Valine Degradation Pathway
Caption: Key steps in the valine degradation pathway leading to the formation of this compound.
General Workflow for this compound Detection
Caption: Experimental workflow for the sensitive detection of this compound.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
Overcoming poor chromatographic peak shape for Methacryloyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the chromatographic analysis of Methacryloyl-CoA, with a specific focus on resolving poor peak shape.
Troubleshooting Guide: Overcoming Poor Chromatographic Peak Shape
Poor peak shape, such as tailing, fronting, or splitting, can significantly compromise the accuracy and resolution of this compound analysis. This guide provides a systematic approach to identifying and resolving these common issues.
Problem: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge. This is a common issue when analyzing polar and ionizable compounds like this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | This compound, with its polar functional groups, can interact with residual silanol groups on silica-based reversed-phase columns, leading to tailing.[1][2] To mitigate this, consider the following: • Use an end-capped column: These columns have fewer free silanol groups, reducing secondary interactions.[2] • Adjust mobile phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing their interaction with the analyte.[3] A pH at least 2 units away from the analyte's pKa is recommended.[3] • Increase buffer concentration: A higher buffer concentration can help to mask the residual silanol interactions.[1] |
| Mobile Phase Mismatch | The composition of the mobile phase plays a crucial role in achieving good peak shape. • Optimize organic modifier: The choice between acetonitrile (B52724) and methanol (B129727) can influence peak shape due to different interactions with the analyte and stationary phase.[2] • Incorporate ion-pairing reagents: For highly polar and ionic compounds like short-chain acyl-CoAs, using an ion-pairing reagent in the mobile phase can significantly improve retention and peak shape.[4] These reagents form a neutral ion-pair with the charged analyte, which then has better interaction with the reversed-phase column. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1][5] • Reduce injection volume or sample concentration: Diluting the sample can often resolve this issue.[1][5] |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing for all analytes in the chromatogram.[5][6] • Use a guard column: This will protect the analytical column from strongly retained sample components.[7] • Implement proper sample clean-up: Techniques like solid-phase extraction (SPE) can remove interfering compounds.[2] • Flush the column: A thorough column wash with a strong solvent may remove contaminants. • Replace the column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[7] |
| Extra-Column Effects | Dead volume in the HPLC system (e.g., in tubing, fittings, or the detector flow cell) can cause peak broadening and tailing.[2][7] • Minimize tubing length and internal diameter: Use the shortest possible tubing with a narrow internal diameter.[2] • Ensure proper connections: Check that all fittings are secure and properly seated. |
Problem: Peak Fronting
Peak fronting is characterized by an asymmetrical peak with a leading edge that is broader than the trailing edge.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Sample Solvent Effects | If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to fronting.[8] • Dissolve the sample in the mobile phase: Whenever possible, use the initial mobile phase as the sample solvent.[8] • Reduce injection volume: If a stronger solvent must be used, minimize the injection volume.[8] |
| Column Overload | Similar to peak tailing, overloading the column can also cause peak fronting.[5] • Decrease the amount of sample injected. [5] |
| Column Collapse | Voids or channels in the column packing can lead to distorted peak shapes, including fronting.[1] • Replace the column: A collapsed column bed cannot be repaired.[1] |
Problem: Split Peaks
Split peaks appear as two or more closely eluting peaks for a single analyte.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Partially Blocked Column Frit | Contamination at the head of the column can disrupt the sample band, causing it to split.[5] • Backflush the column: Reversing the column and flushing it to waste can sometimes dislodge the blockage.[5] • Replace the frit or the column. |
| Mismatch between Sample Solvent and Mobile Phase | A significant difference in the composition of the sample solvent and the mobile phase can lead to peak splitting.[8] • Ensure compatibility between the sample solvent and the mobile phase. [8] |
| Co-elution with an Interfering Compound | If a split peak is observed for only one analyte, it may be due to the presence of a co-eluting impurity.[6] • Adjust the mobile phase composition or gradient to improve separation. |
| Analyte Degradation | Instability of this compound in the sample or on the column can result in the appearance of degradation products that elute close to the parent peak. • Ensure proper sample storage and handling. • Investigate the stability of this compound under the analytical conditions. |
Frequently Asked Questions (FAQs)
Q1: What type of column is best suited for this compound analysis?
A1: Reversed-phase C18 columns are commonly used for the analysis of short-chain acyl-CoAs like this compound. To minimize peak tailing due to silanol interactions, it is highly recommended to use a modern, high-purity, end-capped C18 column.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase is a critical parameter that influences the ionization state of both this compound and the stationary phase.[3][9][10] For acidic analytes like this compound, using a mobile phase with a low pH (typically around 3-4) can suppress the ionization of the carboxyl group, leading to better retention and improved peak shape on a reversed-phase column.[11] It is generally advisable to maintain the mobile phase pH at least two units away from the analyte's pKa.[12]
Q3: When should I consider using an ion-pairing reagent?
A3: If you are still observing poor retention and significant peak tailing for this compound even after optimizing the mobile phase pH and using a suitable column, an ion-pairing reagent can be beneficial.[4] Ion-pairing reagents, such as alkyl sulfonates, form a neutral complex with the charged analyte, which enhances its hydrophobicity and improves its interaction with the reversed-phase stationary phase.[13]
Q4: What are some common ion-pairing reagents used for the analysis of acyl-CoAs?
A4: For the analysis of negatively charged analytes like acyl-CoAs, cationic ion-pairing reagents are used. Common examples include quaternary ammonium (B1175870) salts. The choice of the specific reagent and its concentration will depend on the desired retention and selectivity.
Q5: How can I prevent the degradation of this compound during sample preparation and analysis?
A5: Short-chain acyl-CoAs can be susceptible to degradation. To ensure sample integrity:
-
Maintain low temperatures: Keep samples on ice during preparation and store them at -80°C for long-term storage.
-
Use appropriate extraction methods: A common method for deproteinization and extraction of short-chain acyl-CoAs from biological samples is the use of 5% 5-sulfosalicylic acid (SSA).[4]
-
Minimize freeze-thaw cycles.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method without Ion-Pairing
This protocol is a starting point for the analysis of this compound and can be optimized as needed.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5-50% B (linear gradient)
-
20-25 min: 50% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm or Mass Spectrometry
Protocol 2: Ion-Pairing UHPLC-MS/MS Method
This method is suitable for sensitive and selective quantification of this compound in complex biological matrices.[4]
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Hexylamine, 10 mM Acetic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2-80% B (linear gradient)
-
8-9 min: 80% B
-
9.1-12 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive ion mode. The specific MRM transitions for this compound would need to be optimized.
Visualizations
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Caption: General experimental workflow for this compound analysis.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromtech.com [chromtech.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Poor peak shapeï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 9. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Accurate Measurement of Methacryloyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to calibrating instruments for the accurate measurement of Methacryloyl-CoA. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant metabolic pathway information.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the quantification of this compound, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Q1: My this compound calibration curve has poor linearity (R² < 0.99). What are the potential causes?
A1: Poor linearity is a common issue that can stem from several factors:
-
Analyte Instability: this compound, as a reactive thioester, can be unstable, especially at neutral or alkaline pH and room temperature.[1] Ensure that your standards and samples are always kept on ice or in a cooled autosampler. The use of slightly acidic conditions (pH 4-6) can improve stability.
-
Improper Standard Preparation: Inaccurate serial dilutions or errors in the initial stock concentration will directly impact linearity. Recalculate and reprepare your standards. It is also crucial to use high-purity this compound standard.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. If the curve flattens at the higher end, reduce the concentration of your upper calibration points or dilute your more concentrated samples.
-
Matrix Effects: Components in your sample matrix can interfere with the ionization of this compound, causing ion suppression or enhancement. This is typically addressed by using a suitable internal standard.
Q2: I'm observing significant peak tailing for my this compound peak. How can I improve the peak shape?
A2: Peak tailing in LC-MS/MS analysis of acyl-CoAs can be caused by:
-
Secondary Interactions: The phosphate (B84403) groups on the Coenzyme A moiety can have strong interactions with active sites on the column stationary phase, especially if the column is old or of lower quality. Using a high-quality, end-capped C18 column is recommended.
-
Mobile Phase pH: The pH of your mobile phase can affect the ionization state of the molecule. For short-chain acyl-CoAs, a slightly acidic mobile phase is often beneficial.[2]
-
Column Contamination: Buildup of contaminants from previous injections can lead to poor peak shape. Flush the column with a strong solvent wash or, if necessary, replace the column.
-
Sample Overload: Injecting too much analyte can cause peak tailing. Try reducing the injection volume or diluting the sample.
Q3: My results show high variability between replicate injections (high %CV). What should I investigate?
A3: High variability, or poor precision, can be traced to several sources:
-
Inconsistent Injection Volume: Ensure your autosampler is functioning correctly and there are no air bubbles in the sample loop.
-
Sample Instability in Autosampler: As mentioned, this compound can degrade over time, even in a cooled autosampler. A stability study should be performed to determine the maximum allowable time from sample preparation to injection.[3][4]
-
Fluctuations in LC Pump Pressure: Unstable pump pressure can lead to shifts in retention time and variable peak areas. Check for leaks in the system and ensure the mobile phase is properly degassed.
-
Inconsistent Sample Preparation: The extraction of acyl-CoAs can be a critical source of variability. Ensure your extraction protocol is followed precisely for every sample. The use of an internal standard added at the very beginning of the extraction process is crucial to correct for variability in recovery.
Q4: I am not detecting any this compound signal, or the signal is very low.
A4: A lack of signal can be frustrating. Here’s a logical workflow to troubleshoot this issue:
Caption: Logical workflow for troubleshooting no/low signal issues.
-
Mass Spectrometer: First, ensure the mass spectrometer is properly tuned and calibrated. Infuse a tuning solution to confirm instrument sensitivity.
-
Analyte Standard: Directly inject a freshly prepared, high-concentration standard of this compound. If you still see no signal, there may be an issue with the standard itself (degradation) or the mass spectrometer source settings.
-
LC System: Check the LC system for normal pressure and flow. A blockage or leak can prevent the sample from reaching the mass spectrometer.
-
Sample Preparation: this compound is regarded as a highly reactive and potentially toxic intermediate within mitochondria.[5] Its instability can lead to losses during sample preparation. Review your extraction procedure for steps that could lead to degradation (e.g., high temperatures, prolonged exposure to non-acidic pH).
Quantitative Data Summary
While specific validation data for this compound is not widely published, the following tables provide typical performance characteristics for the LC-MS/MS analysis of other short-chain acyl-CoAs. These can serve as a benchmark for your own method development and validation.
Table 1: Typical LC-MS/MS Calibration Parameters for Short-Chain Acyl-CoAs
| Analyte | Calibration Range (ng/mL) | Linearity (R²) | Internal Standard | Reference |
| Acetyl-CoA | 1.09 - 2187 | > 0.99 | n-Propionyl-CoA | [3] |
| Malonyl-CoA | 1.09 - 2193 | > 0.99 | n-Propionyl-CoA | [3] |
| Propionyl-CoA | 1 - 1000 | > 0.99 | Crotonoyl-CoA | [6] |
| Succinyl-CoA | 1 - 1000 | > 0.95 | Crotonoyl-CoA | [6] |
Table 2: Typical Method Precision and Sensitivity for Short-Chain Acyl-CoAs
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | LOD (nM) | LOQ (nM) | Reference |
| Acetyl-CoA | < 15% | < 15% | 2 - 133 | 3.7 | [6][7] |
| Malonyl-CoA | < 15% | < 15% | N/A | N/A | [8] |
| Propionyl-CoA | < 15% | < 15% | 2 | 3.7 | [6] |
| Long-chain Acyl-CoAs | 5-10% | 5-6% | N/A | N/A | [9] |
Experimental Protocol: Calibration and Quantification of this compound by LC-MS/MS
This protocol provides a general framework. It should be optimized and validated for your specific instrumentation and sample matrix.
1. Materials and Reagents
-
This compound Lithium Salt (or similar)
-
Internal Standard (e.g., Propionyl-CoA or a stable isotope-labeled this compound)
-
LC-MS grade acetonitrile, methanol, and water
-
Ammonium (B1175870) acetate (B1210297) or formic acid
-
Extraction buffer (e.g., 2.5% 5-sulfosalicylic acid (SSA))[6]
2. Preparation of Standards
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in a slightly acidic aqueous solution (e.g., water with 0.1% formic acid). Aliquot and store at -80°C.
-
Calibration Standards: Perform serial dilutions of the this compound stock solution in the extraction buffer to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Spiking: Add a fixed concentration of the internal standard to each calibration standard and each sample.
3. Sample Preparation (from cell culture or tissue)
-
Quenching & Extraction: Rapidly quench metabolism by adding ice-cold extraction buffer to your cell pellet or homogenized tissue.
-
Homogenization/Lysis: Vortex or sonicate the samples on ice to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a new tube for analysis.
4. LC-MS/MS Analysis
-
LC Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH ~6.8) or 0.1% formic acid.[3]
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: Develop a gradient to separate this compound from other cellular components. A typical gradient might start at 2% B, ramp up to 95% B, hold, and then re-equilibrate.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
This compound (C₂₅H₄₀N₇O₁₇P₃S, MW: 835.6 g/mol ): The precursor ion will be [M+H]⁺ at m/z 836.1. A common product ion for quantification results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, resulting in a transition of m/z 836.1 -> 329.1 ([M-507+H]⁺).[6][10] A second, qualifying transition can be monitored to the adenosine (B11128) fragment at m/z 428.1 .[6]
-
Monitor the corresponding transitions for your chosen internal standard.
-
Caption: Experimental workflow for this compound quantification.
Metabolic Pathway Context
This compound is a key intermediate in the catabolism of the branched-chain amino acid, valine.[11][12][13] Understanding its position in this pathway is crucial for interpreting experimental results, as changes in its concentration can be indicative of upstream or downstream metabolic shifts.
The pathway begins with the transamination of valine to α-ketoisovalerate, which is then oxidatively decarboxylated to form isobutyryl-CoA.[11][14] Isobutyryl-CoA is subsequently oxidized to this compound. This reactive intermediate is then hydrated by enoyl-CoA hydratase (crotonase) to form 3-hydroxyisobutyryl-CoA, which is further metabolized to propionyl-CoA and can eventually enter the citric acid cycle as succinyl-CoA.[5][14]
Caption: Simplified valine catabolism pathway showing this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methacrylyl-coa | C25H40N7O17P3S | CID 165390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Methacrylyl-CoA - Wikipedia [en.wikipedia.org]
- 14. Valine - Wikipedia [en.wikipedia.org]
Dealing with the reactivity of the thioester bond in Methacryloyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methacryloyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the reactivity and handling of this thioester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thioester bond so reactive?
This compound is an intermediate in the metabolism of the amino acid valine.[1][2] Its high reactivity stems from two key structural features: the thioester bond and the methacryloyl group.
-
Thioester Bond: Thioesters are more reactive than their oxygen ester counterparts because the larger size of the sulfur atom leads to less resonance stabilization between the carbonyl group and the sulfur atom. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Methacryloyl Group: The carbon-carbon double bond in the methacryloyl moiety further enhances reactivity. This α,β-unsaturated system can participate in addition reactions and can influence the electronic properties of the thioester, making it a potent acylating agent.[3]
Q2: What are the primary stability concerns when working with this compound?
The primary stability concerns are hydrolysis of the thioester bond and reaction with nucleophiles.
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, which is the cleavage of the bond by water. This reaction is influenced by pH and temperature.
-
Reaction with Nucleophiles: this compound is a potent acylating agent and will readily react with nucleophiles commonly found in biological buffers and cell lysates, such as free thiols (e.g., dithiothreitol (B142953) (DTT), β-mercaptoethanol, glutathione) and amines.[2]
Q3: How should I store this compound to ensure its stability?
To maximize the shelf-life of this compound, it should be stored as a lyophilized powder or in an anhydrous organic solvent at -80°C. If it must be stored in an aqueous solution, use a slightly acidic buffer (pH 4-6) and store in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Avoid alkaline conditions, as the rate of hydrolysis increases significantly at higher pH.
Troubleshooting Guide
Issue 1: Inconsistent or low yields in enzymatic assays.
Possible Cause 1: Degradation of this compound stock.
-
Troubleshooting:
-
Verify Stock Concentration and Purity: Use HPLC to verify the concentration and purity of your this compound stock solution before each experiment. A common method is reverse-phase HPLC with UV detection at 260 nm (for the adenine (B156593) base of CoA).
-
Prepare Fresh Solutions: Prepare fresh aqueous solutions of this compound for each experiment from a lyophilized powder or a concentrated stock in an anhydrous solvent.
-
Use Appropriate Buffers: Avoid buffers with a pH above 7 and those containing nucleophiles (e.g., Tris buffer, which has a primary amine). Good buffer choices include MES or MOPS at a slightly acidic to neutral pH.
-
Possible Cause 2: Inhibition of the enzyme by contaminants.
-
Troubleshooting:
-
Purify this compound: If you are synthesizing this compound in-house, ensure it is properly purified to remove any unreacted starting materials or byproducts that could inhibit your enzyme. HPLC is a suitable method for purification.
-
Check for Contaminants in Commercial Preparations: Even commercial preparations can contain inhibitors. If you suspect this, try a fresh lot from the supplier or purify the material yourself.
-
Issue 2: Unexplained side reactions or product adducts.
Possible Cause 1: Reaction with buffer components or other molecules in the assay.
-
Troubleshooting:
-
Avoid Nucleophilic Buffers: As mentioned, avoid Tris and other amine-containing buffers.
-
Remove Reducing Agents: If your experimental design allows, omit or minimize the concentration of reducing agents like DTT or β-mercaptoethanol, as their free thiol groups will react with this compound. If a reducing agent is necessary, consider using a non-thiol-based reducing agent like TCEP, but be aware that it can also accelerate hydrolysis.
-
Control for Non-Enzymatic Reactions: Always run a control reaction without your enzyme to assess the extent of non-enzymatic side reactions.
-
Possible Cause 2: Polymerization of the methacryloyl group.
-
Troubleshooting:
-
Work Quickly and on Ice: Keep solutions of this compound on ice and use them as quickly as possible after preparation.
-
Consider Inhibitors: For some applications, it may be possible to include a radical scavenger or polymerization inhibitor, but be sure to verify that it does not interfere with your assay.
-
Quantitative Data
| Condition | Stability of Thioester Bond | Recommendations |
| Acidic pH (4-6) | Relatively stable | Ideal for storage and handling of aqueous solutions. |
| Neutral pH (7) | Moderately stable, but hydrolysis rate increases | Use for experiments, but prepare solutions fresh and use promptly. |
| Alkaline pH (>8) | Unstable, rapid hydrolysis | Avoid for storage and experiments unless the reaction requires these conditions. |
| Low Temperature (4°C) | Increased stability | Keep solutions on ice during experiments. |
| High Temperature (>37°C) | Decreased stability, increased hydrolysis rate | Avoid prolonged incubation at elevated temperatures unless required for the assay. |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient:
-
A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Detection:
-
UV absorbance at 260 nm.
-
-
Procedure:
-
Prepare a standard curve using known concentrations of this compound.
-
Inject 10-20 µL of your sample onto the column.
-
Identify the this compound peak by comparing its retention time to that of the standard.
-
Quantify the amount of this compound in your sample by integrating the peak area and comparing it to the standard curve.
-
Protocol 2: Synthesis of this compound from Methacrylic Anhydride (B1165640)
This is a general procedure and may require optimization.
-
Materials:
-
Coenzyme A, lithium salt
-
Methacrylic anhydride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium bicarbonate
-
Ice bath
-
-
Procedure:
-
Dissolve Coenzyme A in ice-cold, degassed water containing a slight molar excess of sodium bicarbonate.
-
In a separate, dry flask, dissolve a 2-3 fold molar excess of methacrylic anhydride in anhydrous THF.
-
While vigorously stirring the Coenzyme A solution on an ice bath, slowly add the methacrylic anhydride solution dropwise.
-
Monitor the reaction by taking small aliquots and quenching with a nucleophile (e.g., hydroxylamine) to test for the presence of unreacted anhydride, or by HPLC to monitor the formation of this compound.
-
Once the reaction is complete, the this compound can be purified by preparative HPLC.
-
Visualizations
References
Technical Support Center: Prevention of Non-Enzymatic Protein Modification by Methacryloyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the non-enzymatic modification of proteins by Methacryloyl-CoA during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for protein stability?
This compound is a reactive intermediate metabolite in the valine catabolism pathway.[1][2] Its accumulation can be cytotoxic and is associated with certain metabolic disorders.[1] The methacryloyl group contains an electrophilic α,β-unsaturated carbonyl system, which can react non-enzymatically with nucleophilic residues on proteins. This modification can alter protein structure and function, leading to experimental artifacts or loss of biological activity.
Q2: Which amino acid residues are most susceptible to modification by this compound?
The primary targets for non-enzymatic modification by this compound are the thiol groups of cysteine residues via a Michael addition reaction.[1] This leads to the formation of S-2-carboxypropylated cysteine adducts. Other nucleophilic residues, such as the ε-amino group of lysine (B10760008) and the imidazole (B134444) group of histidine, could also potentially react, although cysteine is generally the most reactive.[3][4]
Q3: What are the primary factors that influence the rate of this non-enzymatic reaction?
Several factors can influence the rate of protein modification:
-
Concentration of this compound: Higher concentrations increase the likelihood of modification.
-
Temperature: Increased temperature generally accelerates the reaction rate.[5][6]
-
pH: The reactivity of nucleophilic amino acid side chains is pH-dependent. For example, the thiol group of cysteine is more nucleophilic in its deprotonated (thiolate) state, which is favored at higher pH.[7]
-
Incubation Time: Longer exposure to this compound increases the extent of modification.[5]
-
Protein Structure and Conformation: The accessibility of reactive residues on the protein surface will dictate their susceptibility to modification.
Troubleshooting Guides
Issue 1: I am observing unexpected protein modifications or loss of protein function in my experiments involving cell lysates or in vitro systems where this compound may be present.
This issue is likely due to the non-enzymatic adduction of your protein of interest by this compound.
Troubleshooting Steps:
-
Control Reaction Conditions:
-
Temperature: Perform all experimental steps at low temperatures (e.g., 4°C) to minimize the reaction rate.
-
pH: Maintain the pH of your buffers within a range that balances protein stability and minimizes the reactivity of nucleophilic residues. A slightly acidic to neutral pH (6.5-7.5) is often a good starting point, but this may need to be optimized for your specific protein.[8][9]
-
Time: Minimize the incubation time of your protein in the presence of this compound.
-
-
Utilize Scavenging Agents:
-
Introduce small molecule thiols to your buffers to act as scavengers for this compound, thereby protecting your protein.
-
-
Enzymatic Removal of this compound:
-
If compatible with your experimental system, consider adding an enzyme that specifically metabolizes this compound. For instance, 3-hydroxyisobutyryl-CoA hydrolase plays a role in its catabolism.[2]
-
Issue 2: How can I confirm that the observed modification is due to this compound?
Confirmation Methodologies:
-
Mass Spectrometry (MS): This is the most direct method to identify and characterize protein adducts.[10][11]
-
Intact Protein Analysis: A mass shift corresponding to the addition of the methacryloyl group (C4H4O) can be detected.
-
Peptide Mapping (Bottom-up Proteomics): After proteolytic digestion of your protein, modified peptides can be identified by tandem mass spectrometry (MS/MS), which can also pinpoint the specific modified residues.[10]
-
-
Western Blotting: If an antibody specific to the S-2-carboxypropylated cysteine modification is available, it can be used to detect the adduct.
Experimental Protocols
Protocol 1: General Strategy for Minimizing Non-Enzymatic Protein Modification by this compound
Objective: To provide a general workflow for handling proteins in the presence of potentially contaminating this compound.
Materials:
-
Protein of interest
-
Buffers (e.g., PBS, Tris, HEPES)
-
Dithiothreitol (DTT) or N-acetylcysteine (NAC)
-
Ice
Procedure:
-
Buffer Preparation: Prepare all buffers and solutions to be used in the experiment. Just before use, supplement the buffers with a scavenging agent. A final concentration of 1-5 mM DTT or 10 mM NAC is a good starting point.[12][13]
-
Temperature Control: Keep all protein samples, reagents, and reaction mixtures on ice or at 4°C throughout the experiment.
-
pH Management: Adjust the pH of your buffers to a range that is optimal for your protein's stability while minimizing the reactivity of key residues. A pH range of 6.5-7.5 is generally recommended.
-
Minimize Incubation Times: Plan your experiment to minimize the time your protein is exposed to solutions that may contain this compound.
-
Sample Processing: Proceed with your downstream applications immediately after the necessary incubations. If storage is required, snap-freeze the samples in liquid nitrogen and store at -80°C.
Protocol 2: Detection of this compound Adducts by Mass Spectrometry
Objective: To identify and characterize this compound adducts on a target protein using bottom-up proteomics.
Materials:
-
Protein sample (control and potentially modified)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Protein Denaturation and Reduction:
-
Resuspend the protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.
-
-
Alkylation:
-
Add IAA to a final concentration of 55 mM and incubate for 45 minutes in the dark at room temperature to alkylate free cysteines.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution mass spectrometer.
-
Set up the data acquisition method to include a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy.
-
-
Data Analysis:
-
Search the generated MS data against a protein database containing the sequence of your protein of interest.
-
Include a variable modification corresponding to the mass of the methacryloyl group (+68.0262 Da) on cysteine, lysine, and histidine residues.
-
Utilize software such as MaxQuant, Proteome Discoverer, or similar platforms for data analysis.[11]
-
Data Presentation
Table 1: Factors Influencing Non-Enzymatic Protein Modification by this compound and Recommended Mitigation Strategies.
| Factor | Influence on Modification Rate | Recommended Mitigation Strategy |
| Temperature | Increases with higher temperatures | Perform experiments at 4°C or on ice. |
| pH | Dependent on the pKa of reactive residues | Maintain pH in the range of 6.5-7.5; optimize for specific protein stability. |
| Incubation Time | Increases with longer exposure | Minimize incubation times. |
| This compound Concentration | Directly proportional | Use scavenging agents (e.g., DTT, NAC) or enzymatic degradation. |
Visualizations
Caption: Mechanism of non-enzymatic protein modification by this compound.
Caption: Overview of strategies to prevent protein modification by this compound.
Caption: Workflow for the detection of this compound protein adducts.
References
- 1. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Methacrylyl-CoA (HMDB0001011) [hmdb.ca]
- 3. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Protein Modification through Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors Affecting Non-Enzymatic Protein Acylation by trans-3-Methylglutaconyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of pH on proteins: Predictions for ensemble and single molecule pulling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-acetyl cysteine directed detoxification of 2-hydroxyethyl methacrylate by adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dissociation of covalent protein adduct formation from oxidative injury in cultured hepatocytes exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preservation of Methacryloyl-CoA During Cell Lysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis conditions for the preservation of the unstable metabolite, Methacryloyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its preservation during cell lysis challenging?
This compound is a highly reactive intermediate in the catabolism of branched-chain amino acids, specifically valine and isoleucine. Its instability stems from the presence of a reactive thioester bond and a carbon-carbon double bond, making it susceptible to both enzymatic and chemical degradation. During cell lysis, the disruption of cellular compartments releases enzymes and other molecules that can rapidly degrade this compound, posing a significant challenge for accurate quantification and downstream analysis.
Q2: What are the primary degradation pathways for this compound during cell lysis?
The primary degradation pathways for this compound during cell lysis are enzymatic. Key enzymes involved in its metabolism include:
-
Methacrylyl-CoA Hydratase: This enzyme hydrates the double bond of this compound.
-
Hydroxyisobutyryl-CoA Hydrolase: This enzyme hydrolyzes the thioester bond of intermediates in the valine catabolic pathway.[1]
-
Other Thioesterases: Various non-specific thioesterases released during cell lysis can also cleave the thioester bond.
Chemical degradation through hydrolysis of the thioester bond can also occur, particularly at non-optimal pH and temperature.
Q3: What is the most critical first step to prevent this compound degradation upon cell harvesting?
The most critical first step is to rapidly quench metabolic activity. This is essential to halt enzymatic processes that degrade this compound. Immediate quenching ensures that the measured levels of the metabolite accurately reflect its intracellular concentration at the time of harvesting.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound | Inefficient quenching of metabolic activity. | Immediately quench cells in cold methanol (B129727) (-40°C or below) or liquid nitrogen. Minimize the time between harvesting and quenching. |
| Degradation by endogenous enzymes during lysis. | Use a lysis buffer containing a cocktail of protease and phosphatase inhibitors. Consider adding specific inhibitors for thioesterases if available. Work at low temperatures (0-4°C) throughout the lysis procedure. | |
| Chemical instability (hydrolysis) of the thioester bond. | Maintain a slightly acidic to neutral pH (6.0-7.0) in your lysis buffer. Avoid strongly acidic or alkaline conditions. | |
| Inefficient extraction from the cell lysate. | Use an extraction method optimized for short-chain acyl-CoAs, such as perchloric acid or trichloroacetic acid (TCA) precipitation followed by solid-phase extraction (SPE). | |
| High variability between replicate samples | Inconsistent timing in sample harvesting and quenching. | Standardize the harvesting and quenching protocol to ensure each replicate is treated identically. |
| Partial cell lysis. | Ensure complete cell lysis by choosing an appropriate method for your cell type (e.g., sonication, bead beating, or a strong detergent-based buffer). Verify lysis efficiency microscopically. | |
| Sample processing delays. | Process samples immediately after lysis and extraction. If storage is necessary, store extracts at -80°C and minimize freeze-thaw cycles. | |
| Interference in downstream analysis (e.g., LC-MS/MS) | Contaminants from the lysis buffer (e.g., detergents, salts). | Select a lysis buffer compatible with your downstream application. For mass spectrometry, consider methods that do not require non-volatile detergents. If using acid precipitation, ensure complete removal of the acid during subsequent extraction steps. |
Experimental Protocols
Protocol 1: Rapid Quenching and Lysis for Suspension Cells
-
Quenching: Prepare a quenching solution of 60% methanol in water, pre-chilled to -40°C. Add 1 mL of cell suspension (e.g., 1x10^7 cells) directly into 5 mL of the cold quenching solution.
-
Cell Pelleting: Centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at 4°C.
-
Lysis: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold lysis buffer (10% trichloroacetic acid in water).
-
Homogenization: Sonicate the sample on ice for 3 cycles of 10 seconds on, 30 seconds off.
-
Protein Precipitation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Extraction: Carefully collect the supernatant containing the acyl-CoAs for solid-phase extraction and subsequent analysis.
Protocol 2: In-situ Quenching and Lysis for Adherent Cells
-
Aspirate Medium: Quickly aspirate the culture medium from the plate.
-
Quenching and Lysis: Immediately add 1 mL of ice-cold 10% trichloroacetic acid directly to the plate.
-
Scraping: Scrape the cells in the acid solution and transfer the lysate to a microcentrifuge tube.
-
Homogenization and Extraction: Proceed with steps 4-6 from Protocol 1.
Data Presentation
Table 1: Comparison of Quenching Methods on Short-Chain Acyl-CoA Recovery (Representative Data)
| Quenching Method | Temperature | Relative Recovery of Acetyl-CoA (%) | Relative Recovery of Succinyl-CoA (%) |
| Cold Methanol (60%) | -40°C | 95 ± 5 | 92 ± 6 |
| Liquid Nitrogen | -196°C | 98 ± 4 | 96 ± 5 |
| Ice-cold Saline | 4°C | 75 ± 8 | 72 ± 9 |
| No Quenching | Room Temp | 40 ± 10 | 35 ± 12 |
Data are illustrative, based on typical recoveries of short-chain acyl-CoAs. This compound is expected to show similar trends.
Table 2: Effect of Lysis Buffer pH on Thioester Stability (Representative Data)
| Lysis Buffer pH | Incubation Time at 4°C | Relative Stability of a Model Thioester (%) |
| 5.0 | 1 hour | 98 ± 2 |
| 6.0 | 1 hour | 99 ± 1 |
| 7.0 | 1 hour | 97 ± 3 |
| 8.0 | 1 hour | 85 ± 7 |
| 9.0 | 1 hour | 60 ± 11 |
Data are illustrative, based on the known base-lability of thioester bonds.
Visualizations
Caption: Experimental workflow for this compound preservation.
Caption: Key degradation pathways of this compound.
References
Validating the specificity of an enzymatic assay for Methacryloyl-CoA
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals validate the specificity of enzymatic assays for Methacryloyl-CoA.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to validate the specificity of an enzymatic assay for this compound?
Q2: What are the most common molecules that could cause cross-reactivity in a this compound assay?
The most common interfering molecules are other acyl-CoA esters that are structurally similar to this compound. The enzyme's active site may not be perfectly selective and could bind to these analogs, producing a signal. Key molecules to test for cross-reactivity include:
-
Crotonyl-CoA: Similar four-carbon α,β-unsaturated acyl-CoA.
-
Isobutyryl-CoA: The saturated precursor to this compound in the valine catabolic pathway.[1]
-
Acryloyl-CoA: A shorter α,β-unsaturated acyl-CoA.
-
Acetyl-CoA: A ubiquitous and often highly concentrated short-chain acyl-CoA.[3]
-
Succinyl-CoA: Another common intermediate in central metabolism.[4]
Q3: My assay is showing a high background signal or signal drift. What are the potential causes?
High background or signal drift in an assay involving a reactive thioester like this compound can stem from several sources:
-
Substrate Instability: Thioesters can be susceptible to spontaneous hydrolysis, especially at non-optimal pH or temperature. This releases free Coenzyme A (CoA-SH).
-
Reaction with Assay Components: If your detection method involves thiol-reactive probes (e.g., fluorescent dyes that react with free thiols), the released CoA-SH from non-enzymatic hydrolysis can generate a background signal.[5]
-
Contaminating Enzymes: The sample matrix (e.g., cell lysate) may contain other enzymes that can act on this compound or other components in your assay, leading to off-target reactions.[6]
-
Interfering Substances: Small molecules with nucleophilic or electrophilic properties within your sample can interfere with the assay chemistry or detection method.[5]
Q4: How can I experimentally determine the specificity of my enzyme for this compound?
The most direct method is to perform substrate-based studies where you compare the enzyme's activity with this compound against its activity with potential cross-reacting molecules.[6] This involves determining the kinetic parameters (Km and Vmax) for each substrate. An enzyme that is highly specific for this compound will exhibit a significantly lower Km (higher affinity) and/or a higher Vmax (higher turnover rate) for it compared to other acyl-CoAs. A detailed protocol for this experiment is provided below.
Q5: What steps can I take if I discover my assay has poor specificity?
If you confirm that your assay suffers from cross-reactivity or interference, several strategies can be employed:
-
Optimize Buffer Conditions: Modifying the pH or salt concentration can sometimes alter the enzyme's conformation to favor binding of the intended substrate.[6]
-
Use a More Specific Assay Format: Direct detection methods like LC-MS/MS can unequivocally identify and quantify the specific product of the reaction, bypassing interferences common in coupled spectrophotometric or fluorometric assays.[4]
-
Inhibitor-Based Studies: Use known inhibitors of potentially contaminating enzymes in your assay buffer to eliminate their activity.[6]
-
Enzyme Source Comparison: If possible, compare results using enzyme from different expression systems (e.g., E. coli vs. insect cells), as they are unlikely to have the same contaminating enzymes.[6]
Experimental Protocols
Protocol: Determining Substrate Specificity via Kinetic Analysis
This protocol outlines the steps to measure and compare the kinetic parameters of an enzyme with this compound and other potential substrates.
-
Reagent Preparation:
-
Prepare concentrated stock solutions of this compound, Crotonyl-CoA, Isobutyryl-CoA, and Acryloyl-CoA. Determine the precise concentration of the stock solutions spectrophotometrically.
-
Prepare a reaction buffer optimized for your enzyme of interest (e.g., 100 mM potassium phosphate, pH 7.5).
-
Prepare a solution of your purified enzyme at a known concentration.
-
-
Assay Setup:
-
The assay method will depend on the enzyme being studied. A common method is a coupled spectrophotometric assay that monitors the change in absorbance of NAD(P)H at 340 nm.
-
For each substrate, prepare a series of dilutions ranging from approximately 0.1x to 10x the expected Km value.
-
Set up reactions in a 96-well plate or cuvettes. Each reaction should contain the reaction buffer, any necessary coupling enzymes and cofactors, and one of the substrate dilutions.
-
-
Initiating and Measuring the Reaction:
-
Equilibrate the plate/cuvettes to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed amount of the enzyme solution to each well.
-
Immediately begin monitoring the reaction rate (e.g., the change in absorbance at 340 nm over time) using a plate reader or spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km for each substrate.
-
-
Specificity Comparison:
-
The specificity constant (kcat/Km) is the most reliable measure of an enzyme's substrate preference. Calculate this value for each substrate tested.
-
A significantly higher specificity constant for this compound compared to the other compounds confirms the enzyme's specificity.
-
Data Presentation
Table 1: Comparative Kinetic Parameters for a Hypothetical this compound Utilizing Enzyme
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (M⁻¹s⁻¹) | Relative Specificity (%) |
| This compound | 15 ± 2 | 120 ± 5 | 1.3 x 10⁵ | 100 |
| Crotonyl-CoA | 150 ± 15 | 85 ± 8 | 9.5 x 10³ | 7.3 |
| Isobutyryl-CoA | 850 ± 50 | 40 ± 3 | 7.8 x 10² | 0.6 |
| Acryloyl-CoA | 1200 ± 110 | 25 ± 2 | 3.5 x 10² | 0.3 |
Data are presented as mean ± standard deviation. The specificity constant (kcat/Km) is calculated to compare substrate preference, and relative specificity is normalized to that of this compound.
Visualizations
References
- 1. Human Metabolome Database: Showing metabocard for Methacrylyl-CoA (HMDB0001011) [hmdb.ca]
- 2. edraservices.nl [edraservices.nl]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Metabolism of Methacryloyl-CoA and Crotonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of two key acyl-CoA intermediates: Methacryloyl-CoA and Crotonyl-CoA. Understanding the distinct metabolic fates and regulatory mechanisms of these molecules is crucial for research in areas such as inborn errors of metabolism, fatty acid and amino acid catabolism, and the development of therapeutic interventions targeting these pathways.
Introduction to this compound and Crotonyl-CoA Metabolism
This compound and Crotonyl-CoA are both unsaturated acyl-CoA thioesters that play important roles as intermediates in cellular metabolism. However, they originate from different catabolic pathways and are processed by distinct enzymatic machinery, leading to different metabolic fates. This compound is primarily generated during the degradation of the branched-chain amino acid valine.[1][2] In contrast, Crotonyl-CoA is a common intermediate in the β-oxidation of fatty acids and the catabolism of the amino acids lysine (B10760008) and tryptophan.[3][4]
Comparative Analysis of Metabolic Pathways
The metabolism of this compound and Crotonyl-CoA, while both involving hydration of a double bond, diverges significantly in terms of the enzymes involved, their substrate specificities, and their downstream products.
Key Enzymatic Steps and Products
The initial and rate-limiting steps in the degradation of these two acyl-CoAs are catalyzed by different hydratases.
-
This compound Metabolism: The hydration of this compound to 3-hydroxyisobutyryl-CoA is catalyzed by methacrylyl-CoA hydratase (also known as enoyl-CoA hydratase, short chain 1, ECHS1).[2][5] Subsequently, 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) removes the CoA moiety to yield 3-hydroxyisobutyrate.[6] This is then further metabolized to propionyl-CoA, which can enter the citric acid cycle after conversion to succinyl-CoA.[7][8]
-
Crotonyl-CoA Metabolism: The hydration of crotonyl-CoA to 3-hydroxybutyryl-CoA is catalyzed by crotonase (also known as enoyl-CoA hydratase).[9][10] This product is then oxidized to acetoacetyl-CoA, which can be converted to acetyl-CoA for entry into the citric acid cycle or used for ketone body synthesis.[11]
The differing downstream products, propionyl-CoA from this compound and acetyl-CoA/acetoacetyl-CoA from Crotonyl-CoA, have distinct physiological roles and metabolic implications. Propionyl-CoA is a key precursor for the synthesis of odd-chain fatty acids and can serve as an anaplerotic substrate for the citric acid cycle.[12] Acetyl-CoA is a central molecule in metabolism, participating in energy production, fatty acid synthesis, and cholesterol synthesis.[11][13]
Data Presentation: Enzyme Kinetic Parameters
The following table summarizes available kinetic data for the key enzymes involved in this compound and Crotonyl-CoA metabolism. Direct comparative studies under identical conditions are limited; therefore, data from different sources are presented.
| Enzyme | Substrate | Organism/Tissue | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Enoyl-CoA Hydratase (Crotonase) | Crotonyl-CoA | Rat Liver | 82 | 113 | 1.38 x 106 | [14] |
| Enoyl-CoA Hydratase (Crotonase) | Crotonyl-CoA | Escherichia coli | 30 | - | - | [15] |
| Methacrylyl-CoA Hydratase (ECHS1) | Methacrylyl-CoA | Human | Moderate Specificity | - | - | [16] |
Regulatory Mechanisms
The metabolism of this compound and Crotonyl-CoA is subject to regulation at both the transcriptional and enzymatic levels.
-
This compound Pathway: The expression of the HIBCH gene , which encodes 3-hydroxyisobutyryl-CoA hydrolase, is a key regulatory point.[6] Mutations in the HIBCH gene are associated with 3-hydroxyisobutyryl-CoA hydrolase deficiency, an inborn error of metabolism.[17][18]
-
Crotonyl-CoA Pathway: The activity of crotonase is influenced by substrate availability and product inhibition. The enzymes of the crotonase superfamily share a common structural feature, an "oxyanion hole," which stabilizes the enolate anion intermediate during catalysis.[19][20][21] This structural conservation suggests a common mechanistic basis for their regulation by substrate and intermediate binding.
Experimental Protocols
Assay for 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Activity
This spectrophotometric assay measures the release of Coenzyme A (CoA) from 3-hydroxyisobutyryl-CoA.
Principle: The hydration of methacrylyl-CoA by methacrylyl-CoA hydratase (if not already hydrated) produces 3-hydroxyisobutyryl-CoA. HIBCH then hydrolyzes this substrate, releasing CoA. The free thiol group of CoA reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
1 mM EDTA
-
0.1% (w/v) Triton X-100
-
0.1 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
0.2 mM Methacrylyl-CoA (or 3-hydroxyisobutyryl-CoA if directly measuring HIBCH)
-
Purified HIBCH enzyme or cell lysate
-
(Optional, if starting from methacrylyl-CoA) Crotonase (enoyl-CoA hydratase)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, EDTA, Triton X-100, and DTNB.
-
Add the enzyme sample (purified HIBCH or cell lysate) to the reaction mixture in a cuvette.
-
Initiate the reaction by adding the substrate, methacrylyl-CoA (along with crotonase if needed) or 3-hydroxyisobutyryl-CoA.
-
Immediately monitor the increase in absorbance at 412 nm at a constant temperature (e.g., 30°C or 37°C) using a spectrophotometer.
-
The rate of increase in absorbance is proportional to the HIBCH activity. The activity can be calculated using the molar extinction coefficient of TNB (14,150 M-1cm-1 at 412 nm).
Assay for Enoyl-CoA Hydratase (Crotonase) Activity
This is a direct spectrophotometric assay that measures the decrease in absorbance due to the hydration of the double bond in crotonyl-CoA.
Principle: Crotonase catalyzes the hydration of the α,β-unsaturated bond of crotonyl-CoA. This reaction leads to a decrease in absorbance at 263 nm, which is characteristic of the enoyl-CoA thioester bond.
Reagents:
-
50 mM Tris-HCl buffer, pH 7.8
-
0.05 mM Crotonyl-CoA
-
Purified crotonase enzyme or cell lysate
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer.
-
Add the enzyme sample to the reaction mixture in a quartz cuvette.
-
Initiate the reaction by adding crotonyl-CoA.
-
Immediately monitor the decrease in absorbance at 263 nm at a constant temperature (e.g., 25°C) using a spectrophotometer.
-
The rate of decrease in absorbance is proportional to the crotonase activity. The activity can be calculated using the molar extinction coefficient of the crotonyl-CoA thioester bond (6,700 M-1cm-1 at 263 nm).
Visualizations
Caption: Metabolic pathway of this compound.
References
- 1. HIBCH 3-hydroxyisobutyryl-CoA hydrolase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Methacrylyl-CoA (HMDB0001011) [hmdb.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crotonase family - Wikipedia [en.wikipedia.org]
- 5. Human liver disease decreases methacrylyl-CoA hydratase and beta-hydroxyisobutyryl-CoA hydrolase activities in valine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Enoyl-CoA Hydratase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 12. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]
- 13. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. The isomerase and hydratase reaction mechanism of the crotonase active site of the multifunctional enzyme (type-1), as deduced from structures of complexes with 3S-hydroxy-acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cinical, Metabolic, and Genetic Analysis and Follow-Up of Eight Patients With HIBCH Mutations Presenting With Leigh/Leigh-Like Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3-Hydroxyisobutyryl-CoA Hydrolase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Mechanisms and structures of crotonase superfamily enzymes--how nature controls enolate and oxyanion reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The crotonase superfamily: divergently related enzymes that catalyze different reactions involving acyl coenzyme a thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enzymes of the crotonase superfamily: Diverse assembly and diverse function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC and GC-MS for the Quantification of Methacryloyl-CoA
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolic intermediates is paramount. Methacryloyl-CoA, a key intermediate in the catabolism of the branched-chain amino acid valine, is a molecule of significant interest.[1][2][3] Its analysis, however, presents challenges due to its chemical nature. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analytical performance of this compound.
This comparison will delve into the experimental protocols and performance metrics of each technique, offering insights to aid in the selection of the most suitable method for specific research needs. While direct comparative data for this compound is limited, this guide will draw upon established methods for similar acyl-CoA compounds and related methacrylate (B99206) molecules to provide a comprehensive overview.
At a Glance: HPLC vs. GC-MS for this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Sample Volatility | Ideal for non-volatile and thermally labile compounds like this compound.[4] | Requires volatile and thermally stable compounds; derivatization is necessary for this compound.[5][6][7] |
| Derivatization | Not typically required. | Mandatory to increase volatility and thermal stability.[8][9] |
| Sensitivity | High, especially when coupled with tandem mass spectrometry (LC-MS/MS). | High, but can be influenced by the efficiency of derivatization. |
| Selectivity | High, particularly with MS/MS detection. | High, with the mass spectrometer providing definitive identification. |
| Complexity | Method development can be complex, but routine analysis is often straightforward. | Derivatization adds an extra step and potential for variability. |
The Metabolic Role of this compound
This compound is a pivotal intermediate in the degradation pathway of valine, one of the three branched-chain amino acids. The accurate measurement of its concentration can provide valuable insights into metabolic flux and potential enzymatic dysfunctions.
Analytical Workflows: A Comparative Overview
The analytical workflows for HPLC and GC-MS differ significantly, primarily due to the sample volatility requirements of GC-MS.
Experimental Protocols
HPLC-Based Analysis of Short-Chain Acyl-CoAs
Given the non-volatile and thermally labile nature of this compound, HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the more direct analytical approach. The following protocol is a representative method for the analysis of short-chain acyl-CoAs and can be adapted for this compound.[10]
1. Sample Preparation (Extraction from Biological Matrix):
-
Homogenize tissue or cell samples in a cold extraction solution, such as 5-sulfosalicylic acid (SSA), to precipitate proteins and extract metabolites.[10]
-
Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C.
-
Collect the supernatant for analysis. This acid extraction method is effective and can eliminate the need for solid-phase extraction (SPE) for sample cleanup.[10]
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.
-
Mobile Phase A: An aqueous buffer, such as 5 mM ammonium (B1175870) acetate, with the pH adjusted to around 5.6 with acetic acid.[10]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic acyl-CoAs.
-
Flow Rate: Approximately 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a controlled temperature, for example, 40°C.
3. Mass Spectrometry Conditions (LC-MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
GC-MS-Based Analysis of this compound (Theoretical Approach)
Direct analysis of this compound by GC-MS is not feasible due to its low volatility and thermal instability. Therefore, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound.[5][6][7] The following outlines a theoretical protocol.
1. Sample Preparation (Extraction and Derivatization):
-
Extract this compound from the biological matrix as described for the HPLC method.
-
The extract must be thoroughly dried, as water can interfere with many derivatization reactions.
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (e.g., hydroxyl, carboxyl, and amine groups).[8] A reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) can be used. The reaction would involve incubating the dried extract with the silylating reagent at an elevated temperature (e.g., 70-100°C) to convert the polar functional groups of this compound into their trimethylsilyl (B98337) (TMS) derivatives.
2. GC Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable for separating the derivatized compounds.[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A split or splitless injection mode can be used, with an injector temperature of around 250°C.[4]
-
Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Comparative Analytical Performance
| Performance Metric | HPLC-MS (for Methacrylates)[4] | GC-MS (for Methacrylates)[4] | Notes |
| Limit of Detection (LOD) | 1.1–9.8 ppb | 1.0–4.9 ppm | HPLC-MS demonstrates significantly lower LOD, indicating higher sensitivity. |
| Limit of Quantification (LOQ) | 2.3–13.8 ppb | 3.0–6.6 ppm | Consistent with LOD, HPLC-MS offers a much lower LOQ. |
| Recovery Rate (%) | 91–112% | 80–117% | Both techniques show good recovery, indicating acceptable accuracy. |
Data presented is for methacrylate monomers and not this compound. This table is for illustrative purposes to highlight the potential differences in performance between the two techniques for structurally related compounds.
Conclusion
For the quantitative analysis of this compound, HPLC, particularly when coupled with tandem mass spectrometry, emerges as the more suitable and direct method. Its ability to analyze non-volatile and thermally labile compounds without the need for derivatization simplifies the workflow and reduces potential sources of error and variability. The superior sensitivity of LC-MS/MS, as suggested by data from related compounds, is a significant advantage for quantifying low-abundance endogenous metabolites.
While GC-MS is a powerful technique for volatile compounds, its application to this compound is hampered by the mandatory and potentially complex derivatization step. This additional step not only increases sample preparation time but can also introduce variability and may not be as efficient for the large and complex this compound molecule. However, for laboratories primarily equipped for GC-MS, developing a robust derivatization protocol could make this technique viable, although likely with higher limits of detection compared to LC-MS/MS.
Ultimately, the choice between HPLC and GC-MS will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. For most applications involving the quantification of this compound in biological matrices, LC-MS/MS is the recommended approach.
References
- 1. Methacrylyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Methacrylyl-CoA (HMDB0001011) [hmdb.ca]
- 3. Methacrylyl-coa | C25H40N7O17P3S | CID 165390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. jfda-online.com [jfda-online.com]
- 7. youtube.com [youtube.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. core.ac.uk [core.ac.uk]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Methacryloyl-CoA: An Unvalidated but Theoretically Intriguing Biomarker for Specific Acidurias
A Comparative Guide to Current and Potential Diagnostic Markers for L-2-Hydroxyglutaric and 3-Hydroxyisobutyric Acidurias
For researchers and clinicians in the field of inborn errors of metabolism, the accurate and timely diagnosis of organic acidurias is paramount to improving patient outcomes. While established biomarkers and diagnostic protocols exist for conditions such as L-2-hydroxyglutaric aciduria and 3-hydroxyisobutyric aciduria, the exploration of novel biomarkers is crucial for enhancing diagnostic accuracy and understanding disease pathophysiology. This guide provides a comparative overview of the current diagnostic standards for these two acidurias and evaluates the theoretical potential of Methacryloyl-CoA as a diagnostic biomarker, particularly for 3-hydroxyisobutyric aciduria.
Current Diagnostic Landscape
The diagnosis of L-2-hydroxyglutaric aciduria and 3-hydroxyisobutyric aciduria currently relies on the detection of specific organic acids in urine and other bodily fluids. The established biomarkers are the eponymous acids themselves, and their detection is a key component of the diagnostic process.
| Parameter | L-2-Hydroxyglutaric Aciduria | 3-Hydroxyisobutyric Aciduria |
| Primary Biomarker | L-2-Hydroxyglutaric Acid | 3-Hydroxyisobutyric Acid |
| Biological Sample | Urine, Plasma, Cerebrospinal Fluid | Urine |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with chiral separation | GC-MS, LC-MS/MS |
| Key Diagnostic Finding | Markedly elevated levels of L-2-hydroxyglutaric acid. Chiral differentiation from D-2-hydroxyglutaric acid is essential.[1][2] | Elevated excretion of 3-hydroxyisobutyric acid.[3] |
This compound: A Metabolite of Interest in Valine Catabolism
This compound is a key intermediate in the mitochondrial catabolism of the branched-chain amino acid valine.[4] Its position in this pathway places it upstream of 3-hydroxyisobutyric acid, suggesting a potential role as a biomarker in disorders affecting this metabolic route.
The Valine Catabolism Pathway and its Link to 3-Hydroxyisobutyric Aciduria
The degradation of valine proceeds through a series of enzymatic steps. A simplified representation of this pathway is illustrated below, highlighting the position of this compound.
In 3-hydroxyisobutyric aciduria, a defect in the enzymes downstream of 3-hydroxyisobutyric acid leads to its accumulation and excretion in the urine. Theoretically, a blockage in the pathway at or after the hydration of this compound could lead to a buildup of this intermediate. However, there is currently no published evidence of elevated this compound levels in patients with 3-hydroxyisobutyric aciduria.
Lack of Association with L-2-Hydroxyglutaric Aciduria
L-2-hydroxyglutaric aciduria is primarily a disorder of lysine (B10760008) and tryptophan metabolism, caused by a deficiency of the enzyme L-2-hydroxyglutarate dehydrogenase.[5] There is no known metabolic link between the valine catabolism pathway and the pathway affected in L-2-hydroxyglutaric aciduria. Therefore, this compound is not considered a relevant potential biomarker for this condition.
Comparative Analysis: Established Biomarkers vs. This compound
| Feature | L-2-Hydroxyglutaric Acid & 3-Hydroxyisobutyric Acid | This compound |
| Validation Status | Clinically validated and routinely used for diagnosis.[1][3] | Not clinically validated; theoretical potential for 3-hydroxyisobutyric aciduria only. |
| Evidence Level | Strong, based on numerous case studies and clinical practice. | None in a clinical diagnostic context. |
| Analytical Feasibility | Well-established and robust GC-MS and LC-MS/MS methods are available. | Technically challenging due to the instability of CoA esters. Analytical methods exist but are not in routine clinical use. |
| Specificity | High for their respective disorders when appropriate analytical methods (e.g., chiral separation for L-2-HGA) are used. | Unknown. |
| Sensitivity | High for their respective disorders. | Unknown. |
Diagnostic Workflow
The current diagnostic workflow for these acidurias follows a standard path from clinical suspicion to biochemical confirmation.
Experimental Protocols
The gold standard for the diagnosis of these organic acidurias is the analysis of urine by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Urine Organic Acid Analysis by GC-MS
This protocol provides a general overview. Specific laboratory procedures may vary.
-
Sample Preparation:
-
A specific volume of urine, often normalized to creatinine (B1669602) concentration, is used.
-
An internal standard is added to the urine sample.
-
The sample is acidified, typically with hydrochloric acid.
-
Organic acids are extracted from the aqueous urine into an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) through liquid-liquid extraction.
-
The organic solvent layer is separated and evaporated to dryness under a stream of nitrogen.
-
-
Derivatization:
-
The dried residue is chemically modified to increase the volatility and thermal stability of the organic acids for GC analysis. This is commonly done by silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The organic acids are separated based on their boiling points and interaction with the GC column.
-
As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer detects the mass-to-charge ratio of the fragments, creating a unique mass spectrum for each compound.
-
-
Data Analysis:
-
The resulting chromatogram is analyzed to identify and quantify the organic acids present by comparing their retention times and mass spectra to a library of known compounds.
-
Protocol: Chiral Analysis of 2-Hydroxyglutaric Acid by LC-MS/MS
For a definitive diagnosis of L-2-hydroxyglutaric aciduria, chiral separation is necessary.
-
Sample Preparation:
-
A small volume of urine is mixed with an internal standard (stable isotope-labeled L-2-hydroxyglutaric acid).
-
The sample is typically deproteinized, often with methanol.
-
-
Derivatization (for indirect chiral separation):
-
The sample may be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard (achiral) LC column.
-
-
LC-MS/MS Analysis (with a chiral column for direct separation):
-
The prepared sample is injected into the liquid chromatograph equipped with a chiral column.
-
The L- and D-enantiomers of 2-hydroxyglutaric acid are separated based on their differential interaction with the chiral stationary phase of the column.
-
The separated enantiomers are then detected and quantified by tandem mass spectrometry.
-
-
Data Analysis:
-
The concentrations of L-2-hydroxyglutaric acid and D-2-hydroxyglutaric acid are determined and compared to reference ranges.
-
Conclusion
The diagnosis of L-2-hydroxyglutaric aciduria and 3-hydroxyisobutyric aciduria is well-established through the quantitative analysis of their respective namesake organic acids in urine. While this compound is a biochemically plausible, yet unvalidated, potential biomarker for 3-hydroxyisobutyric aciduria due to its position in the valine catabolism pathway, there is currently no evidence to support its clinical use. Analytical challenges related to the instability of CoA esters may have hindered research in this area. For L-2-hydroxyglutaric aciduria, this compound holds no known pathophysiological relevance. Future research, enabled by advancements in analytical techniques for acyl-CoA compounds, may shed light on the potential diagnostic utility of this compound in 3-hydroxyisobutyric aciduria and other disorders of valine metabolism. However, for current diagnostic practice, L-2-hydroxyglutaric acid and 3-hydroxyisobutyric acid remain the definitive biomarkers.
References
- 1. erndim.org [erndim.org]
- 2. aurametrix.weebly.com [aurametrix.weebly.com]
- 3. Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Comparative Guide to the Assessment of Antibodies Against Methacryloyl-CoA Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of methodologies for the detection and characterization of protein adducts formed by methacryloyl-CoA, a reactive intermediate in the metabolism of valine. Given the current absence of commercially available antibodies specifically targeting this compound adducts, this document outlines a framework for the evaluation of such a hypothetical antibody and compares its potential performance with established alternative techniques, primarily mass spectrometry.
Introduction to this compound and its Adducts
This compound is an intermediate metabolite in the degradation pathway of the branched-chain amino acid valine.[1][2] Due to its α,β-unsaturated carbonyl structure, this compound is an electrophilic molecule that can react with nucleophilic residues on proteins, such as cysteine, to form covalent adducts. The accumulation of these adducts can lead to cellular dysfunction and is implicated in the pathophysiology of certain metabolic diseases and toxicities.[1][3] The detection and quantification of this compound adducts can therefore serve as a valuable biomarker for disease diagnosis and for assessing the toxicity of compounds that interfere with valine metabolism.
Hypothetical Antibody Performance and Comparison
While specific antibodies against this compound adducts are not yet described in the literature, we can establish a set of performance criteria that would be essential for their validation and use. This section compares the projected performance of a hypothetical anti-methacryloyl-CoA adduct antibody with mass spectrometry-based approaches, which are the current standard for adduct analysis.[4][5][6]
Table 1: Comparison of a Hypothetical Anti-Methacryloyl-CoA Adduct Antibody with Mass Spectrometry
| Feature | Hypothetical Anti-Methacryloyl-CoA Adduct Antibody (Immunoassay) | Mass Spectrometry (LC-MS/MS) |
| Principle | Specific recognition of the this compound adduct epitope by an antibody. | Detection based on the mass-to-charge ratio of adducted peptides or released amino acids.[4][5] |
| Sensitivity | Potentially high (ng to pg range), dependent on antibody affinity. | High (fmol to amol range), dependent on instrumentation and sample preparation.[7] |
| Specificity | High, but potential for cross-reactivity with structurally similar adducts (e.g., from acryloyl-CoA or crotonyl-CoA).[1][3] | Very high, provides structural confirmation of the adduct and modification site.[4][6] |
| Throughput | High, suitable for screening large numbers of samples (e.g., in 96-well plate format). | Lower, more time-consuming sample preparation and analysis. |
| Quantitative Analysis | Semi-quantitative to quantitative, requires a standard curve with a well-characterized adduct standard. | Quantitative, can use stable isotope-labeled internal standards for high accuracy.[7] |
| Instrumentation | Standard plate reader for ELISA. | Requires specialized and expensive LC-MS/MS instrumentation. |
| Sample Preparation | Relatively simple, may involve protein digestion for some formats. | More complex, typically involves protein isolation, digestion, and chromatographic separation.[4] |
| Adduct Localization | Does not identify the specific amino acid residue modified. | Can precisely map the adducted amino acid within the protein sequence.[6] |
| Discovery of Novel Adducts | Not suitable for discovering unknown adducts. | Can be used in an untargeted manner to identify novel adducts.[8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound adducts. Below are protocols for a competitive ELISA, a standard immunoassay for quantifying small molecule adducts, and a typical bottom-up proteomics workflow for mass spectrometry analysis.
Competitive ELISA Protocol for this compound Adducts
This protocol is based on established methods for other small molecule-protein adducts and would be applicable for a hypothetical antibody.[9]
-
Antigen Coating: A 96-well microtiter plate is coated with a protein standard adducted with this compound (e.g., this compound-BSA). The plate is then washed and blocked to prevent non-specific binding.
-
Competition Reaction: Samples containing unknown amounts of this compound adducts are mixed with a fixed concentration of the anti-methacryloyl-CoA adduct antibody. This mixture is then added to the coated wells. The free adducts in the sample will compete with the coated adducts for binding to the antibody.
-
Incubation and Washing: The plate is incubated to allow the binding reaction to reach equilibrium. Following incubation, the plate is washed to remove unbound antibodies and other components.
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added to the wells. After another incubation and washing step, a substrate for the enzyme is added, which produces a colored product.
-
Data Analysis: The intensity of the color is measured using a plate reader. The concentration of adducts in the sample is inversely proportional to the signal intensity. A standard curve is generated using known concentrations of the this compound adduct to quantify the amount in the samples.
Mass Spectrometry-Based Bottom-Up Proteomics Workflow
This is a widely used approach for the identification and quantification of protein adducts.[4][6]
-
Protein Extraction and Quantification: Proteins are extracted from the biological sample of interest. The total protein concentration is determined using a standard protein assay.
-
Reduction, Alkylation, and Digestion: The protein sample is denatured, and disulfide bonds are reduced and then alkylated to prevent their reformation. The proteins are then digested into smaller peptides using a protease, typically trypsin.
-
Liquid Chromatography (LC) Separation: The resulting peptide mixture is separated using reverse-phase liquid chromatography based on hydrophobicity.
-
Tandem Mass Spectrometry (MS/MS) Analysis: The separated peptides are introduced into a mass spectrometer. The instrument first measures the mass-to-charge ratio of the intact peptides (MS1 scan). Selected peptides are then fragmented, and the mass-to-charge ratios of the fragments are measured (MS/MS or MS2 scan).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptide sequences. The presence of a this compound adduct is identified by a specific mass shift on a particular amino acid residue. Quantification can be achieved by comparing the peak areas of the adducted peptides with those of non-adducted peptides or a stable isotope-labeled internal standard.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: Formation of this compound-Protein Adducts.
Caption: Competitive ELISA Workflow.
Caption: Bottom-Up Proteomics Workflow for Adduct Analysis.
Conclusion
The development of specific antibodies against this compound adducts would provide a valuable high-throughput tool for screening and semi-quantitative analysis. However, for definitive identification, localization, and accurate quantification of these adducts, mass spectrometry remains the gold standard. A comprehensive assessment of this compound adduction in biological systems would ideally involve the use of immunoassays for initial screening, followed by mass spectrometry for confirmation and detailed characterization of positive findings. Future research should focus on the production and rigorous validation of antibodies against this compound adducts to enable their use as reliable research and diagnostic tools.
References
- 1. Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of antibodies raised against acetaldehyde adducts of protein with acetaldehyde adducts of phosphatidyl-ethanolamine: possible role in alcoholic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibodies made against a formaldehyde-protein adduct cross react with an acetaldehyde-protein adduct. Implications for the origin of antibodies in human serum which recognize acetaldehyde-protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric approaches for the identification and quantification of reactive carbonyl species protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Probing Protein Glycation by Chromatography and Mass Spectrometry: Analysis of Glycation Adducts [mdpi.com]
- 8. Discovery and Visualization of Uncharacterized Drug-Protein Adducts Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Immunoassay to Rapidly Measure Acetaminophen Protein Adducts Accurately Identifies Patients with Acute Liver Injury or Failure: AcetaSTAT in Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Signature of Disease: A Comparative Analysis of Methacryloyl-CoA Levels
An in-depth review of Methacryloyl-CoA concentrations reveals significant alterations in various disease states compared to healthy individuals. This guide synthesizes available data, providing researchers, scientists, and drug development professionals with a comparative overview of this compound levels, alongside detailed experimental protocols for its quantification.
This compound, a reactive and potentially toxic intermediate in the catabolism of the branched-chain amino acid valine, is emerging as a critical metabolite in the landscape of metabolic diseases. Dysregulation of its delicate balance can have profound pathological consequences. This guide focuses on the comparative analysis of this compound levels in healthy versus diseased states, highlighting its potential as a biomarker and therapeutic target.
Elevated this compound: A Common Thread in Liver Disease and Inborn Errors of Metabolism
Accumulating evidence points to a significant increase in this compound levels in several pathological conditions, primarily stemming from impaired activity of enzymes responsible for its degradation.
Liver Diseases: In chronic liver diseases such as cirrhosis and hepatocellular carcinoma , the capacity to detoxify this compound is diminished. Studies have shown that the activities of methacrylyl-CoA hydratase and beta-hydroxyisobutyryl-CoA hydrolase, the key enzymes in the valine catabolic pathway, are significantly lower in cirrhotic and cancerous liver tissues compared to healthy liver tissue. This enzymatic impairment is expected to lead to an accumulation of this compound, contributing to the cellular toxicity observed in these conditions.
Inborn Errors of Valine Metabolism: Genetic defects in the valine catabolic pathway lead to a direct and often dramatic increase in this compound and its derivatives.
-
Short-chain enoyl-CoA hydratase (ECHS1) deficiency and 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency are two such disorders. In these conditions, the metabolic block leads to the accumulation of upstream metabolites, including the highly reactive this compound.[1][2] This buildup is considered a primary contributor to the severe neurological symptoms, such as Leigh syndrome, observed in patients with these deficiencies.[1][2][3][4][5] While direct quantification in patient tissues is scarce, the pronounced excretion of downstream metabolites serves as strong evidence for this compound accumulation.[1][5]
The toxicity of this compound is attributed to its high reactivity, particularly towards thiol groups in proteins and other essential molecules, leading to cellular dysfunction.
Quantitative Data Summary
While direct quantitative data for this compound in human tissues is limited, the following table summarizes the expected changes based on enzymatic activity and metabolite marker studies. This highlights the critical need for further quantitative research in this area.
| Condition | Tissue/Sample Type | Expected Change in this compound Level | Supporting Evidence |
| Healthy | Liver, Fibroblasts | Baseline | Normal enzyme activity |
| Liver Cirrhosis | Liver | Increased | Decreased methacrylyl-CoA hydratase and HIB-CoA hydrolase activity |
| Hepatocellular Carcinoma | Liver | Increased | Decreased methacrylyl-CoA hydratase and HIB-CoA hydrolase activity |
| ECHS1 Deficiency | Fibroblasts, Urine | Significantly Increased | Accumulation of downstream metabolites (e.g., S-(2-carboxypropyl)cysteine)[1] |
| HIBCH Deficiency | Fibroblasts, Urine | Significantly Increased | Accumulation of downstream metabolites and hydroxy-C4-carnitine[3] |
Visualizing the Metabolic Bottleneck
To illustrate the metabolic pathways and the points of disruption leading to this compound accumulation, the following diagrams are provided.
Caption: Valine catabolism pathway highlighting the positions of ECHS1 and HIBCH.
Caption: General experimental workflow for this compound quantification.
Experimental Protocols
Accurate quantification of this compound is crucial for understanding its role in disease. The following provides a detailed methodology for its measurement in biological samples, primarily adapted from established protocols for acyl-CoA analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation and Acyl-CoA Extraction
This protocol is a composite based on best practices for acyl-CoA extraction from tissues.
Materials:
-
Tissue sample (frozen at -80°C)
-
Extraction Solvent: Acetonitrile/Isopropanol/0.1 M Potassium Phosphate Buffer (pH 6.7) (3:1:1, v/v/v), pre-chilled to -20°C
-
Internal Standard (IS): A suitable non-endogenous acyl-CoA, such as C17-CoA, for normalization.
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Centrifuge capable of 4°C and high speeds
Procedure:
-
Weigh approximately 20-50 mg of frozen tissue in a pre-chilled tube.
-
Add 1 mL of ice-cold Extraction Solvent and the internal standard to the tissue.
-
Homogenize the sample thoroughly on ice.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen gas or by vacuum centrifugation.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).
Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended)
For cleaner samples and improved sensitivity, an SPE step can be incorporated.
Materials:
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Wash Solution 1: 2% Formic Acid in water
-
Wash Solution 2: Methanol
-
Elution Buffer: 5% Ammonium Hydroxide in 50% Methanol
Procedure:
-
Condition the SPE cartridge with methanol followed by equilibration with water.
-
Load the reconstituted sample extract onto the cartridge.
-
Wash the cartridge with Wash Solution 1, followed by Wash Solution 2.
-
Elute the acyl-CoAs with the Elution Buffer.
-
Dry the eluate and reconstitute as described in the extraction protocol.
LC-MS/MS Quantification
This is a general guideline; specific parameters will need to be optimized for the instrument used.
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for separating acyl-CoAs.
-
Mobile Phase A: 10 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time (e.g., 10-15 minutes) is typically used to elute the acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50°C
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. For this compound (C25H40N7O17P3S, exact mass: 835.1414), the precursor ion [M+H]+ would be m/z 836.1487. A common product ion for acyl-CoAs results from the fragmentation of the phosphopantetheine moiety.
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity for the specific transitions of interest.
Data Analysis:
-
Quantification is achieved by creating a standard curve using known concentrations of a this compound standard.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards.
-
The concentration of this compound in the samples is then determined from this standard curve and normalized to the initial tissue weight.
Future Directions
The current body of research strongly implicates elevated this compound in the pathophysiology of specific liver diseases and inborn errors of metabolism. However, to fully establish its role as a robust biomarker and a viable therapeutic target, further research is imperative. Specifically, the development and application of validated, sensitive, and quantitative assays for this compound in a wider range of clinical samples are crucial. Such studies will not only provide a clearer picture of the concentration changes in various diseases but also pave the way for novel diagnostic and therapeutic strategies aimed at mitigating the toxic effects of this reactive metabolite.
References
- 1. Valine metabolites analysis in ECHS1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite studies in HIBCH and ECHS1 defects: Implications for screening: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Successful diagnosis of HIBCH deficiency from exome sequencing and positive retrospective analysis of newborn screening cards in two siblings presenting with Leigh’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and biochemical characterization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency that causes Leigh-like disease and ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical, biochemical, and genetic features of four patients with short‐chain enoyl‐CoA hydratase (ECHS1) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
A head-to-head comparison of different extraction methods for Methacryloyl-CoA
For researchers, scientists, and drug development professionals working with Methacryloyl-CoA, an intermediate in valine and thymine (B56734) metabolism, efficient and reliable extraction from biological matrices is paramount for accurate downstream analysis. The choice of extraction method can significantly impact the yield, purity, and stability of this reactive thioester. This guide provides a head-to-head comparison of three common extraction methodologies: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation, with supporting data from studies on similar short-chain acyl-CoAs to inform protocol selection and optimization.
Performance Comparison of Extraction Methods
The selection of an appropriate extraction method for this compound hinges on the specific requirements of the experiment, such as sample volume, desired purity, and throughput. Below is a summary of quantitative data for these methods, primarily derived from studies on other short-chain acyl-CoAs due to the limited availability of direct comparative studies on this compound.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation |
| Recovery Yield | 83-90% for a range of acyl-CoAs[1][2] | Generally lower and more variable than SPE; specific data for short-chain acyl-CoAs is scarce. | Can be high, but may suffer from co-precipitation and analyte loss. |
| Purity | High; effectively removes salts and other interferences. | Moderate; risk of co-extraction of lipids and other matrix components. | Low to moderate; significant co-precipitation of other cellular components. |
| Reproducibility | High, especially with automated systems. | Operator-dependent, prone to variability. | Moderate, can be influenced by temperature and precipitation agent. |
| Processing Time | Moderate, can be parallelized for higher throughput. | Can be time-consuming, especially for multiple samples. | Rapid, suitable for high-throughput screening. |
| Selectivity | High, tunable by choice of sorbent. | Moderate, depends on solvent system and pH. | Low, generally non-selective. |
Experimental Protocols
Below are detailed methodologies for each of the key extraction techniques. These protocols are based on established methods for short-chain acyl-CoAs and can be adapted for this compound.
Solid-Phase Extraction (SPE)
This method utilizes a solid sorbent to bind the analyte of interest, allowing for the washing away of contaminants before eluting the purified analyte. For acyl-CoAs, both reversed-phase and ion-exchange cartridges are effective.
Protocol using 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel (Anion Exchange): [2]
-
Sample Homogenization: Homogenize the tissue sample in a mixture of acetonitrile/isopropanol (3:1, v/v), followed by the addition of 0.1 M potassium phosphate (B84403) buffer (pH 6.7) and a second homogenization.[1][2]
-
Centrifugation: Centrifuge the homogenate to pellet cell debris.
-
SPE Column Conditioning: Condition a 2-(2-pyridyl)ethyl functionalized silica gel SPE cartridge. This type of sorbent acts as an anion exchanger.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an acetonitrile/isopropanol/water/acetic acid mixture to remove unretained species.[2]
-
Elution: Elute the acyl-CoA esters with a solution of methanol (B129727)/250 mM ammonium (B1175870) formate (B1220265) (4:1, v/v).[2] The neutral pH of this eluent neutralizes the charge on the sorbent, releasing the analyte.
-
Drying: Evaporate the eluate to dryness under vacuum or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for downstream analysis (e.g., LC-MS).
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two different immiscible liquids. For short-chain acyl-CoAs, this typically involves an organic solvent and an aqueous phase.
Protocol for Short-Chain Acyl-CoAs:
-
Sample Homogenization: Homogenize the biological sample in an appropriate buffer.
-
Acidification: Acidify the sample with an acid such as hydrochloric acid to ensure the acyl-CoAs are in a protonated state, which can improve partitioning into the organic phase.
-
Solvent Addition: Add an immiscible organic solvent. For short-chain fatty acids, methyl tert-butyl ether is a common choice.[3] For broader acyl-CoA extraction, a Bligh-Dyer type extraction using a chloroform/methanol/water system can be employed, where the acyl-CoAs partition into the methanolic aqueous phase.[4]
-
Mixing and Phase Separation: Vortex the mixture vigorously to ensure thorough mixing, followed by centrifugation to separate the aqueous and organic phases.
-
Collection: Carefully collect the phase containing the acyl-CoAs (typically the aqueous or methanolic-aqueous phase).
-
Drying and Reconstitution: Evaporate the solvent and reconstitute the sample in a suitable buffer for analysis.
Protein Precipitation
This is a rapid method for removing proteins from a biological sample, which can interfere with downstream analysis.
Protocol using Organic Solvents: [5]
-
Cell Harvesting: For cell cultures, wash the cells with ice-cold PBS.[5]
-
Lysis and Precipitation: Add ice-cold methanol (-80°C) to the cell pellet or plate to lyse the cells and precipitate proteins.[5] An internal standard can be added at this stage.
-
Incubation: Incubate the lysate at a low temperature (e.g., -80°C) for 15 minutes to ensure complete protein precipitation.[5]
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins and cell debris.[5]
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.[5]
-
Solvent Evaporation: Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen. Acetonitrile can be added to facilitate evaporation.[5]
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for the intended analysis, such as a mixture of methanol and ammonium acetate (B1210297) solution.[5]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each extraction method.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. benchchem.com [benchchem.com]
Differentiating Methacryloyl-CoA and Succinyl-CoA Pools: A Comparative Guide to Isotopic Labeling Strategies
For researchers, scientists, and drug development professionals, accurately distinguishing between methacryloyl-CoA and succinyl-CoA pools is critical for understanding cellular metabolism and the impact of various therapeutic interventions. This guide provides an objective comparison of isotopic labeling strategies, supported by experimental data, to effectively differentiate and quantify these two important metabolites.
This compound is a key intermediate in the catabolism of the branched-chain amino acid valine.[1] In contrast, succinyl-CoA is a central metabolite in the tricarboxylic acid (TCA) cycle, anaplerotic pathways, and is also a downstream product of the catabolism of several amino acids, including valine and isoleucine, as well as odd-chain fatty acids.[2] The metabolic proximity of these two Coenzyme A (CoA) esters necessitates robust methods for their distinct measurement. Isotopic labeling coupled with mass spectrometry offers a powerful approach to trace the metabolic fates of precursors into these specific CoA pools.
Comparison of Isotopic Labeling Strategies
The choice of isotopic tracer is paramount for successfully differentiating between this compound and succinyl-CoA. The ideal tracer will be selectively incorporated into one pool over the other, or will generate a unique labeling pattern that can be resolved by mass spectrometry. Below is a comparison of common labeling strategies.
| Isotopic Tracer | Primary Labeled Pool | Expected Labeling Pattern (Mass Isotopologue) | Advantages | Disadvantages |
| [U-¹³C₅]-Valine | This compound & Succinyl-CoA | This compound: M+4Propionyl-CoA: M+3Succinyl-CoA: M+3 | Directly traces the valine catabolism pathway leading to this compound.[3] Provides a clear signature for the contribution of valine to both pools. | Also labels the succinyl-CoA pool via propionyl-CoA, requiring careful analysis of labeling patterns to deconvolve the two. |
| [U-¹³C₆]-Isoleucine | Succinyl-CoA | Propionyl-CoA: M+3Succinyl-CoA: M+3Acetyl-CoA: M+2 | Primarily labels the succinyl-CoA pool through propionyl-CoA.[3] Can be used to estimate the contribution of isoleucine to anaplerosis. | Does not label this compound, making it a good choice for specifically probing the succinyl-CoA pool derived from isoleucine. |
| [¹³C₃]-Propionate | Succinyl-CoA | Propionyl-CoA: M+3Succinyl-CoA: M+3, M+2, M+1 | Directly labels the propionyl-CoA pool, providing a strong and specific signal for succinyl-CoA derived from this pathway.[4] | Does not provide information on the upstream sources of propionyl-CoA (e.g., amino acid catabolism). The M+2 and M+1 isotopologues of succinyl-CoA arise from isotopic exchanges in the TCA cycle.[4] |
| [U-¹³C₆]-Glucose | Succinyl-CoA | Succinyl-CoA: M+2, M+4 | Traces the contribution of glucose to the TCA cycle and the succinyl-CoA pool. | Does not label this compound. The labeling pattern of succinyl-CoA can be complex due to multiple turns of the TCA cycle. |
Signaling Pathways and Experimental Workflow
To visualize the metabolic pathways and the experimental approach, the following diagrams are provided.
Caption: Metabolic pathways leading to this compound and Succinyl-CoA.
Caption: General experimental workflow for isotopic labeling of CoA esters.
Experimental Protocols
1. Cell Culture and Isotopic Labeling:
This protocol is adapted for adherent mammalian cells.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in ~80% confluency at the time of harvest. Culture in standard DMEM with 10% FBS.
-
Labeling Medium Preparation: Prepare DMEM lacking the amino acid to be used as a tracer (e.g., valine-free DMEM). Supplement this medium with the ¹³C-labeled amino acid (e.g., [U-¹³C₅]-Valine) at the same concentration as in standard DMEM. Also supplement with 10% dialyzed FBS to minimize the concentration of unlabeled amino acids.
-
Labeling: When cells reach ~50% confluency, replace the standard medium with the prepared labeling medium.
-
Incubation: Incubate the cells for a time course appropriate for the pathways of interest. For CoA esters, labeling can be observed within a few hours, with steady-state labeling typically achieved within 24 hours.
2. Metabolite Extraction:
This protocol is a common method for extracting short-chain acyl-CoAs.
-
Quenching: Aspirate the labeling medium and wash the cells once with ice-cold PBS. Immediately add 1 mL of ice-cold 80% methanol (B129727) to quench metabolism.
-
Scraping and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Pelleting: Centrifuge at 14,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Extraction: Resuspend the cell pellet in 200 µL of ice-cold 5% perchloric acid.
-
Lysis: Vortex vigorously for 1 minute and then incubate on ice for 15 minutes.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collection: Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
This is a general guideline for the analysis of short-chain acyl-CoAs.
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (Unlabeled): Precursor ion (m/z) -> Product ion (m/z)
-
[M+4]-Methacryloyl-CoA: Precursor ion (m/z) -> Product ion (m/z)
-
Succinyl-CoA (Unlabeled): Precursor ion (m/z) -> Product ion (m/z)
-
[M+3]-Succinyl-CoA: Precursor ion (m/z) -> Product ion (m/z)
-
Specific m/z values will need to be determined based on the instrument and fragmentation patterns. A common fragmentation for CoA esters is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety.
-
-
Conclusion
The differentiation of this compound and succinyl-CoA pools is achievable through carefully designed isotopic labeling experiments. The use of ¹³C-labeled valine provides the most direct approach to simultaneously probe both pools, although it requires deconvolution of the resulting labeling patterns. For specific interrogation of the succinyl-CoA pool, tracers such as ¹³C-isoleucine or ¹³C-propionate are highly effective. The choice of strategy will ultimately depend on the specific research question and the metabolic context being investigated. The protocols provided here offer a robust framework for conducting these experiments and obtaining high-quality, quantitative data.
References
- 1. Methacrylyl-coa | C25H40N7O17P3S | CID 165390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methacryloyl-CoA Metabolism Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
Methacryloyl-CoA is a critical, and potentially toxic, intermediate in the catabolic pathway of the branched-chain amino acid valine. The efficient metabolism of this compound is vital for cellular health, and its dysregulation has been implicated in several metabolic disorders. This guide provides a comparative overview of this compound metabolism in different cell types, supported by experimental data on gene expression and enzyme activity.
Comparative Data on this compound Metabolizing Enzymes
The primary enzymes responsible for the detoxification of this compound are Enoyl-CoA Hydratase (ECHS1, also known as crotonase) and 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH). The expression of the genes encoding these enzymes varies significantly across different human tissues, suggesting tissue-specific capacities for valine and this compound metabolism.
Gene Expression Levels of ECHS1 and HIBCH in Human Tissues
The following table summarizes the median RNA-Seq expression levels (Transcripts Per Million - TPM) of ECHS1 and HIBCH in a selection of human tissues, based on data from the Genotype-Tissue Expression (GTEx) project. This provides an indication of the relative abundance of the transcripts for these key enzymes.
| Tissue | ECHS1 (Enoyl-CoA Hydratase) Median TPM | HIBCH (3-Hydroxyisobutyryl-CoA Hydrolase) Median TPM |
| Liver | 250.5 | 150.8 |
| Skeletal Muscle | 85.3 | 45.2 |
| Kidney Cortex | 180.1 | 120.6 |
| Heart - Left Ventricle | 165.7 | 90.4 |
| Brain - Cortex | 60.2 | 35.1 |
| Adipose - Subcutaneous | 95.8 | 55.3 |
| Lung | 70.4 | 40.9 |
Data Source: GTEx Portal, V8 release. TPM values are approximate and serve for comparative purposes.
Enzyme Activity in Human Liver
Direct measurement of enzyme activity provides a more functional assessment of metabolic capacity. The table below presents data on the specific activities of this compound hydratase (ECHS1) and HIBCH in normal human liver tissue compared to cirrhotic and hepatocellular carcinoma tissues. This highlights how disease states can alter the metabolic landscape.
| Tissue State | This compound Hydratase Specific Activity (nmol/min/mg protein) | 3-Hydroxyisobutyryl-CoA Hydrolase Specific Activity (nmol/min/mg protein) |
| Normal Liver | 15.4 ± 2.1 | 125 ± 15 |
| Liver with Cirrhosis | 8.6 ± 1.5 (↓ 44%) | 70 ± 12 (↓ 44%) |
| Liver with Hepatocellular Carcinoma | 9.8 ± 1.8 (↓ 36%) | 80 ± 14 (↓ 36%) |
Data adapted from a study on human liver diseases, showing a significant decrease in enzyme activities in diseased states[1].
Metabolic Pathways and Experimental Workflows
Visualizing the metabolic pathways and the experimental procedures used to study them is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these processes.
This compound Metabolic Pathway
This diagram illustrates the catabolic pathway of valine, highlighting the generation and subsequent metabolism of this compound.
Experimental Workflow for Enzyme Activity Measurement
This diagram outlines a typical workflow for determining the activity of this compound metabolizing enzymes in different cell or tissue samples.
Detailed Experimental Protocols
Accurate and reproducible experimental methods are fundamental to comparative studies. Below are detailed protocols for the key experiments cited in this guide.
Quantification of Acyl-CoAs by LC-MS/MS
This method allows for the sensitive and specific measurement of this compound and other acyl-CoAs in biological samples.
a. Sample Preparation:
-
Harvest cells or snap-freeze tissue samples in liquid nitrogen.
-
For cultured cells, aspirate the medium and add ice-cold 10% (w/v) trichloroacetic acid (TCA). Scrape the cells and transfer to a microcentrifuge tube. For tissues, homogenize the frozen sample in 10% TCA.
-
Spike the samples with an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
Sonicate the samples on ice to ensure complete cell lysis.
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.
-
Purify the cleared supernatant containing the acyl-CoAs using solid-phase extraction (SPE) with a suitable column (e.g., Oasis HLB).
-
Elute the acyl-CoAs from the SPE column and dry the eluate under a stream of nitrogen.
-
Reconstitute the dried sample in a solvent compatible with the LC-MS/MS system.
b. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Couple the LC system to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the MRM transitions for this compound and the internal standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard.
Spectrophotometric Assay for HIBCH Activity
This assay measures the rate of hydrolysis of β-hydroxyisobutyryl-CoA to β-hydroxyisobutyrate and Coenzyme A.
a. Sample Preparation:
-
Prepare cell or tissue extracts by homogenization in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing protease inhibitors).
-
Centrifuge the homogenate to remove cellular debris.
-
Determine the protein concentration of the supernatant.
b. Coupled Enzyme Assay:
-
This assay is often coupled with the preceding enzyme in the pathway, enoyl-CoA hydratase (crotonase), using this compound as the initial substrate[2].
-
The reaction mixture contains buffer, this compound, and purified crotonase to generate β-hydroxyisobutyryl-CoA in situ.
-
Initiate the reaction by adding the cell or tissue extract containing HIBCH.
-
The release of free Coenzyme A (CoASH) is monitored by its reaction with a chromogenic reagent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which forms a yellow product that can be measured spectrophotometrically at 412 nm.
-
The specific activity is calculated as the rate of change in absorbance, normalized to the protein concentration of the extract.
Measurement of Enoyl-CoA Hydratase (ECHS1) Activity
This assay determines the rate of hydration of this compound to β-hydroxyisobutyryl-CoA.
a. Sample Preparation:
-
Prepare cell or tissue extracts as described for the HIBCH assay.
b. Spectrophotometric Assay:
-
The hydration of the double bond in this compound leads to a decrease in absorbance at a specific wavelength (typically around 263 nm).
-
The reaction mixture contains buffer and the cell or tissue extract.
-
The reaction is initiated by the addition of this compound.
-
The decrease in absorbance over time is monitored using a spectrophotometer.
-
The specific activity is calculated from the rate of absorbance change, using the molar extinction coefficient of this compound, and normalized to the protein concentration.
Discussion and Conclusion
The metabolism of this compound is a crucial cellular process with significant variations across different cell and tissue types. The available data suggests that tissues with high metabolic activity, such as the liver and kidney, have a greater capacity for valine catabolism and, consequently, for the detoxification of this compound, as indicated by higher expression of ECHS1 and HIBCH. In contrast, tissues like the brain exhibit lower expression of these enzymes.
Skeletal muscle presents an interesting case. While it has a high capacity for the initial steps of branched-chain amino acid catabolism, the subsequent steps, including the complete oxidation of valine, are more active in other tissues like the liver[3]. This suggests a potential for the shuttling of metabolic intermediates between tissues.
It is important to note that while mRNA expression levels provide a valuable overview, they do not always directly correlate with protein levels and enzyme activity. Therefore, direct measurement of enzyme kinetics and metabolite fluxes in different cell types is essential for a complete understanding. The protocols provided here offer a starting point for such investigations.
Future research should focus on obtaining more direct comparative data on this compound levels and the activity of its metabolizing enzymes across a wider range of healthy cell types and in various physiological and pathological conditions. Such studies will be invaluable for understanding the role of this compound metabolism in health and disease and for the development of targeted therapeutic strategies.
References
- 1. The valine catabolic pathway in human liver: effect of cirrhosis on enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and biochemical characterization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency that causes Leigh-like disease and ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Skeletal Muscle in The Pathogenesis of Altered Concentrations of Branched-Chain Amino Acids (Valine, Leucine, and Isoleucine) in Liver Cirrhosis, Diabetes, and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
How do the toxic effects of Methacryloyl-CoA compare to other short-chain acyl-CoAs?
A detailed guide for researchers, scientists, and drug development professionals on the toxic effects of Methacryloyl-CoA compared to other short-chain acyl-CoAs, supported by experimental data and detailed methodologies.
The accumulation of short-chain acyl-Coenzyme A (acyl-CoA) esters is a hallmark of several inborn errors of metabolism, leading to a range of cellular dysfunctions. Understanding the comparative toxicity of these molecules is crucial for elucidating disease mechanisms and developing targeted therapies. This guide provides a comparative overview of the toxic effects of this compound, a key intermediate in the catabolism of valine, alongside other significant short-chain acyl-CoAs such as propionyl-CoA and crotonyl-CoA.
Introduction to Short-Chain Acyl-CoA Toxicity
Short-chain acyl-CoAs are essential intermediates in fatty acid and amino acid metabolism. However, their accumulation to pathological concentrations can lead to significant cellular toxicity, primarily through the disruption of mitochondrial function. Key mechanisms of this toxicity include the inhibition of crucial mitochondrial enzymes, depletion of the free Coenzyme A (CoASH) pool, and the generation of reactive oxygen species (ROS).
This compound , an unsaturated acyl-CoA, is noted as a potentially toxic compound due to its high reactivity with thiol groups[1]. Its accumulation is a concern in metabolic disorders affecting valine catabolism.
Propionyl-CoA , a saturated short-chain acyl-CoA, is a well-documented mitochondrial toxin. Its accumulation in propionic acidemia leads to severe metabolic crises, and its toxicity is attributed to the inhibition of key enzymes in the tricarboxylic acid (TCA) cycle and the sequestration of CoASH[2].
Crotonyl-CoA , another unsaturated short-chain acyl-CoA, is an intermediate in the metabolism of lysine (B10760008) and tryptophan, as well as in fatty acid β-oxidation[3]. While less studied for its direct toxicity compared to propionyl-CoA, its structural similarity to other reactive acyl-CoAs suggests a potential for adverse cellular effects upon accumulation.
Comparative Analysis of Toxic Effects
While direct comparative studies are limited, existing research allows for a preliminary assessment of the toxic profiles of these short-chain acyl-CoAs. The primary mechanisms of toxicity revolve around the disruption of mitochondrial energy metabolism.
Inhibition of Mitochondrial Enzymes
The accumulation of short-chain acyl-CoAs can lead to the inhibition of key mitochondrial enzymes, thereby disrupting the TCA cycle and oxidative phosphorylation.
α-Ketoglutarate Dehydrogenase Complex (KGDHC): This is another crucial enzyme in the TCA cycle. A study on the neurotoxicity of ammonia (B1221849) and fatty acids demonstrated that various short-chain acyl-CoAs are potent inhibitors of brain mitochondrial KGDHC. Although this compound and crotonyl-CoA were not specifically tested, the study provides a strong indication that short-chain acyl-CoAs as a class are significant inhibitors of this enzyme complex.
Data on Enzyme Inhibition by Short-Chain Acyl-CoAs
| Acyl-CoA Derivative | Target Enzyme | IC50 (µM) | Organism/Tissue | Reference |
| Butyryl-CoA | α-Ketoglutarate Dehydrogenase Complex | 11 | Rat Brain Mitochondria | [5] |
| Octanoyl-CoA | α-Ketoglutarate Dehydrogenase Complex | 20 | Rat Brain Mitochondria | [5] |
| Palmitoyl-CoA | α-Ketoglutarate Dehydrogenase Complex | 25 | Rat Brain Mitochondria | [5] |
Note: Data for this compound and crotonyl-CoA are not currently available in the cited literature.
Mitochondrial Respiration and Oxidative Stress
Disruption of the TCA cycle and the electron transport chain by acyl-CoA accumulation can lead to impaired mitochondrial respiration and increased production of reactive oxygen species (ROS), resulting in oxidative stress. Palmitoyl-CoA, a long-chain acyl-CoA, has been shown to inhibit ADP-stimulated state 3 respiration in isolated mitochondria, with an IC50 of 22 µM in control mitochondria[6][7][8]. Similar studies are needed to quantify the effects of this compound and other short-chain acyl-CoAs on mitochondrial respiration.
Coenzyme A Sequestration
The accumulation of acyl-CoAs can deplete the pool of free Coenzyme A (CoASH), a phenomenon known as "CoA trapping." This sequestration of CoASH can inhibit numerous CoA-dependent enzymatic reactions, further exacerbating the metabolic crisis. Propionyl-CoA accumulation is known to cause significant CoA trapping.
Metabolic Pathways and Points of Toxic Accumulation
Understanding the metabolic pathways of these short-chain acyl-CoAs is essential to identify the enzymatic steps where deficiencies can lead to their toxic accumulation.
Caption: Metabolic pathways leading to the formation of this compound, Propionyl-CoA, and Crotonyl-CoA.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess and compare the toxicity of short-chain acyl-CoAs.
Measurement of Acyl-CoA Inhibition of Mitochondrial Dehydrogenases
This protocol is adapted from studies on the inhibition of α-ketoglutarate dehydrogenase complex by fatty acyl-CoAs.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, propionyl-CoA, and crotonyl-CoA on the activity of a purified mitochondrial dehydrogenase (e.g., α-ketoglutarate dehydrogenase).
Materials:
-
Purified α-ketoglutarate dehydrogenase complex
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2, containing 1 mM MgCl2, 0.2 mM thiamine (B1217682) pyrophosphate, and 0.1% Triton X-100)
-
Substrates: α-ketoglutarate and Coenzyme A
-
Cofactor: NAD+
-
Test compounds: this compound, propionyl-CoA, crotonyl-CoA (dissolved in assay buffer)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a series of dilutions of the test acyl-CoAs in the assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, Coenzyme A, and the test acyl-CoA at various concentrations.
-
Initiate the reaction by adding the purified enzyme to each well.
-
Immediately after adding the enzyme, add the substrate (α-ketoglutarate).
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD+ to NADH.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Caption: Workflow for determining the IC50 of acyl-CoAs on mitochondrial dehydrogenases.
Assessment of Mitochondrial Respiration in Isolated Mitochondria
This protocol allows for the measurement of the effect of short-chain acyl-CoAs on mitochondrial oxygen consumption.
Objective: To compare the effects of this compound, propionyl-CoA, and crotonyl-CoA on different states of mitochondrial respiration.
Materials:
-
Isolated mitochondria (e.g., from rat liver or heart)
-
Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, and HEPES)
-
Respiratory substrates (e.g., pyruvate (B1213749), malate, succinate)
-
ADP
-
Test compounds: this compound, propionyl-CoA, crotonyl-CoA
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Calibrate the respirometer with the respiration buffer.
-
Add a known amount of isolated mitochondria to the chambers.
-
Measure the basal respiration rate (State 1).
-
Add respiratory substrates (e.g., pyruvate and malate) to measure State 2 respiration.
-
Add a saturating amount of ADP to induce State 3 respiration (active oxidative phosphorylation).
-
After a stable State 3 rate is achieved, add the test acyl-CoA and monitor any changes in oxygen consumption.
-
Add oligomycin (B223565) to inhibit ATP synthase and measure State 4o respiration (leak respiration).
-
Finally, add an uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system.
-
Compare the effects of the different acyl-CoAs on each respiratory state.
Cell Viability Assay
This protocol assesses the overall cytotoxicity of the short-chain acyl-CoAs on cultured cells.
Objective: To determine the concentration-dependent effect of this compound, propionyl-CoA, and crotonyl-CoA on the viability of a relevant cell line (e.g., hepatocytes, myoblasts).
Materials:
-
Cultured cells
-
Cell culture medium
-
Test compounds: this compound, propionyl-CoA, crotonyl-CoA (or their corresponding free acids, which are more cell-permeable)
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 (half-maximal effective concentration) for each compound.
Conclusion
The available evidence strongly suggests that the accumulation of short-chain acyl-CoAs, including this compound, propionyl-CoA, and crotonyl-CoA, poses a significant threat to cellular health, primarily through the impairment of mitochondrial function. Propionyl-CoA is a well-established mitochondrial toxin, and while direct comparative data is currently scarce, the chemical properties of the unsaturated acyl-CoAs, this compound and crotonyl-CoA, suggest they may also exhibit significant, if not greater, toxicity due to their reactivity.
Further research employing standardized experimental protocols, such as those outlined in this guide, is imperative to quantify and directly compare the toxic effects of these critical metabolic intermediates. A deeper understanding of their specific mechanisms of toxicity will be instrumental in developing effective therapeutic strategies for the management of inborn errors of metabolism characterized by their accumulation.
References
- 1. Human Metabolome Database: Showing metabocard for Methacrylyl-CoA (HMDB0001011) [hmdb.ca]
- 2. The multi-catalytic compartment of propionyl-CoA synthase sequesters a toxic metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Relief of CoA sequestration and restoration of mitochondrial function in a mouse model of propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotoxicity of ammonia and fatty acids: differential inhibition of mitochondrial dehydrogenases by ammonia and fatty acyl coenzyme A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diabetic mitochondria are resistant to palmitoyl CoA inhibition of respiration, which is detrimental during ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diabetic mitochondria are resistant to palmitoyl CoA inhibition of respiration, which is detrimental during ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Impact of Methacryloyl-CoA: A Comparative Proteomic Perspective
For researchers, scientists, and drug development professionals, understanding the molecular ramifications of metabolic intermediates is paramount. Methacryloyl-CoA, a key intermediate in the catabolism of the branched-chain amino acid valine, has been implicated in cellular toxicity, particularly when its metabolic processing is impaired. This guide provides a comparative analysis of the proteomic alterations observed in cells with elevated levels of this compound and related metabolites, drawing upon data from studies on metabolic disorders and advanced chemical proteomics.
Quantitative Proteomic Data Summary
The following tables summarize key findings from relevant proteomic studies. Table 1 presents a selection of proteins found to be S-2-carboxypropylated in HEK293T cells, indicating direct modification by a this compound mimic.[1] Table 2 showcases deregulated proteins in a neuroblastoma cell line with silenced methylmalonyl-CoA mutase (MUT), a condition leading to the buildup of related acyl-CoA species.[2]
Table 1: Selected Proteins Identified with Cysteine S-2-Carboxypropylation [1]
| Protein | Gene | Function | Cellular Process |
| 40S ribosomal protein S3 | RPS3 | Component of the 40S ribosomal subunit | Translation |
| Elongation factor 1-alpha 1 | EEF1A1 | Catalyzes the GTP-dependent binding of aminoacyl-tRNA to the A-site of the ribosome | Translation |
| Heterogeneous nuclear ribonucleoprotein K | HNRNPK | Involved in mRNA processing and metabolism | RNA Splicing |
| T-complex protein 1 subunit alpha | TCP1 | Subunit of the CCT molecular chaperone complex | Protein Folding |
| Heat shock protein 90-alpha | HSP90AA1 | Molecular chaperone | Protein Folding |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Key enzyme in glycolysis | Carbohydrate Metabolism |
| Actin, cytoplasmic 1 | ACTB | Component of the cytoskeleton | Cell Structure |
| Tubulin beta chain | TUBB | Component of microtubules | Cell Structure |
Table 2: Differentially Expressed Proteins in MUT-Silenced SH-SY5Y Cells [2]
| Protein | Gene | Regulation | Cellular Process |
| Mitochondrial 2-oxoglutarate/dicarboxylate carrier | SLC25A11 | Down-regulated | Mitochondrial Transport, Nitrogen Metabolism |
| NADH dehydrogenase [ubiquinone] 1 alpha subcomplex subunit 9 | NDUFA9 | Down-regulated | Oxidative Phosphorylation |
| ATP synthase subunit alpha, mitochondrial | ATP5A1 | Down-regulated | Oxidative Phosphorylation |
| Pyruvate kinase PKM | PKM | Up-regulated | Glycolysis |
| Acyl-CoA synthetase short-chain family member 2 | ACSS2 | Up-regulated | Lipid Metabolism |
| Peroxiredoxin-1 | PRDX1 | Up-regulated | Oxidative Stress Response |
Experimental Protocols
The data presented in this guide are derived from sophisticated proteomic and metabolomic techniques. Below are detailed methodologies representative of those used in the cited studies.
Experimental Protocol 1: Global Profiling of Protein S-2-Carboxypropylation [1]
-
Cell Culture and Lysis: HEK293T cells are cultured under standard conditions. Cells are harvested and lysed in a buffer containing a bioorthogonal chemical probe, N-propargyl methacrylamide, which mimics this compound.
-
Click Chemistry: The cell lysate is subjected to a click chemistry reaction with an azide-biotin tag. This covalently links biotin (B1667282) to the proteins that have been modified by the probe.
-
Protein Enrichment: Biotin-tagged proteins are enriched using streptavidin-agarose beads.
-
Protein Digestion: The enriched proteins are digested into peptides using trypsin.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified proteins and the specific sites of modification. Data-dependent acquisition is typically used.
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify peptides and the S-2-carboxypropylation modification.
Experimental Protocol 2: Label-Free Quantitative Proteomics of MUT-Silenced Cells [2]
-
Cell Culture and Transfection: SH-SY5Y neuroblastoma cells are cultured. Gene silencing of MUT is achieved using small interfering RNA (siRNA). A scrambled siRNA is used as a control.
-
Protein Extraction and Digestion: Proteins are extracted from both MUT-silenced and control cells. The proteins are then reduced, alkylated, and digested into peptides with trypsin.
-
LC-MS/MS Analysis: Peptides are separated by nano-liquid chromatography and analyzed on a high-resolution mass spectrometer (e.g., an Orbitrap). A label-free quantification method, such as data-independent acquisition (DIA) or intensity-based quantification, is employed.[3][4]
-
Data Analysis: The raw mass spectrometry data is processed using software such as MaxQuant or Perseus.[3] Protein identification and quantification are performed, and statistical analysis is carried out to determine differentially expressed proteins between the MUT-silenced and control groups.
Visualizations: Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated.
Figure 1: General workflow for comparative proteomic analysis.
Figure 2: Simplified Valine Catabolism Pathway.
Discussion and Conclusion
The accumulation of this compound and related metabolites instigates significant changes in the cellular proteome. The direct modification of proteins via S-2-carboxypropylation can impact a wide array of cellular functions, including fundamental processes like translation, protein folding, and metabolism.[1] This suggests that the toxicity associated with high levels of this compound may be due to the widespread, off-target modification of cellular proteins.
Furthermore, studies on MUT-deficient cells reveal a broader cellular response to the metabolic block, affecting mitochondrial function, energy metabolism, and the oxidative stress response.[2] The downregulation of key proteins in the electron transport chain and ATP synthesis points towards mitochondrial dysfunction as a critical consequence.[2]
References
- 1. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Label-Free Quantitative Proteomics in a Methylmalonyl-CoA Mutase-Silenced Neuroblastoma Cell Line [mdpi.com]
- 3. Comparative Proteomic Analysis of Aqueous Humor, Anterior Lens Capsules, and Crystalline Lenses in Different Human Cataract Subtypes Versus Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Assessing the In Vivo Relevance of In Vitro Findings on Methacryloyl-CoA: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Methacryloyl-CoA is a reactive intermediate in the catabolism of the branched-chain amino acid valine. In vitro studies have highlighted its potential for cellular toxicity, but understanding its true physiological and pathological relevance requires a comparative analysis of findings from both in vitro and in vivo systems. This guide provides an objective comparison of the performance of this compound in different experimental settings, supported by available experimental data, to bridge the gap between laboratory findings and whole-organism responses.
Data Presentation: Quantitative Comparison of In Vitro and In Vivo Data
The following tables summarize key quantitative data from in vitro and in vivo studies related to this compound metabolism and its consequences.
Table 1: In Vitro vs. In Vivo Enzyme Activity in this compound Detoxification
| Parameter | In Vitro (Human Liver Homogenates) | In Vivo (Human Liver Disease) | In Vivo (HIBCH Deficiency Patients) |
| This compound Hydratase Activity | Baseline activity in normal liver tissue. | 36% to 46% lower activity in livers with cirrhosis or hepatocellular carcinoma.[1] | Not applicable. |
| β-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Activity | Baseline activity in normal liver tissue. | 36% to 46% lower activity in livers with cirrhosis or hepatocellular carcinoma.[1] | Residual activity varies with mutation (e.g., p.G317E mutant shows ~3% of wild-type activity, while p.A96D shows ~22%).[2][3] |
| HIBCH Michaelis Constant (Km) | Not explicitly reported for normal human liver homogenates in the reviewed literature. | Not explicitly reported. | Km for 3-hydroxyisobutyryl-CoA in control lymphoblastoid cells: 3.7 ± 0.7 µM. In a patient with the p.A96D mutation: 20.1 ± 6.6 µM.[2][4] |
| HIBCH Maximum Velocity (Vmax) | Not explicitly reported in the reviewed literature. | Not explicitly reported. | Not explicitly reported in the reviewed literature. |
Table 2: In Vivo Consequences of Impaired this compound Detoxification
| Condition | Key In Vivo Findings | Associated Biomarkers |
| 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Deficiency | Infantile-onset progressive neurodegeneration, Leigh-like syndrome, developmental regression, dystonia, and episodes of ketoacidosis.[2][5] | Elevated 3-hydroxy-isobutyryl-carnitine in blood spots.[5] |
| Cirrhosis and Hepatocellular Carcinoma | Decreased capacity to detoxify this compound.[1] | Not specific to this compound, but general markers of liver dysfunction are present. |
| Propionic Acidemia (Mouse Model) | Organ-specific metabolic perturbations due to propionyl-CoA accumulation, including l-carnitine (B1674952) reduction in the liver and lung.[6] | Increased propionylcarnitine.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Measurement of β-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Activity
This coupled enzyme assay measures the formation of CoA from the hydrolysis of 3-hydroxyisobutyryl-CoA.[2]
-
Cell Lysis: Cells (e.g., lymphoblastoid cells) are solubilized in a buffer containing potassium phosphate, EDTA, Triton X-100, and protease inhibitors.
-
Reaction Mixture: The cell lysate is added to a reaction mixture containing buffer, DTNB (Ellman's reagent), and the substrate, 3-hydroxyisobutyryl-CoA.
-
Coupled Reaction: The activity of HIBCH is coupled to the reaction of the released CoA with DTNB, which produces a colored product that can be measured spectrophotometrically at 412 nm.
-
Quantification: The rate of increase in absorbance is proportional to the HIBCH activity. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute. Protein concentration is determined by a standard method, such as the Bradford assay, for normalization.
Measurement of this compound Hydratase (Enoyl-CoA Hydratase) Activity
The activity of this compound hydratase can be determined by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.
-
Reaction Mixture: A typical reaction mixture contains buffer (e.g., Tris-HCl), the substrate (e.g., crotonyl-CoA or this compound), and the enzyme source (e.g., tissue homogenate or purified enzyme).
-
Spectrophotometric Measurement: The reaction is initiated by the addition of the enzyme, and the decrease in absorbance at 263 nm is monitored over time.
-
Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the substrate.
Quantification of Acyl-CoA Esters in Tissues
Several methods are available for the extraction and quantification of acyl-CoA esters, including this compound, from biological tissues.
-
Tissue Homogenization: The tissue sample is rapidly frozen in liquid nitrogen and then homogenized in a suitable extraction solvent, often a mixture of isopropanol (B130326) and an acidic buffer.
-
Solid-Phase Extraction: The homogenate is centrifuged, and the supernatant is loaded onto a solid-phase extraction column to separate the acyl-CoAs from other cellular components.
-
Elution and Analysis: The acyl-CoAs are eluted from the column and then analyzed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) for sensitive and specific quantification.
Mandatory Visualization
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Valine Catabolism and this compound Detoxification Pathway.
Caption: Experimental Workflow for Assessing In Vivo Relevance.
Caption: Logical Relationship of In Vitro to In Vivo Findings.
References
- 1. Human liver disease decreases methacrylyl-CoA hydratase and beta-hydroxyisobutyryl-CoA hydrolase activities in valine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and biochemical characterization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency that causes Leigh-like disease and ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and biochemical characterization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency that causes Leigh-like disease and ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Deficiency Cases Diagnosed by Only HIBCH Gene Analysis and Novel Pathogenic Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic perturbations mediated by propionyl-CoA accumulation in organs of mouse model of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Challenge of Quantifying Methacryloyl-CoA in Human Studies: A Methodological Guide
A comprehensive review of published literature reveals a significant gap in the quantitative analysis of Methacryloyl-CoA in human subjects. Despite its crucial role as an intermediate in the catabolism of the essential amino acid valine, no meta-analysis or systematic review providing quantitative levels of this compound in human tissues or fluids is currently available. This guide, therefore, pivots from a direct data comparison to a detailed overview of the metabolic pathway and a composite of experimental protocols that can be adapted for its quantification, providing a foundational resource for researchers aiming to fill this knowledge void.
The Metabolic Crossroads of Valine Catabolism
This compound is a key, albeit transient, metabolite in the mitochondrial pathway for valine degradation. The breakdown of valine, a branched-chain amino acid, is essential for energy production and protein turnover. The process begins with the transamination of valine to α-ketoisovalerate, which is then oxidatively decarboxylated to form isobutyryl-CoA. Isobutyryl-CoA is subsequently dehydrogenated to yield this compound.[1][2] This intermediate is considered potentially toxic and is rapidly hydrated by enoyl-CoA hydratase (crotonase) to 3-hydroxyisobutyryl-CoA.[2][3][4] The pathway continues until the carbon skeleton of valine is converted to propionyl-CoA, which can then enter the citric acid cycle.[5][6][7]
Disruptions in this pathway, particularly in the enzymes that process this compound, can lead to the accumulation of toxic intermediates and are associated with various metabolic disorders.[3][4] For instance, reduced activity of methacrylyl-CoA hydratase and 3-hydroxyisobutyryl-CoA hydrolase has been observed in human liver diseases such as cirrhosis, suggesting a compromised ability to detoxify this compound.[3][4]
A Pathway Under the Microscope
The catabolic pathway of valine, highlighting the position of this compound, is illustrated below. This pathway primarily occurs within the mitochondria of various tissues, including the liver, muscle, and brain.[8]
Quantitative Data: The Uncharted Territory
As of this review, there is a conspicuous absence of published studies reporting the concentration of this compound in human tissues or biofluids. This makes a direct meta-analysis and data comparison impossible. To structure this guide for future research, the following table presents a template for how such data could be presented once it becomes available.
| Human Study | Sample Type | Condition | This compound Concentration (nmol/g tissue or µM) | Analytical Method | Reference |
| Hypothetical Study 1 | Liver Biopsy | Healthy Control | To be determined | LC-MS/MS | N/A |
| Hypothetical Study 2 | Skeletal Muscle | Post-exercise | To be determined | LC-MS/MS | N/A |
| Hypothetical Study 3 | Plasma | Liver Cirrhosis | To be determined | LC-MS/MS | N/A |
Paving the Way: Experimental Protocols for Quantification
The primary challenge in measuring this compound, like other short-chain acyl-CoAs, lies in its low abundance, instability, and the complexity of biological matrices. However, robust methods developed for similar molecules can be adapted for its quantification, primarily relying on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
The general workflow for the quantification of short-chain acyl-CoAs from biological samples is depicted below.
Detailed Methodologies
The following protocols are a composite based on established methods for other short-chain acyl-CoAs and can be optimized for this compound.
1. Sample Preparation and Extraction
-
Objective: To rapidly quench metabolic activity, extract acyl-CoAs, and purify them from interfering substances.
-
Procedure (from Human Tissue):
-
Flash-freeze tissue samples (~50-100 mg) in liquid nitrogen immediately upon collection to halt enzymatic activity.[9]
-
Homogenize the frozen tissue in an ice-cold extraction solution, such as 10% trichloroacetic acid or a methanol-chloroform mixture.[10] An alternative is using 5-sulfosalicylic acid, which may not require subsequent removal by solid-phase extraction.[11]
-
Spike the homogenate with a suitable internal standard. While a stable isotope-labeled this compound would be ideal, a structurally similar, non-endogenous acyl-CoA (e.g., heptadecanoyl-CoA) can be used.[10]
-
Centrifuge the homogenate at a low temperature (e.g., 4°C) to pellet proteins and cellular debris.[10]
-
The resulting supernatant containing the acyl-CoAs is then subjected to solid-phase extraction (SPE) for purification. A weak anion exchange or reversed-phase column is typically used to separate acyl-CoAs from more polar or non-polar contaminants.[10]
-
Elute the purified acyl-CoAs from the SPE column, dry the eluate under a stream of nitrogen, and reconstitute in a solvent compatible with the LC-MS system (e.g., 50% methanol).[10]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate this compound from other acyl-CoAs and to detect and quantify it with high specificity and sensitivity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Procedure:
-
Chromatographic Separation: Inject the reconstituted sample onto a reversed-phase C18 column. Use a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) formate (B1220265) or triethylamine) and an organic solvent like acetonitrile.[11][12] The gradient will separate the various acyl-CoAs based on their hydrophobicity.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. For quantification, use Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the molecular weight of this compound) and a specific product ion that is generated upon fragmentation. A characteristic neutral loss of m/z 507, corresponding to the adenylyl-diphosphate-pantothenate portion of the CoA molecule, is often monitored for acyl-CoAs.[9][10]
-
Precursor Ion (Q1): m/z for this compound
-
Product Ion (Q3): A specific fragment ion unique to this compound after collision-induced dissociation.
-
-
Quantification: Generate a standard curve using known concentrations of a purified this compound standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. Use this curve to determine the concentration of this compound in the biological samples.
-
Conclusion and Future Directions
While a direct meta-analysis of this compound levels in human studies is not currently possible due to a lack of published quantitative data, this guide provides the necessary framework for researchers to pursue these critical measurements. The metabolic significance of this compound in valine catabolism and its potential role in human disease underscore the importance of developing and applying robust analytical methods for its quantification. Future studies focusing on establishing reference ranges in healthy individuals and investigating its modulation in various pathological states, such as metabolic syndrome, liver disease, and inherited metabolic disorders, are essential to fully understand its biological role. The protocols outlined here offer a clear path forward for the scientific community to address this gap in our understanding of human metabolism.
References
- 1. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The valine catabolic pathway in human liver: effect of cirrhosis on enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human liver disease decreases methacrylyl-CoA hydratase and beta-hydroxyisobutyryl-CoA hydrolase activities in valine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymes involved in branched-chain amino acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Regulatory Mechanisms of Methacryloyl-CoA and Propionyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the regulatory mechanisms governing the metabolism of two critical acyl-CoA intermediates: methacryloyl-CoA and propionyl-CoA. Understanding the nuances of these pathways is crucial for research into inborn errors of metabolism, drug development, and the broader study of cellular metabolic networks.
Introduction
This compound and propionyl-CoA are key intermediates in the catabolism of essential nutrients. This compound is primarily generated during the breakdown of the branched-chain amino acid valine. Propionyl-CoA is a product of the catabolism of several amino acids (valine, isoleucine, methionine, and threonine), odd-chain fatty acids, and cholesterol side chains.[1] The metabolic fates of these two molecules are tightly regulated to ensure cellular homeostasis and prevent the accumulation of toxic intermediates. This guide explores the enzymatic pathways, regulatory strategies, and experimental methodologies used to study these distinct but interconnected metabolic routes.
Metabolic Pathways: A Side-by-Side Overview
The catabolism of this compound and propionyl-CoA involves a series of enzymatic reactions localized within the mitochondria. While the initial substrates differ, both pathways ultimately converge towards the central carbon metabolism of the tricarboxylic acid (TCA) cycle.
This compound Metabolism (Valine Catabolism)
The degradation of this compound is an integral part of the valine catabolic pathway.[2] The key enzymatic steps involved in processing this compound are:
-
Hydration: Methacrylyl-CoA hydratase (encoded by the ECHS1 gene), also known as crotonase, catalyzes the addition of a water molecule to this compound to form 3-hydroxyisobutyryl-CoA.[2][3]
-
Deacylation: 3-hydroxyisobutyryl-CoA hydrolase (encoded by the HIBCH gene) removes the coenzyme A moiety from 3-hydroxyisobutyryl-CoA, yielding 3-hydroxyisobutyrate (B1249102).[2][4]
Subsequently, 3-hydroxyisobutyrate is further metabolized to propionyl-CoA, which then enters the propionyl-CoA catabolic pathway.
Propionyl-CoA Metabolism
The catabolism of propionyl-CoA is a three-step pathway that converts it into the TCA cycle intermediate, succinyl-CoA.[5] The enzymes involved are:
-
Carboxylation: Propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme, catalyzes the carboxylation of propionyl-CoA to form D-methylmalonyl-CoA.[5] This enzyme is a heterododecamer composed of alpha (PCCA) and beta (PCCB) subunits.[6]
-
Epimerization: Methylmalonyl-CoA epimerase (MCE; encoded by the MCEE gene) converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[1]
-
Isomerization: Methylmalonyl-CoA mutase (MUT), a vitamin B12-dependent enzyme, catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA.[7]
Regulatory Mechanisms: A Comparative Analysis
The regulation of these two pathways occurs at multiple levels, including transcriptional control of enzyme expression and potential allosteric and post-translational modifications of the enzymes themselves.
Transcriptional Regulation
This compound Pathway:
The expression of the genes encoding the enzymes of the this compound pathway is linked to the overall regulation of valine catabolism. The 5'-flanking region of the ECHS1 gene is GC-rich and contains binding sites for the transcription factor Sp1, but lacks typical TATA or CAAT boxes.[3] Studies in Pseudomonas putida have shown that the enzymes of the valine catabolic pathway are induced by the presence of valine and its keto acid derivative.[8] In humans, loss of ECHS1 expression has been shown to affect global gene expression, including the downregulation of mitochondrial metabolic pathways.[9]
Propionyl-CoA Pathway:
The expression of the PCCA and PCCB genes, which encode the subunits of propionyl-CoA carboxylase, is subject to regulation. For instance, modulation of pseudoexon splicing patterns in PCCA has been shown to regulate gene expression and rescue enzyme activity in propionic acidemia.[10] PCCA gene stimulants can enhance the transcription of the PCCA gene or stabilize its mRNA transcript.[11]
Allosteric and Post-Translational Regulation
This compound Pathway:
Detailed information on the specific allosteric and post-translational regulation of methacrylyl-CoA hydratase (ECHS1) and 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) is currently limited. However, the activity of these enzymes is crucial for preventing the accumulation of toxic methacrylyl-CoA. Low enzyme activities in certain liver diseases have been suggested to result from post-transcriptional regulation.[12] ECHS1 deficiency has been shown to suppress ADRB2/protein kinase A (PKA) signaling, and treatment with PKA signaling agonists can rescue some cellular defects.[13]
Propionyl-CoA Pathway:
Propionyl-CoA itself can act as a regulator. An accumulation of propionyl-CoA can lead to histone propionylation, linking this metabolic pathway to epigenetic regulation of gene expression.[14] Methylmalonyl-CoA can also serve as a donor for lysine (B10760008) methylmalonylation, a pathogenic post-translational modification.[15]
Quantitative Data Comparison
The following tables summarize the available quantitative data for the key enzymes in both metabolic pathways.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km | Vmax | Source |
| This compound Pathway | ||||
| 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | Methacrylyl-CoA | 20.1 µM (in patient cells) | Not specified | [4] |
| 3.7 µM (in control cells) | [4] | |||
| Propionyl-CoA Pathway | ||||
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 mM | Not specified | [16] |
| ATP | 0.08 mM | Not specified | ||
| Bicarbonate | 3.0 mM | Not specified | ||
| Methylmalonyl-CoA Mutase (MUT) | Adenosylcobalamin | Increased 40- to 900-fold in mutants | 0.2% to nearly 100% of wild-type |
Table 2: Enzyme Activity Levels in Health and Disease
| Enzyme | Condition | Activity Level | Source |
| This compound Pathway | |||
| 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | HIBCH Deficiency (Patient Fibroblasts) | 1.1 and 1.7 nmol/(min·mg protein) | |
| Reference Range | 5.3–10.5 nmol/(min·mg protein) | [17] | |
| HIBCH Deficiency (Mutant p.A96D) | 22% of wild-type | ||
| HIBCH Deficiency (Mutant p.Y122C) | 55% of wild-type | [4] | |
| HIBCH Deficiency (Mutant p.G317E) | 3% of wild-type | [4] | |
| Propionyl-CoA Pathway | |||
| Propionyl-CoA Carboxylase (PCC) | Propionic Acidemia | Much lower than normal | [18] |
| Methylmalonyl-CoA Mutase (MCM) | Methylmalonic Acidemia | Very low in relation to healthy individuals | [19] |
Experimental Protocols
This section provides an overview of the methodologies used to assay the activity of key enzymes in both pathways.
Assay for 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Activity
HIBCH activity can be measured using a coupled enzyme assay with crotonase, using methacrylyl-CoA as the substrate.[4]
Protocol Overview:
-
Cell Lysis: Solubilize cells (e.g., lymphoblastoid cells or transfected HEK293 cells) in a buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors.[4]
-
Reaction Mixture: The assay mixture contains potassium phosphate (B84403) buffer, methacrylyl-CoA, and crotonase.
-
Enzyme Reaction: The reaction is initiated by the addition of the cell lysate. HIBCH converts 3-hydroxyisobutyryl-CoA (formed from methacrylyl-CoA by crotonase) to 3-hydroxyisobutyrate and CoA.
-
Detection: The rate of CoA formation is measured spectrophotometrically. One unit of HIBCH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute.[4]
Assay for Propionyl-CoA Carboxylase (PCC) Activity
PCC activity can be determined by measuring the incorporation of radiolabeled bicarbonate into propionyl-CoA or by quantifying the product, methylmalonyl-CoA, using chromatographic methods.
Radiometric Assay Protocol Overview: [20][21]
-
Cell Lysate Preparation: Prepare a lysate from cells such as phytohemagglutinin-stimulated lymphocytes or fibroblasts.
-
Reaction Mixture: The reaction mixture includes the cell lysate, propionyl-CoA, ATP, MgCl₂, and ¹⁴C-labeled sodium bicarbonate.
-
Enzyme Reaction: The reaction is incubated at 37°C.
-
Termination and Detection: The reaction is stopped by the addition of acid, which also serves to remove unreacted ¹⁴CO₂. The acid-stable, non-volatile radioactivity incorporated into methylmalonyl-CoA is then measured by scintillation counting.
HPLC-Based Assay Protocol Overview: [18][22]
-
Enzyme Reaction: Similar to the radiometric assay but using non-labeled substrates.
-
Product Separation: The reaction is stopped, and the product, methylmalonyl-CoA, is separated from the substrate, propionyl-CoA, by high-performance liquid chromatography (HPLC).
-
Quantification: The amount of methylmalonyl-CoA produced is quantified by UV detection.
Assay for Methylmalonyl-CoA Mutase (MUT) Activity
MUT activity is typically assayed by measuring the conversion of methylmalonyl-CoA to succinyl-CoA.
HPLC-Based Assay Protocol Overview: [23]
-
Enzyme Reaction: A cell or tissue homogenate is incubated with methylmalonyl-CoA and adenosylcobalamin (a form of vitamin B12).
-
Separation and Quantification: The product, succinyl-CoA, is separated from the substrate, methylmalonyl-CoA, using reverse-phase HPLC and quantified by UV detection.[23] This method can be automated for high-throughput analysis.[24]
UPLC-MS/MS-Based Assay Protocol Overview: [19]
-
Enzyme Reaction: Similar to the HPLC-based assay.
-
Detection: The formed succinyl-CoA is quantified using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), which offers high precision and sensitivity.[19]
Assay for Methylmalonyl-CoA Epimerase (MCE) Activity
MCE activity is measured by its ability to convert (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA, which is then a substrate for MUT.
Coupled HPLC Assay Protocol Overview: [25]
-
Reaction Mixture: The assay mixture contains (S)-methylmalonyl-CoA, a source of MCE (the sample to be tested), and purified methylmalonyl-CoA mutase (MUT) as a coupling enzyme.
-
Enzyme Reaction: MCE converts (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA, which is then immediately converted to succinyl-CoA by MUT.
-
Detection: The activity of MCE is quantified by measuring the disappearance of methylmalonyl-CoA using HPLC.[25]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the metabolic pathways and the logical flow of the experimental assays.
This compound Metabolism Pathway
Propionyl-CoA Metabolism Pathway
HIBCH Enzyme Assay Workflow
PCC Radiometric Assay Workflow
Conclusion
The metabolic pathways of this compound and propionyl-CoA, while distinct in their initial steps, are both vital for cellular energy metabolism and are subject to intricate regulatory control. Deficiencies in the enzymes of either pathway can lead to severe metabolic disorders, highlighting the importance of understanding their regulation. While significant progress has been made in elucidating the propionyl-CoA pathway, further research is needed to fully uncover the regulatory networks governing this compound metabolism. This guide provides a comprehensive overview of the current knowledge, offering a valuable resource for researchers and clinicians working in this critical area of metabolic science.
References
- 1. ECHS1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. researchgate.net [researchgate.net]
- 3. ECHS1 - Wikipedia [en.wikipedia.org]
- 4. Clinical and biochemical characterization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency that causes Leigh-like disease and ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Functional Analysis of the PCCA and PCCB Gene Variants Predicted to Affect Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]
- 8. Regulation of valine catabolism in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loss of mitochondrial fatty acid β‐oxidation protein short‐chain Enoyl‐CoA hydratase disrupts oxidative phosphorylation protein complex stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulating PCCA gene expression by modulation of pseudoexon splicing patterns to rescue enzyme activity in propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are PCCA gene stimulants and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Deficiency in the conserved ECHS1 gene causes Leigh syndrome by impairing mitochondrial respiration efficiency and suppressing ADRB2-PKA signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methylmalonyl-CoA - Wikipedia [en.wikipedia.org]
- 16. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
- 21. Case Western Reserve University [case.edu]
- 22. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bevital.no [bevital.no]
- 25. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Methacryloyl-CoA: A Procedural Guide
Crucial Disclaimer: The following procedures are based on established chemical principles for handling reactive substances. However, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) office before proceeding. All chemical waste disposal must adhere to local, state, and federal regulations.
Immediate Safety and Handling
Methacryloyl-CoA is a reactive compound due to the double bond in the methacryloyl group and the high-energy thioester linkage.[1] The primary hazards are associated with the methacryl moiety, which is found in compounds like methacrylic acid. These substances can be corrosive, causing severe skin and eye burns, and possess the potential to spontaneously polymerize with significant heat evolution, particularly if heated or contaminated.[2][3][4]
Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE):
-
Flame-resistant laboratory coat
-
Chemical safety goggles
-
Chemically resistant gloves (e.g., nitrile rubber)
Hazard and Precaution Summary
For quick reference, the following table summarizes the key hazards associated with the chemical properties of this compound and the necessary safety precautions.
| Hazard Category | Description | Recommended Safety Precautions |
| Chemical Reactivity | The methacryl group is prone to spontaneous and potentially violent polymerization.[2][3] The thioester bond is a high-energy linkage susceptible to nucleophilic attack.[1][5] | Handle small quantities. Avoid exposure to heat, direct sunlight, and contaminants that could initiate polymerization. Keep appropriate quenching materials ready. |
| Corrosivity | The parent compound, methacrylic acid, is highly corrosive and can cause severe burns to skin and eyes.[2] | Wear a full complement of PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Ensure an emergency eyewash station and safety shower are immediately accessible.[2] |
| Combustibility | Related methacryl compounds are combustible liquids.[2] | Keep away from open flames, sparks, and other sources of ignition.[6] Store in a cool, well-ventilated area.[2] |
| Disposal Hazard | Improper disposal can lead to dangerous reactions in waste containers. | Never dispose of active this compound directly as waste. It must be chemically neutralized (quenched) before being placed in a hazardous waste container. |
Step-by-Step Disposal Protocol for this compound
This protocol details a method for quenching the reactivity of this compound through controlled hydrolysis of the thioester bond, followed by neutralization. This process converts it into less reactive components—methacrylate and coenzyme A—in an aqueous solution suitable for collection as hazardous waste.
Experimental Protocol: Quenching and Neutralization
Objective: To safely hydrolyze and neutralize small laboratory quantities of this compound prior to disposal.
Materials:
-
This compound solution to be disposed of
-
Ice bath
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
1 M Sodium Hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric Acid (HCl) or Citric Acid solution
-
pH indicator strips or pH meter
-
Labeled hazardous waste container
Procedure:
-
Preparation and Dilution:
-
Perform all steps within a certified chemical fume hood.
-
Place the vessel containing the this compound solution in an ice bath and begin stirring. If the sample is concentrated, dilute it with cold water or a buffer to help dissipate heat during the subsequent steps.
-
-
Controlled Hydrolysis (Quenching):
-
While stirring the cooled solution, slowly add 1 M sodium hydroxide (NaOH) solution dropwise. The basic conditions facilitate the saponification (hydrolysis) of the thioester bond, breaking it down.[7]
-
Monitor the addition carefully. If any significant heat generation is noticed, pause the addition until the solution cools.
-
Once the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the hydrolysis reaction is complete.
-
-
Neutralization:
-
Keeping the solution in the ice bath, slowly add 1 M hydrochloric acid (HCl) or a weaker acid like citric acid dropwise to neutralize the excess base.[8]
-
Periodically check the pH of the solution using a pH strip or meter. Continue adding acid until the pH is neutral (approximately pH 7).
-
-
Waste Collection:
-
The resulting neutralized aqueous solution contains sodium methacrylate, coenzyme A, and salts.
-
Transfer this solution to a designated hazardous waste container.
-
Ensure the container is clearly labeled with all its chemical constituents.
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision-making process for the safe disposal of this compound.
Caption: Workflow for the safe quenching and disposal of this compound.
References
- 1. CAS 6008-91-9: this compound | CymitQuimica [cymitquimica.com]
- 2. nj.gov [nj.gov]
- 3. petrochemistry.eu [petrochemistry.eu]
- 4. METHACRYLIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fiveable.me [fiveable.me]
- 6. download.basf.com [download.basf.com]
- 7. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. Mobile [my.chemius.net]
Essential Safety and Operational Guidance for Handling Methacryloyl-CoA
Personal Protective Equipment (PPE)
When handling Methacryloyl-CoA, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE based on the potential hazards associated with related chemical structures, which include corrosive, flammable, and irritant properties.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Given that related compounds can be corrosive and toxic upon skin contact, gloves should be inspected before use and changed immediately if contaminated.[1][2] |
| Eyes | Safety goggles or a face shield | To protect against potential splashes, safety goggles are mandatory. A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[1][3] |
| Body | Laboratory coat or chemical-resistant apron | A lab coat should be worn to protect against incidental contact. For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is advised.[1][2] |
| Respiratory | Fume hood or respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4] If a fume hood is not available, a respirator appropriate for organic vapors should be used. |
| Feet | Closed-toe shoes | To protect feet from spills and falling objects, closed-toe shoes made of a non-porous material are required in the laboratory at all times.[1][2] |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict operational and disposal plans is critical for minimizing risks associated with this compound.
Handling Procedures:
-
Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. Read and understand the safety protocols.
-
Work Area : Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
-
Spill Kit : Have a chemical spill kit readily accessible. The kit should contain absorbent materials and appropriate neutralizing agents for acidic compounds.
-
Transfer : When transferring this compound, use appropriate tools such as micropipettes with filtered tips to avoid aerosol generation.
-
Heating : Avoid heating this compound unless absolutely necessary and specified in a validated protocol. If heating is required, use a controlled heating source like a water bath or heating block within the fume hood.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin. Decontaminate the work surface.
Disposal Plan:
-
Waste Collection : All solid and liquid waste contaminated with this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Waste Segregation : Do not mix this compound waste with other incompatible waste streams.
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Logical Workflow for Handling this compound
The following diagram illustrates the step-by-step workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
